3-(Cyclohexyloxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYKRNISPOBNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570266 | |
| Record name | 3-(Cyclohexyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158861-00-8 | |
| Record name | 3-(Cyclohexyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Cyclohexyloxy)benzoic acid chemical properties and structure
An In-depth Technical Guide to 3-(Cyclohexyloxy)benzoic Acid: Properties, Structure, and Synthesis
Introduction
This compound is a synthetic organic compound of increasing interest to the scientific community, particularly those in pharmaceutical and agrochemical research.[1] This guide serves as a comprehensive technical overview of its chemical properties, molecular structure, and synthesis. As a Senior Application Scientist, the aim is to provide not just data, but also a deeper understanding of the causality behind its characteristics and the logic of its experimental handling. This molecule features a benzoic acid core, a foundational structure in medicinal chemistry, functionalized with a cyclohexyloxy group at the meta-position.[1] This substitution is significant; the cyclohexyl moiety enhances lipophilicity, a critical factor for improving a molecule's ability to permeate biological membranes, while the carboxylic acid group provides a versatile handle for chemical modification, allowing for the creation of various derivatives such as esters and amides.[1]
Chemical Identity and Physicochemical Properties
The fundamental identifiers and computed physicochemical properties of this compound are crucial for its application in experimental settings. These values dictate its behavior in various solvents, its potential for interaction with biological targets, and its general stability.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 158861-00-8[2][3][4][5] |
| Molecular Formula | C₁₃H₁₆O₃[1][2][4][5] |
| Molecular Weight | 220.26 g/mol [2][4][5] |
| IUPAC Name | This compound |
| Canonical SMILES | C1CCC(CC1)OC2=CC=CC(=C2)C(=O)O[2] |
| Synonyms | 3-cyclohexyloxybenzoic acid, Benzoic acid, 3-(cyclohexyloxy)-[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.8 | LookChem[2] |
| Hydrogen Bond Donor Count | 1 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |
| Rotatable Bond Count | 3 | LookChem[2] |
| Complexity | 233 | LookChem[2] |
| Polar Surface Area (PSA) | 46.53 Ų | LookChem[2] |
The relatively high XLogP3 value indicates significant lipophilicity, supporting its potential for good membrane permeability.[1] The presence of a single hydrogen bond donor (the carboxylic acid proton) and three acceptors (the carbonyl oxygen and the two ether oxygens) allows for specific interactions with biological targets.[2]
Molecular Structure and Spectroscopic Analysis
The structural arrangement of this compound dictates its chemical reactivity and its spectral characteristics.
Caption: Chemical structure of this compound.
Expected Spectroscopic Characteristics
-
¹H NMR Spectroscopy: The spectrum would be complex. The aromatic protons on the benzoic acid ring would appear in the 7.0-8.2 ppm region, with splitting patterns dictated by their meta-substitution. The proton on the carbon bearing the carboxylic acid would be the most downfield. The single proton of the carboxylic acid group itself would likely appear as a broad singlet far downfield (>10 ppm). The cyclohexyl group would show a series of broad, overlapping multiplets in the aliphatic region (1.2-4.5 ppm), with the proton on the carbon attached to the ether oxygen being the most deshielded.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid would be found significantly downfield, typically in the 165-175 ppm range. The aromatic carbons would resonate between 110-160 ppm. The six carbons of the cyclohexyl ring would appear in the upfield region, generally between 20-80 ppm, with the carbon bonded to the ether oxygen being the most downfield of the six.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorbances. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[6] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be prominent around 1700-1680 cm⁻¹.[6] C-O stretching vibrations for the ether and carboxylic acid would appear in the 1320-1000 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group would be seen just below 3000 cm⁻¹.
-
Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 220. The fragmentation pattern would likely involve the loss of the cyclohexyl group or the entire cyclohexyloxy group. An M+1 peak at m/z 221 would also be visible due to the natural abundance of the ¹³C isotope.[7]
Synthesis and Purification
A reliable method for the synthesis of this compound is the Williamson ether synthesis, a classic and robust method for forming ethers. This approach involves the reaction of a phenoxide with an alkyl halide. In this context, the synthesis would logically proceed from methyl 3-hydroxybenzoate. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated ether synthesis.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on general methodologies for Williamson ether synthesis and subsequent ester hydrolysis.[8]
Step 1: Synthesis of Methyl 3-(cyclohexyloxy)benzoate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone.
-
Stir the suspension and add cyclohexyl bromide (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, methyl 3-(cyclohexyloxy)benzoate. This intermediate can be purified by column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Dissolve the crude methyl 3-(cyclohexyloxy)benzoate from the previous step in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
The product, this compound, will precipitate as a solid.
Step 3: Purification
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization. Given the properties of benzoic acid, a suitable solvent system would be a mixture of hot water and ethanol.[9] Benzoic acid is highly soluble in hot water and poorly soluble in cold water, which allows for efficient purification.[9]
-
Dry the purified crystals under vacuum to yield pure this compound.
Applications in Research and Development
This compound is not just a chemical curiosity; it is a valuable building block for creating more complex molecules with potential applications in several fields.
-
Drug Discovery and Medicinal Chemistry: The structure is a classic example of a scaffold used in drug design. The benzoic acid portion is a common feature in many pharmaceuticals. The addition of the cyclohexyloxy group significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[1] Derivatives of benzoic acid have been investigated for a range of pharmacological activities, including anti-inflammatory and antioxidant effects.[1] This makes this compound an attractive starting point for developing new therapeutic agents.
-
Agrochemicals: Similar to pharmaceuticals, the properties that make a compound effective in biological systems in humans can also be applied to agricultural science. The lipophilic nature of this compound could be exploited in the design of new herbicides or pesticides that need to penetrate the waxy cuticles of plants or insects.
-
Materials Science: Benzoic acid derivatives are used as precursors in the synthesis of polymers and other advanced materials.[10] The specific properties imparted by the cyclohexyloxy group could be used to fine-tune the characteristics—such as hardness, gloss, and chemical resistance—of resulting polymers or resins.[1][10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 2-(cyclohexyloxy)benzoic acid and 4-cyclohexylbenzoic acid, as well as benzoic acid itself, allow for a reliable assessment of potential hazards.
-
Potential Hazards: Based on analogous compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled as a dust.[11][12] Prolonged or repeated exposure to benzoic acid derivatives can potentially cause organ damage.[13]
-
Recommended Handling Procedures:
-
Always work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[13]
-
Wash hands thoroughly after handling the compound.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5][13]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.
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A Technical Guide to 3-(Cyclohexyloxy)benzoic Acid: Synthesis, Properties, and Applications in Chemical Research
Abstract
This technical guide provides a comprehensive overview of 3-(Cyclohexyloxy)benzoic acid, a valuable synthetic organic compound for researchers, scientists, and professionals in drug development. This document details the compound's core identifiers, physicochemical properties, a robust synthetic protocol, and its potential applications as a versatile intermediate in medicinal chemistry and materials science. The guide emphasizes the causal reasoning behind methodological choices and adheres to stringent standards of scientific integrity, supported by authoritative citations.
Compound Identification and Strategic Overview
This compound is a synthetic aromatic carboxylic acid distinguished by a cyclohexyloxy substituent at the meta-position of the benzoic acid core.[1] This specific arrangement of functional groups imparts a unique combination of lipophilicity and reactivity, making it a strategic building block in organic synthesis.
The bulky, non-polar cyclohexyl group significantly increases the molecule's lipophilicity, a critical parameter for modulating solubility and potentially enhancing the membrane permeability of derivative compounds in biological systems.[1] Concurrently, the carboxylic acid moiety serves as a highly versatile chemical handle. It can readily undergo a variety of transformations—such as esterification, amidation, and reduction—allowing for its incorporation into larger, more complex molecular architectures.[1] This dual-functionality makes this compound a reliable intermediate for constructing compound libraries for structure-activity relationship (SAR) studies in drug discovery.[1][2]
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 158861-00-8[1][4][5][6][7] |
| Molecular Formula | C₁₃H₁₆O₃[6] |
| Molecular Weight | 220.26 g/mol [6] |
| Canonical SMILES | C1CCC(CC1)OC2=CC=CC(=C2)C(=O)O[4] |
| InChIKey | SEYKRNISPOBNMJ-UHFFFAOYSA-N[4] |
| Synonyms | 3-Cyclohexyloxybenzoic acid, Benzoic acid, 3-(cyclohexyloxy)-[1][4] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods. The compound is typically a white to off-white crystalline solid under standard conditions.
| Property | Value / Description | Source |
| Appearance | White to off-white solid | |
| Storage Temperature | Room Temperature | [7] |
| LogP (Predicted) | 3.09 - 3.8 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 3 | [4] |
The predicted LogP value indicates significant lipophilicity, suggesting poor solubility in water but good solubility in organic solvents like ethanol, ether, and chloroform. This is a critical consideration for selecting appropriate solvent systems for both reaction and purification.
Synthesis and Purification
The most logical and widely applicable method for synthesizing this compound is via the Williamson ether synthesis. This strategy involves the O-alkylation of a protected 3-hydroxybenzoic acid derivative with a suitable cyclohexyl electrophile, followed by deprotection.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol is based on established methodologies for the synthesis of alkoxybenzoic acids.[8][9] The reaction proceeds by first protecting the carboxylic acid of 3-hydroxybenzoic acid as a methyl ester. This prevents self-reaction and increases the nucleophilicity of the phenolic oxygen upon deprotonation. The subsequent etherification is followed by saponification to yield the final product.
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
Setup: To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq), methanol (10 vol), and concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the acid with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate.
Step 2: Etherification with Cyclohexyl Bromide
-
Setup: Dissolve methyl 3-hydroxybenzoate (1.0 eq) in acetone or DMF (10 vol). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base and cyclohexyl bromide (1.2 eq).
-
Rationale: K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol without hydrolyzing the ester. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Reaction: Heat the mixture to reflux for 6-8 hours until TLC analysis indicates the consumption of the starting material.[8]
-
Workup: Filter off the K₂CO₃ and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to yield crude methyl 3-(cyclohexyloxy)benzoate.
Step 3: Saponification (Hydrolysis)
-
Setup: Dissolve the crude ester from the previous step in a mixture of methanol and 10% aqueous potassium hydroxide (KOH) solution.[8]
-
Reaction: Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.
-
Workup: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) until a white precipitate forms and the pH is ~2.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Caption: Synthetic workflow for this compound.
Purification and Characterization Workflow
The crude product from the synthesis typically requires purification to meet the standards for research applications. High-performance liquid chromatography (HPLC) is the standard for assessing purity, while spectroscopic methods confirm the chemical structure.
-
Recrystallization: The primary purification method for the solid product. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be chosen to provide high recovery of pure crystals.
-
Purity Analysis (HPLC): A reverse-phase HPLC method should be developed to confirm the purity of the final compound, which should ideally be >95% for use in biological assays.
-
Structural Confirmation:
-
¹H NMR: To confirm the presence of aromatic protons, the cyclohexyl protons, and the acidic proton.
-
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Caption: Post-synthesis purification and analysis workflow.
Applications in Research and Development
While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value.[1]
-
Scaffold for Drug Discovery: The benzoic acid scaffold is a common feature in many biologically active compounds.[2][11] The specific substitution pattern of this compound provides a unique starting point for exploring chemical space. For instance, derivatives of benzoic acid are being investigated as potential treatments for tuberculosis and as selective enzyme inhibitors.[12][13]
-
Modulation of Physicochemical Properties: The cyclohexyloxy group can be strategically employed to enhance the lipophilicity of a lead compound, which can improve its pharmacokinetic profile (e.g., absorption, distribution).
-
Derivatization for SAR Studies: The carboxylic acid functionality is a prime site for derivatization to explore structure-activity relationships.[14] By creating a series of esters or amides, researchers can probe key interactions with biological targets like enzymes or receptors.
Caption: Key derivatization pathways from the core molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar benzoic acid derivatives provide a reliable basis for safe handling protocols.[15][16][17]
-
Hazard Identification: Expected to cause skin irritation, serious eye irritation/damage, and potential respiratory irritation upon inhalation of dust.[16][17]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[16][18]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[17][19]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in pharmaceutical and chemical research. Its distinct structural features—a lipophilic cyclohexyloxy group and a reactive carboxylic acid—provide a strategic advantage for the synthesis of novel compounds. This guide has provided a detailed framework covering its identification, synthesis, characterization, potential applications, and safe handling procedures, equipping researchers with the necessary knowledge to effectively utilize this versatile intermediate in their development programs.
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A Comprehensive Technical Guide to the Solubility of 3-(Cyclohexyloxy)benzoic Acid in Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 3-(Cyclohexyloxy)benzoic acid, a key intermediate in pharmaceutical and agrochemical research.[1] Recognizing the critical role of solubility in drug development, process chemistry, and formulation science, this document offers a foundational understanding of the physicochemical principles governing its dissolution in various organic solvents.[2][3] While specific experimental solubility data for this compound is not extensively published, this guide synthesizes theoretical principles, predictive models, and established experimental protocols to empower researchers in making informed decisions. We delve into the molecular structure of this compound, analyze solvent-solute interactions, and provide a step-by-step methodology for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this compound in their work.
Introduction: The Significance of Solubility in Chemical Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful chemical process development and formulation.[2][3][4] It directly influences critical parameters such as reaction kinetics, purification efficiency, crystallization behavior, and bioavailability. This compound, with its molecular formula C13H16O3[1][5], presents a unique solubility profile due to its composite structure. It combines a hydrophilic carboxylic acid group capable of hydrogen bonding with bulky, lipophilic cyclohexyloxy and phenyl moieties that favor non-polar interactions.[1] Understanding how this molecule interacts with different organic solvents is paramount for its effective application.
This guide will first deconstruct the molecular characteristics of this compound to predict its solubility behavior. It will then introduce theoretical frameworks, such as Hansen Solubility Parameters, that provide a semi-quantitative basis for solvent selection. Finally, a robust experimental protocol is detailed to enable researchers to generate precise solubility data in their laboratories.
Predicting Solubility: A Molecular Perspective
The principle of "like dissolves like" serves as a fundamental starting point for predicting solubility.[6] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules.
Analysis of this compound's Structure
To anticipate its solubility, we must examine the distinct regions of the this compound molecule:
-
Polar Region: The carboxylic acid (-COOH) group is the primary polar and hydrophilic center. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[7] This functionality will drive solubility in polar, protic solvents.
-
Non-Polar Regions: The benzene ring and the cyclohexyl group are non-polar and lipophilic. These substantial hydrocarbon portions of the molecule will interact favorably with non-polar solvents through van der Waals forces.[6]
This dual character suggests that this compound will exhibit a nuanced solubility profile, likely showing good solubility in solvents that can accommodate both polar and non-polar interactions.
The Role of the Solvent
Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:
-
Polar Protic Solvents: (e.g., Alcohols like methanol, ethanol). These solvents can engage in hydrogen bonding and will readily interact with the carboxylic acid group.
-
Polar Aprotic Solvents: (e.g., Acetone, Dimethyl Sulfoxide). These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.
-
Non-Polar Solvents: (e.g., Hexane, Toluene). These solvents lack significant dipole moments and cannot form hydrogen bonds. They primarily interact through dispersion forces.
Based on this, we can predict that this compound will have limited solubility in highly non-polar solvents like hexane, and potentially higher solubility in solvents with intermediate polarity or those capable of hydrogen bonding.
A Quantitative Approach: Hansen Solubility Parameters
To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a more quantitative framework.[8] HSP decomposes the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding.
Table 1: Properties and Hansen Solubility Parameters of Common Organic Solvents
| Solvent | Polarity | Dielectric Constant (20°C) | δd (MPa^0.5) | δp (MPa^0.5) | δh (MPa^0.5) | Predicted Solubility of this compound |
| Hexane | Non-polar | 1.88 | 14.9 | 0.0 | 0.0 | Low |
| Toluene | Non-polar | 2.38 | 18.0 | 1.4 | 2.0 | Moderate |
| Diethyl Ether | Polar Aprotic | 4.34 | 14.5 | 2.9 | 4.6 | Moderate to High |
| Acetone | Polar Aprotic | 20.7 | 15.5 | 10.4 | 7.0 | High |
| Ethanol | Polar Protic | 24.55 | 15.8 | 8.8 | 19.4 | High |
| Methanol | Polar Protic | 32.7 | 15.1 | 12.3 | 22.3 | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 18.4 | 16.4 | 10.2 | Very High |
| Water | Polar Protic | 80.1 | 15.5 | 16.0 | 42.3 | Low |
Note: HSP values are sourced from publicly available databases and may vary slightly depending on the source.[9][10][11]
Experimental Determination of Solubility
To obtain definitive solubility data, an empirical approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[12]
Required Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure equilibrium is reached at saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or rotator. A constant temperature (e.g., 25°C) is critical as solubility is temperature-dependent.[13]
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the supernatant using a syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-validated analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve of absorbance vs. concentration) or HPLC.
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. This value represents the solubility.
-
Data Reporting
Solubility should be reported in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature.
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the core concepts.
Caption: Molecular interactions governing solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While a definitive, published dataset on the solubility of this compound in a wide array of organic solvents is not currently available, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. The dual hydrophobic-hydrophilic nature of the molecule suggests a complex solubility profile, with optimal solubility likely found in polar solvents capable of hydrogen bonding, such as alcohols and acetone. For researchers and process chemists, the provided experimental protocol offers a reliable method to generate the precise data needed for reaction optimization, purification, and formulation development. By integrating theoretical understanding with empirical measurement, scientists can effectively harness the potential of this compound in their applications.
References
- Vertex AI Search. (2014). How to predict the solubility of an organic compound in different kinds of solvents?
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
- AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.
- National Institutes of Health. (2020).
- Chemical Synthesis. (n.d.). Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid).
- Academia.edu. (n.d.).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- ChemicalBook. (2025). This compound | 158861-00-8.
- Quora. (2017). How can you determine the solubility of organic compounds?
- LibreTexts. (2023). Solubility of Organic Compounds.
- Wikipedia. (n.d.). Hansen solubility parameter.
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Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]
- Hansen Solubility. (n.d.). Designer Solvent Blends.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- LookChem. (n.d.). This compound.
- NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester.
- NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester.
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2012).
- ECHEMI. (n.d.). 4-(Cyclohexyloxy)
- Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- Wikipedia. (n.d.). Benzoic acid.
- ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- PubChem. (n.d.). Benzoic Acid | C6H5COOH | CID 243.
- ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF.
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Spectroscopic Characterization of 3-(Cyclohexyloxy)benzoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(Cyclohexyloxy)benzoic acid. As a molecule of interest in medicinal chemistry and material science, a thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document presents a detailed, albeit predictive, examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and supported by comparative data from analogous structures. Detailed experimental protocols for data acquisition are also provided to ensure methodological rigor. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this and similar molecules.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a cyclohexyloxy group at the meta-position. This unique combination of a bulky, aliphatic ether group and an acidic aromatic moiety gives rise to a distinct spectroscopic fingerprint. The following sections will deconstruct this fingerprint across various analytical techniques.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of directly published spectra for this compound, the following assignments are predicted based on established substituent effects on benzene rings and data from analogous compounds such as 3-hydroxybenzoic acid and various alkoxybenzoic acids.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the cyclohexyl group. The electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the ether will influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| -COOH | ~11.0 - 13.0 | Broad Singlet | 1H | - |
| Ar-H2 | ~7.8 - 8.0 | Singlet (or narrow triplet) | 1H | J ≈ 1-2 Hz |
| Ar-H6 | ~7.6 - 7.8 | Doublet of Doublets | 1H | J ≈ 7-8 Hz, 1-2 Hz |
| Ar-H4 | ~7.3 - 7.5 | Triplet | 1H | J ≈ 7-8 Hz |
| Ar-H5 | ~7.1 - 7.3 | Doublet of Doublets | 1H | J ≈ 7-8 Hz, 1-2 Hz |
| -O-CH (cyclohexyl) | ~4.4 - 4.6 | Multiplet | 1H | - |
| -CH₂ (cyclohexyl) | ~1.2 - 2.0 | Multiplet | 10H | - |
Rationale for Assignments:
-
-COOH Proton: The acidic proton of the carboxylic acid is expected to appear far downfield as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on concentration and solvent.
-
Aromatic Protons: The protons on the aromatic ring will exhibit a complex splitting pattern. H2, being ortho to the electron-withdrawing carboxylic acid, will be the most deshielded. H6 will also be deshielded by the carboxylic acid group. H4 and H5 will be influenced by both substituents, with the ether group exerting a slight shielding effect.
-
Cyclohexyl Protons: The methine proton attached to the oxygen (-O-CH) will be deshielded and appear as a multiplet. The remaining methylene protons of the cyclohexyl ring will resonate as a complex multiplet in the aliphatic region.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~170 - 175 |
| C3 (Ar-C-O) | ~158 - 160 |
| C1 (Ar-C-COOH) | ~130 - 132 |
| C5 (Ar-CH) | ~129 - 131 |
| C6 (Ar-CH) | ~122 - 124 |
| C4 (Ar-CH) | ~120 - 122 |
| C2 (Ar-CH) | ~115 - 117 |
| -O-CH (Cyclohexyl) | ~75 - 80 |
| -CH₂ (Cyclohexyl) | ~23 - 33 |
Rationale for Assignments:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield.
-
Aromatic Carbons: The carbon attached to the oxygen (C3) will be the most deshielded aromatic carbon due to the deshielding effect of the oxygen atom. The ipso-carbon of the carboxylic acid (C1) will also be downfield. The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the two substituents.
-
Cyclohexyl Carbons: The carbon atom bonded to the ether oxygen will be deshielded and appear in the 50-80 ppm range. The other cyclohexyl carbons will resonate in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and ether functionalities.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 2500-3300 | -COOH | O-H stretch | Broad, Strong |
| 2850-3000 | C-H (Aromatic & Aliphatic) | C-H stretch | Medium |
| 1680-1710 | C=O (Carboxylic Acid) | C=O stretch | Strong |
| 1580-1600 & 1450-1500 | C=C (Aromatic) | C=C stretch | Medium |
| 1210-1320 | C-O (Carboxylic Acid) | C-O stretch | Strong |
| 1050-1150 | C-O (Ether) | C-O stretch | Strong |
Rationale for Assignments:
-
O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in IR spectroscopy, appearing as a very broad absorption due to strong hydrogen bonding.
-
C=O Stretch: The carbonyl stretch of an aromatic carboxylic acid is very strong and appears in the specified region.
-
C-O Stretches: Both the carboxylic acid and the ether C-O stretches are expected to be strong. The aryl-alkyl ether will likely show a strong absorption around 1250 cm⁻¹ and another near 1050 cm⁻¹.
-
C-H Stretches: The spectrum will also contain C-H stretching vibrations for both the aromatic and cyclohexyl protons.
Experimental Protocol for IR Spectroscopy (ATR)
A common and convenient method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR).
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
The molecular ion peak (M⁺) is expected at m/z = 234, corresponding to the molecular weight of this compound (C₁₃H₁₆O₃). The fragmentation pattern will likely be influenced by the stable aromatic ring and the characteristic cleavages of the ether and carboxylic acid groups.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 234 | [M]⁺ (Molecular Ion) |
| 217 | [M - OH]⁺ |
| 189 | [M - COOH]⁺ |
| 152 | [M - C₆H₁₀]⁺ (loss of cyclohexene) |
| 121 | [C₆H₅COOH]⁺ (after rearrangement) or [M - C₆H₁₁O]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 83 | [C₆H₁₁]⁺ (cyclohexyl cation) |
| 77 | [C₆H₅]⁺ |
Rationale for Fragmentation:
-
Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of the -OH group, leading to a peak at [M-17].
-
Loss of Carboxyl Group: The loss of the entire carboxyl group as a radical is also a probable fragmentation pathway, resulting in a peak at [M-45].
-
Ether Cleavage: A characteristic fragmentation of ethers is the loss of the alkyl group as an alkene, in this case, cyclohexene, through a McLafferty-type rearrangement, giving a fragment corresponding to 3-hydroxybenzoic acid radical cation. Another possibility is the cleavage of the C-O bond of the ether, leading to a cyclohexyl cation or a phenoxy radical.
-
Benzoic Acid Fragmentation: The fragmentation pattern will also likely show characteristic peaks for benzoic acid, such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), which are common fragments of benzoic acid and its derivatives.
An In-depth Technical Guide on the Potential Biological Activity of Cyclohexyloxy-Substituted Benzoic Acids
This guide provides a comprehensive technical overview of the burgeoning field of cyclohexyloxy-substituted benzoic acids, a class of small molecules demonstrating significant therapeutic potential. Primarily targeting researchers, medicinal chemists, and drug development professionals, this document delves into the core biological activities, mechanisms of action, structure-activity relationships (SAR), and essential experimental protocols related to these promising compounds. With a primary focus on their role as potent inhibitors of soluble epoxide hydrolase (sEH) and a secondary exploration of their utility as C-C chemokine receptor 5 (CCR5) antagonists, this guide aims to equip scientists with the foundational knowledge required to navigate and innovate within this exciting area of drug discovery.
Part 1: Soluble Epoxide Hydrolase (sEH) Inhibition: A Primary Therapeutic Avenue
The most extensively documented biological activity of cyclohexyloxy-substituted benzoic acids is their potent and selective inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolic degradation of endogenous signaling lipids, and its inhibition has emerged as a promising strategy for treating a range of cardiovascular, inflammatory, and pain-related disorders.
Mechanism of Action: Modulating the Arachidonic Acid Cascade
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid metabolic pathway. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into a series of epoxyeicosatrienoic acids (EETs). These EETs are potent endogenous chemical mediators with a range of beneficial physiological effects, including vasodilation, anti-inflammatory actions, and cardioprotection.[1][2] However, sEH rapidly hydrolyzes EETs to their corresponding, and significantly less bioactive, dihydroxyeicosatrienoic acids (DHETs).[3][4]
By inhibiting sEH, cyclohexyloxy-substituted benzoic acid derivatives prevent the degradation of EETs, thereby increasing their bioavailability and amplifying their therapeutic effects.[1][3] This mechanism of action is the foundation for the observed antihypertensive, anti-inflammatory, and analgesic properties of this class of compounds.[5][6]
Figure 1: Mechanism of sEH Inhibition.
Key Compounds and Structure-Activity Relationships (SAR)
A significant body of research has focused on urea-based sEH inhibitors incorporating the cyclohexyloxy-benzoic acid scaffold. Among the most well-characterized are the cis and trans isomers of 4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid, commonly known as c-AUCB and t-AUCB, respectively.[3] These compounds exhibit low nanomolar to picomolar inhibitory activity against human sEH.[5]
The development of these potent inhibitors has provided valuable insights into the structure-activity relationships governing sEH inhibition by this chemical class.
-
The Urea Moiety: The 1,3-disubstituted urea acts as a primary pharmacophore, interacting with the catalytic triad within the sEH active site.[7]
-
The Cyclohexyl Ring: This feature introduces conformational restraint, which can enhance binding affinity. The stereochemistry of the substituents on the cyclohexyl ring is a critical determinant of metabolic stability. For instance, trans-isomers have been shown to be more metabolically stable in human hepatic microsomes compared to their cis-counterparts.[5]
-
The Benzoic Acid Group: The terminal benzoic acid moiety serves as a polar group that can improve the pharmacokinetic properties of the inhibitors, including water solubility.[3][7]
-
The Adamantyl Group: This bulky, lipophilic group occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to the high inhibitory potency.[3]
| Compound | Stereochemistry | Human sEH IC₅₀ (nM) | Key SAR Insights | Reference |
| t-AUCB | trans | 1.3 ± 0.05 | More metabolically stable than the cis isomer. Excellent oral bioavailability. | [5] |
| c-AUCB | cis | 0.89 | Potent inhibitor, slightly better pharmacokinetic properties in rats than t-AUCB. | [3][8] |
Therapeutic Potential and Preclinical Evidence
The therapeutic potential of cyclohexyloxy-substituted benzoic acid sEH inhibitors has been demonstrated in a variety of preclinical animal models.
-
Cardiovascular Diseases: Chronic administration of these inhibitors has been shown to reduce blood pressure in hypertensive animal models, prevent and reverse cardiac hypertrophy, and reduce infarct size in models of ischemia-reperfusion injury.[1][2][8] In obese, insulin-resistant mice, t-AUCB was found to improve coronary endothelial function and prevent cardiac remodeling and diastolic dysfunction.[9]
-
Pain and Inflammation: By stabilizing EETs, sEH inhibitors have demonstrated significant analgesic effects in models of both inflammatory and neuropathic pain.[6] They have also been shown to synergize with nonsteroidal anti-inflammatory drugs (NSAIDs).[5]
-
Metabolic Diseases: There is emerging evidence that sEH inhibition can have beneficial effects on metabolic parameters, including improving insulin sensitivity and preventing hyperglycemia in animal models of insulin resistance.[9][10]
Experimental Protocols
This protocol describes a common high-throughput screening assay for identifying and characterizing sEH inhibitors.[11][12][13]
Principle: The assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH. This hydrolysis leads to an intramolecular cyclization and the release of a highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be quantified.[13]
Materials:
-
Recombinant human sEH
-
PHOME substrate
-
Test compounds (cyclohexyloxy-substituted benzoic acids)
-
Positive control inhibitor (e.g., AUDA)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the microplate, add the assay buffer, the test compound dilutions, and the recombinant human sEH.
-
Initiate the reaction by adding the PHOME substrate to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes).
-
Terminate the reaction (if necessary, depending on the kit instructions).
-
Measure the fluorescence intensity using a plate reader at the specified wavelengths.
-
Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.
This protocol outlines a general procedure for assessing the antihypertensive effects of a test compound in a well-established animal model of hypertension.[5]
Animals:
-
Spontaneously Hypertensive Rats (SHRs)
-
Normotensive control rats (e.g., Wistar-Kyoto)
Procedure:
-
Acclimate the animals and measure baseline blood pressure using a non-invasive method (e.g., tail-cuff plethysmography).
-
Randomly assign the SHRs to treatment groups: vehicle control and test compound group(s) (e.g., t-AUCB administered in drinking water or by oral gavage).
-
Administer the treatment daily for a specified duration (e.g., 4-8 weeks).
-
Monitor blood pressure at regular intervals throughout the study.
-
At the end of the study, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis (e.g., measuring plasma drug levels and EET/DHET ratios).
-
Statistical analysis is performed to compare the blood pressure between the treatment and control groups.
Figure 2: General Experimental Workflow.
Part 2: CCR5 Antagonism: An Emerging Application
While the primary focus of research on cyclohexyloxy-substituted benzoic acids has been sEH inhibition, some derivatives have also been investigated as antagonists of the C-C chemokine receptor 5 (CCR5).
Mechanism of Action: Blocking HIV-1 Entry
CCR5 is a co-receptor that is essential for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells.[14] By binding to CCR5, these antagonists induce a conformational change in the receptor that prevents its interaction with the viral envelope glycoprotein gp120, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[15]
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An In-depth Technical Guide to 3-(Cyclohexyloxy)benzoic Acid: Synthesis, History, and Applications
A comprehensive overview for researchers, scientists, and drug development professionals.
Foreword
3-(Cyclohexyloxy)benzoic acid, a synthetic organic compound identified by the CAS Number 158861-00-8, represents a versatile building block in the fields of medicinal chemistry and material science. Its unique structural combination of a benzoic acid moiety and a cyclohexyloxy group imparts a balance of hydrophilicity and lipophilicity, making it an attractive scaffold for the design of novel molecules with tailored physicochemical properties. This guide provides an in-depth exploration of its synthesis, a historical perspective on its development, and an analysis of its current and potential applications, with a focus on providing practical insights for professionals in drug discovery and chemical research.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and potential interactions with biological systems.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value | Source |
| CAS Number | 158861-00-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2][3] |
| Molecular Weight | 220.26 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Inferred from general properties of benzoic acid derivatives |
| Melting Point | Data not consistently available in public domain | |
| Boiling Point | Data not consistently available in public domain | |
| Solubility | Slightly soluble in water; soluble in hot ethanol, ethyl acetate, acetone, and ether | [4] |
| LogP (calculated) | ~3.5 - 3.8 | [3] |
Structural Features:
The molecule consists of a benzoic acid core where the hydroxyl group of the carboxylic acid is at position 1 of the benzene ring, and a cyclohexyloxy group is attached at position 3. The cyclohexyl ring introduces a significant non-polar, lipophilic character, while the carboxylic acid group provides a polar, hydrophilic center capable of hydrogen bonding and salt formation. This amphipathic nature is a key determinant of its utility in drug design.[1]
Analytical Characterization:
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While a comprehensive set of publicly available spectra for this specific molecule is limited, the expected analytical data would include:
-
¹H NMR Spectroscopy: Would show characteristic signals for the aromatic protons of the benzoic acid ring, the methine proton of the cyclohexyloxy group, and the methylene protons of the cyclohexyl ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the ether linkage and the electron-withdrawing carboxylic acid group.
-
¹³C NMR Spectroscopy: Would reveal distinct signals for the carboxyl carbon, the aromatic carbons (with shifts influenced by the substituents), and the carbons of the cyclohexyl ring.
-
Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretching of the ether linkage, and C-H stretches of the aromatic and aliphatic moieties.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the cyclohexyloxy and benzoic acid substructures.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is not extensively detailed in readily available literature. However, based on established principles of organic chemistry, the most logical and efficient method is the Williamson ether synthesis . This reaction involves the formation of an ether from an organohalide and an alkoxide.[5][6] An alternative approach could be the Mitsunobu reaction, which allows for the formation of an ether from an alcohol and a pronucleophile under milder conditions.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for the preparation of aryl ethers.[5][7] The synthesis of this compound can be envisioned through two primary retrosynthetic disconnections, both culminating in the formation of the ether linkage.
Caption: Retrosynthetic analysis of this compound synthesis via Williamson ether synthesis.
Causality behind Experimental Choices:
Pathway A is generally preferred. The reaction between a phenoxide (derived from methyl 3-hydroxybenzoate) and a secondary alkyl halide (cyclohexyl bromide) is more favorable than the reaction of an aryl halide with an alkoxide (Pathway B). Aryl halides are less reactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups. Furthermore, using a secondary alkyl halide like cyclohexyl bromide can lead to a competing E2 elimination reaction, but this can often be minimized by careful control of reaction conditions.
Detailed Experimental Protocol (Adapted from a General Procedure)
The following protocol is adapted from a general procedure for the synthesis of 3-alkoxybenzoic acids and should be optimized for the specific synthesis of this compound.[8]
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
Rationale: The carboxylic acid group is protected as a methyl ester to prevent it from interfering with the basic conditions of the subsequent etherification step.
-
To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate.
Step 2: Etherification of Methyl 3-Hydroxybenzoate
-
Rationale: This is the key ether-forming step, following the Williamson synthesis principle.
-
In a round-bottom flask, dissolve methyl 3-hydroxybenzoate in a suitable polar aprotic solvent such as acetone or DMF.
-
Add an excess of a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
Add cyclohexyl bromide dropwise to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product (methyl 3-(cyclohexyloxy)benzoate) by column chromatography on silica gel.
Step 3: Hydrolysis of the Ester
-
Rationale: The final step is the deprotection of the carboxylic acid to yield the target molecule.
-
Dissolve the purified methyl 3-(cyclohexyloxy)benzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with dilute hydrochloric acid (HCl) to a pH of 2-3, which will precipitate the carboxylic acid.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.
Caption: Workflow for the synthesis of this compound.
Historical Perspective and Discovery
The specific "discovery" of this compound is not well-documented in the public domain, and it is likely that it was first synthesized as part of a broader exploration of benzoic acid derivatives rather than as a singular, notable event. The history of its parent molecule, benzoic acid, dates back to the 16th century.[9] The development of synthetic methods like the Williamson ether synthesis in the 19th century paved the way for the creation of a vast array of ether derivatives.
Applications in Drug Discovery and Agrochemical Research
The structural motifs present in this compound are of significant interest in the design of bioactive molecules. Aromatic compounds are ubiquitous in pharmaceuticals, providing a rigid scaffold for orienting functional groups for optimal target interaction.[10] The cyclohexyloxy group, in particular, can enhance lipophilicity, which can improve a molecule's ability to cross cell membranes and interact with hydrophobic pockets in protein targets.
While specific, commercialized applications of this compound are not widely reported, its potential can be inferred from the activities of structurally related compounds.
Potential as a Scaffold for Enzyme Inhibitors:
Benzoic acid derivatives have been investigated as inhibitors for a variety of enzymes. For instance, substituted benzoic acids have shown inhibitory activity against tyrosinase and trans-sialidase, enzymes implicated in pigmentation and Chagas disease, respectively.[11][12] The specific substitution pattern and the nature of the substituents on the benzoic acid ring are crucial for determining the inhibitory potency and selectivity. The 3-(cyclohexyloxy) group could be explored as a substituent to modulate the binding of benzoic acid-based inhibitors to their target enzymes.
Role in the Development of CCR5 Antagonists:
There is evidence of the use of related cyclohexyloxy benzoic acid derivatives in the development of CCR5 antagonists.[13] CCR5 is a chemokine receptor that is used by the most common strains of HIV-1 to enter host cells. Antagonists of this receptor can block viral entry and are a class of antiretroviral drugs. The lipophilic cyclohexyl group in these compounds often plays a crucial role in binding to the receptor. While this compound itself is not named as a final drug candidate, it represents a valuable starting point or intermediate for the synthesis of more complex molecules targeting CCR5.
Agrochemical Applications:
Benzoic acid derivatives are also utilized in the agrochemical industry as herbicides.[14] The specific substitution pattern on the benzoic acid ring determines the herbicidal activity and selectivity. The potential of this compound in this field would require further investigation, but its structural features are consistent with those of some known agrochemicals.
Conclusion and Future Outlook
This compound is a synthetic building block with significant potential in the fields of medicinal chemistry and agrochemical research. While its history is not marked by a singular discovery, its utility is underscored by the established importance of its constituent chemical motifs. The Williamson ether synthesis provides a reliable and adaptable route for its preparation.
Future research efforts could focus on the following areas:
-
Exploration of Biological Activity: Systematic screening of this compound and its derivatives against a range of biological targets, including enzymes and receptors, could uncover novel therapeutic applications.
-
Development of Novel Synthesis Methodologies: While the Williamson ether synthesis is effective, the development of greener and more efficient synthetic routes is always a valuable pursuit.
-
Application in Material Science: The rigid aromatic core and the flexible cyclohexyl group could be leveraged in the design of new polymers or liquid crystals with unique properties.
As the demand for novel and effective small molecules continues to grow, the strategic use of versatile building blocks like this compound will remain a cornerstone of innovation in chemical and pharmaceutical research.
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- Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from https://en.wikipedia.org/wiki/Williamson_ether_synthesis
- p-HYDROXYBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from http://www.orgsyn.org/demo.aspx?prep=CV1P0317
- How is 3-Hydroxybenzoic Acid Synthesized?. (2024, August 4). Guidechem. Retrieved January 14, 2026, from https://www.guidechem.com/faq/how-is-3-hydroxybenzoic-acid-synthesized-27502.html
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 14, 2026, from https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
- Khan, K. M., et al. (2010). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 5(11), 1845-1850. https://doi.org/10.1002/cmdc.201500454
- Preparation of 3-hydroxybenzoic acid. (1981). Google Patents. Retrieved January 14, 2026, from https://patents.google.
- Organic Chemistry Tutor. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. https://www.youtube.
- Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 634-638. https://doi.org/10.3109/14756366.2010.482529
- Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from https://www.rsc.
- Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. (2019). Molecules, 24(12), 2289. https://doi.org/10.3390/molecules24122289
- Benzoic acid herbicide composition. (2020). Google Patents. Retrieved January 14, 2026, from https://patents.google.
- Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. https://doi.org/10.3390/M1806
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- Cyclohexylcarboxylic acid derivatives. (1982). Google Patents. Retrieved January 14, 2026, from https://patents.google.
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- Doğan, M. S., & Çelik, H. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology, 14(2), 102-111.
- Synergistic herbicidal compositions. (1987). Google Patents. Retrieved January 14, 2026, from https://patents.google.
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- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from https://hmdb.ca/spectra/nmr_one_d/1870
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). Molecules, 27(18), 5898. https://doi.org/10.3390/molecules27185898
- Agrochemical concentrates. (2015). Google Patents. Retrieved January 14, 2026, from https://patents.google.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(Cyclohexyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 3-(Cyclohexyloxy)benzoic acid, a synthetic organic compound with significant potential in pharmaceutical and agrochemical research. The strategic combination of a benzoic acid core with a cyclohexyloxy substituent at the 3-position imparts a unique balance of lipophilicity and functionality, making it a valuable intermediate in the synthesis of novel bioactive molecules. This document delves into the structural and functional attributes of the molecule, outlines detailed protocols for its characterization, and provides a foundational understanding for its application in research and development.
Molecular and Structural Overview
This compound is characterized by the attachment of a cyclohexyloxy group to the meta-position of a benzoic acid ring. This structural arrangement is key to its chemical behavior and potential biological activity. The cyclohexyl group significantly increases the lipophilicity of the benzoic acid scaffold, a property that can enhance membrane permeability and oral bioavailability of derivative drug candidates.[1] The carboxylic acid functional group serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of esters, amides, and other derivatives.[1]
Key Identifiers:
The interplay between the lipophilic cyclohexyl ring and the polar carboxylic acid group governs the molecule's solubility, acidity, and interaction with biological targets. Understanding these fundamental characteristics is paramount for its effective utilization in medicinal chemistry and material science.
Logical Relationship of Structural Components to Physicochemical Properties
Caption: Relationship between the structural components of this compound and its key physicochemical properties.
Core Physicochemical Data
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in drug development and material science. The following table summarizes the available data for this compound. It is important to note that while some experimental data is available for related isomers, specific experimentally-derived values for the 3-isomer are not widely published. The data presented here is a combination of predicted values from reliable computational models and general observations from supplier information.
| Property | Value | Source |
| Appearance | White to off-white solid | General supplier information |
| Boiling Point | 380.4 ± 15.0 °C (Predicted) | ChemicalBook |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 3.91 ± 0.10 (Predicted) | ChemicalBook |
| LogP | 3.09630 (Predicted) | LookChem |
| Storage Temperature | Room temperature | BLD Pharm |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and versatile method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 3-hydroxybenzoic acid with a cyclohexyl halide in the presence of a base.
General Synthesis Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on established methods for Williamson ether synthesis and can be adapted for the specific synthesis of this compound.
Experimental Workflow for Williamson Ether Synthesis
Caption: A step-by-step workflow for the synthesis of this compound via Williamson ether synthesis.
Step-by-Step Methodology:
-
Esterification of Starting Material: 3-Hydroxybenzoic acid is first esterified (e.g., using methanol and a catalytic amount of sulfuric acid) to protect the carboxylic acid functionality.
-
Etherification: The resulting methyl 3-hydroxybenzoate is then subjected to etherification. The ester is dissolved in a polar aprotic solvent such as acetone, and a base like anhydrous potassium carbonate is added. A cyclohexyl halide (e.g., cyclohexyl bromide) is then added, and the mixture is refluxed for several hours.
-
Hydrolysis: The resulting methyl 3-(cyclohexyloxy)benzoate is hydrolyzed back to the carboxylic acid by heating with an aqueous base (e.g., 10% aqueous KOH in methanol), followed by acidification with a dilute mineral acid (e.g., HCl).
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible characterization is essential for confirming the identity and purity of a synthesized compound. The following are standard, self-validating protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially.
-
Once the approximate melting temperature is determined, the measurement is repeated with a fresh sample, heating at a slower rate of 1-2 °C per minute as the melting point is approached.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Assessment
Understanding the solubility profile is critical for formulation development and for designing biological assays.
Protocol:
-
Qualitative Assessment: To a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane), add a small, accurately weighed amount (e.g., 1-5 mg) of this compound.
-
Vortex each tube for 30 seconds.
-
Visually inspect for the complete dissolution of the solid.
-
Quantitative Assessment: For solvents in which the compound appears soluble, prepare a series of solutions with increasing concentrations. The solubility can be determined by identifying the concentration at which saturation is reached, often with the aid of spectroscopic methods like UV-Vis spectroscopy.
Spectroscopic Analysis
Spectroscopic techniques provide definitive structural confirmation.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Provides information on the number and chemical environment of the hydrogen atoms in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
4.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).
-
A strong C=O stretch from the carbonyl group (around 1700 cm⁻¹).
-
C-O stretches from the ether and carboxylic acid (around 1300-1000 cm⁻¹).
-
Aromatic C-H and C=C stretches.
-
4.3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.
Concluding Remarks for the Practicing Scientist
This compound represents a versatile molecular scaffold with significant potential in the development of new chemical entities. Its unique combination of a lipophilic cyclohexyloxy group and a reactive benzoic acid core provides a foundation for the synthesis of a diverse range of derivatives with tailored properties. The protocols and data presented in this guide offer a robust framework for the synthesis, purification, and comprehensive characterization of this compound. Adherence to these detailed experimental procedures will ensure the generation of high-quality, reliable data, which is indispensable for advancing research and development efforts in the pharmaceutical and agrochemical industries.
References
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Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid). (n.d.). In Chemical Synthesis Directory. Retrieved January 14, 2026, from [Link]
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synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry. (2019). Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]_pdf.pdf)
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An In-depth Technical Guide to the Theoretical Modeling of 3-(Cyclohexyloxy)benzoic acid
Abstract
This technical guide provides a comprehensive framework for the theoretical modeling of 3-(Cyclohexyloxy)benzoic acid, a molecule of interest in pharmaceutical and agrochemical research.[1] As a synthetic organic compound, its unique physicochemical properties, imparted by the benzoic acid core and the cyclohexyloxy group, warrant a detailed in-silico investigation to elucidate its electronic structure, reactivity, and potential biological interactions.[1] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to computational analysis, from fundamental quantum mechanical calculations to more complex molecular dynamics simulations. The methodologies detailed herein are designed to be self-validating, emphasizing the synergy between theoretical predictions and experimental validation.
Introduction: The Rationale for Theoretical Modeling
This compound (CAS No. 158861-00-8) is a molecule with a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol .[2][3][4] Its structure, featuring a cyclohexyloxy substituent at the meta-position of a benzoic acid ring, presents an interesting case for theoretical study. The cyclohexyl group enhances lipophilicity, which can influence the molecule's membrane permeability, while the carboxylic acid functionality provides a site for derivatization and potential hydrogen bonding interactions.[1]
Theoretical modeling offers a powerful, cost-effective, and time-efficient alternative to purely empirical studies. By employing computational methods, we can predict a wide range of molecular properties, including:
-
Geometric and Electronic Structure: Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting reactivity and intermolecular interactions.
-
Spectroscopic Properties: Theoretical calculations can predict spectroscopic signatures (e.g., NMR, IR, Raman), aiding in the interpretation of experimental data.
-
Reactivity and Stability: Computational models can identify reactive sites, predict reaction mechanisms, and assess the thermodynamic stability of the molecule and its derivatives.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Properties: In the context of drug development, theoretical models can estimate properties like absorption, distribution, metabolism, and excretion (ADME), as well as potential binding affinities to biological targets.
This guide will navigate the reader through a logical progression of theoretical techniques, providing both the "how" and the "why" behind each methodological choice.
Foundational Analysis: Quantum Mechanical Approaches
Quantum mechanics (QM) provides the most accurate description of molecular systems at the atomic and subatomic levels. For a molecule of the size of this compound, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Causality of Choice: DFT is selected for its proven ability to accurately calculate the ground-state electronic structure and geometry of organic molecules. The choice of a specific functional and basis set is critical and should be guided by the desired accuracy and available computational resources. For benzoic acid derivatives, hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-31G(d,p) or larger, have demonstrated reliable results for geometry and vibrational frequency calculations.[5][6]
Experimental Protocol: Step-by-Step DFT Calculation
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView).
-
Perform an initial, rapid geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.
-
-
DFT Input File Preparation:
-
Specify the chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Define the molecular charge (0 for the neutral molecule) and spin multiplicity (singlet for the ground state).
-
Request a geometry optimization calculation (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Execution and Analysis:
-
Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Upon completion, analyze the output file to extract the optimized Cartesian coordinates, electronic energy, and vibrational frequencies.
-
Visualize the optimized structure and the normal modes of vibration.
-
Self-Validation: The absence of imaginary frequencies in the vibrational analysis confirms that the optimized geometry represents a local minimum on the potential energy surface. Further validation can be achieved by comparing calculated bond lengths and angles with crystallographic data of similar benzoic acid derivatives, if available.[6]
Predicting Spectroscopic Properties
Causality of Choice: The results from the DFT frequency calculation can be directly used to simulate infrared (IR) and Raman spectra. Similarly, NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. These theoretical spectra are invaluable for interpreting and validating experimental spectroscopic data.
Experimental Protocol: Spectroscopic Predictions
-
IR/Raman Spectra:
-
The output of the DFT frequency calculation provides the vibrational frequencies and their corresponding IR intensities and Raman activities.
-
These data can be plotted to generate a theoretical spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.
-
-
NMR Spectra:
-
Perform a separate NMR calculation on the DFT-optimized geometry using the GIAO method.
-
Calculate the absolute shielding tensors for each nucleus.
-
Reference these values against the shielding tensor of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts.
-
Data Presentation: Calculated Molecular Properties
| Property | Calculated Value | Units |
| Electronic Energy | Value from DFT output | Hartrees |
| Dipole Moment | Value from DFT output | Debye |
| HOMO Energy | Value from DFT output | eV |
| LUMO Energy | Value from DFT output | eV |
| HOMO-LUMO Gap | Calculated from HOMO/LUMO energies | eV |
Workflow for Theoretical Modeling of this compound
Caption: A comprehensive workflow for the theoretical modeling of this compound.
Advanced Modeling: Molecular Dynamics and Docking
While QM methods provide detailed information about a single molecule in a vacuum, molecular dynamics (MD) simulations allow us to study the behavior of the molecule over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule.
Molecular Dynamics (MD) Simulations
Causality of Choice: MD simulations are essential for understanding the conformational flexibility of this compound and its interactions with its surroundings. The choice of a force field (e.g., AMBER, CHARMM, GROMOS) is crucial and should be appropriate for small organic molecules.
Experimental Protocol: MD Simulation Workflow
-
Force Field Parameterization:
-
Assign atom types and partial charges to the atoms of this compound consistent with the chosen force field. Charges can be derived from the QM calculations (e.g., using the RESP or CHELPG methods).
-
-
System Setup:
-
Place the molecule in a simulation box.
-
Solvate the system with an appropriate solvent model (e.g., TIP3P water).
-
Add counter-ions to neutralize the system if necessary.
-
-
Equilibration:
-
Perform an initial energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Run a simulation at constant pressure (NPT ensemble) to allow the system density to equilibrate.
-
-
Production Run:
-
Run the main MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the molecule.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bonding patterns.
-
Self-Validation: The convergence of properties like RMSD and potential energy during the simulation indicates that the system has reached equilibrium.
Molecular Docking
Causality of Choice: If a potential biological target for this compound is known or hypothesized, molecular docking can be used to predict its binding mode and affinity. This is a key step in computational drug design.
Experimental Protocol: Molecular Docking
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Use the QM-optimized structure of this compound as the ligand.
-
-
Binding Site Definition:
-
Identify the potential binding site on the protein, either from experimental evidence or using a binding site prediction tool.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the receptor's binding site.
-
The program will typically generate multiple possible binding poses, ranked by a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals contacts) between the ligand and the protein.
-
Self-Validation: The reliability of docking results can be assessed by re-docking a known co-crystallized ligand into its binding site and calculating the RMSD between the docked pose and the crystallographic pose. A low RMSD value (typically < 2 Å) indicates a reliable docking protocol.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted approach to the theoretical modeling of this compound. By integrating quantum mechanical calculations with molecular dynamics simulations and molecular docking, researchers can gain deep insights into the structure, properties, and potential biological activity of this molecule. The causality-driven methodologies and self-validating protocols described herein are intended to ensure the scientific rigor and predictive power of the computational studies.
Future work could involve extending these models to study the properties of derivatives of this compound, investigating its reactivity in different chemical environments, and collaborating with experimentalists to validate the theoretical predictions. The synergy between computation and experiment is paramount for advancing our understanding of complex molecular systems and accelerating the discovery of new therapeutic agents and functional materials.
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Kuujia.com. Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid). [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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NIH. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]
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Rasayan Journal of Chemistry. synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. [Link]
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ResearchGate. Structurally-dynamic models of substituted benzoic acids. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Cyclohexyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among these, 3-(Cyclohexyloxy)benzoic acid, a substituted aromatic carboxylic acid, presents a unique set of handling and safety considerations. This in-depth technical guide, designed for the discerning scientific professional, moves beyond mere procedural lists to provide a holistic understanding of the causality behind essential safety protocols. By fostering a culture of informed caution, this document aims to empower researchers to work confidently and securely with this compound.
Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties
Based on the available data for these closely related compounds, this compound should be handled as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) [1][2].
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Skin Irritation (Category 2) | H315 | Redness, itching, and inflammation upon direct contact. |
| Serious Eye Irritation (Category 2A) | H319 | Significant eye irritation, redness, pain, and potential for corneal damage. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335 | Irritation of the nose, throat, and lungs, leading to coughing and shortness of breath upon inhalation of dust. |
The causality behind these hazards lies in the chemical nature of aromatic carboxylic acids. The acidic proton of the carboxyl group can irritate tissues, while the lipophilic cyclohexyloxy and benzene ring can facilitate interaction with cell membranes, potentially leading to localized inflammation.
Exposure Controls and Personal Protection: A Multi-Layered Defense
A proactive approach to safety necessitates a multi-layered strategy that combines engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the generation and dissemination of airborne dust particles of this compound.
-
Ventilation: All handling of the solid compound should be conducted in a well-ventilated area. For procedures with a higher risk of dust generation, such as weighing or transferring powder, a chemical fume hood or a powder containment hood is mandatory[3][4]. These systems are designed to capture and exhaust airborne contaminants away from the operator's breathing zone.
-
Enclosure: For larger-scale operations, the use of glove boxes or other enclosed systems can provide a physical barrier between the operator and the chemical.
Personal Protective Equipment (PPE): The Essential Barrier
The selection and proper use of PPE are critical to prevent direct contact with this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement for all work with this compound. In situations where splashing is a risk, a face shield worn over safety goggles provides an additional layer of protection[5].
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acids and offer good resistance to a range of chemicals[5]. Gloves should be inspected for any signs of degradation before use and disposed of immediately after contamination.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect street clothing from contamination[6].
-
-
Respiratory Protection: In situations where engineering controls cannot maintain exposure below acceptable limits or during emergency situations, a NIOSH-approved respirator with a particulate filter is necessary[7].
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Storage Procedures: Mitigating Risks at the Source
Adherence to proper handling and storage protocols is fundamental to a safe laboratory environment.
Handling
-
Avoid Dust Generation: Minimize the creation of dust when handling the solid material. Use techniques such as gentle scooping rather than pouring, and clean up spills promptly[8].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4]. Do not eat, drink, or smoke in areas where chemicals are handled[9].
-
Grounding: For processes that may generate static electricity, ensure that equipment is properly grounded to prevent ignition of dust clouds[10].
Storage
-
Container: Store in a tightly sealed, properly labeled container[1].
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[2].
-
Incompatibilities: Store separately from strong oxidizing agents, bases, and reactive metals[7]. Contact with strong bases can cause a vigorous exothermic reaction.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Accidental Release Measures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent and washed with soap and water[4].
-
Large Spills: In the case of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material using a method that minimizes dust generation, such as a HEPA-filtered vacuum, and place it in a designated waste container[11].
Caption: Emergency Response Decision Tree.
Toxicological Profile: Insights from Related Compounds
As toxicological data for this compound is not available, the profile of benzoic acid provides a general understanding. Benzoic acid is considered to have low acute toxicity. However, prolonged or repeated exposure can lead to skin sensitization in susceptible individuals[11]. The primary hazards are related to its irritant properties. There is no evidence to suggest that benzoic acid is carcinogenic or mutagenic.
Disposal Considerations: Environmental Responsibility
All waste containing this compound should be handled as hazardous chemical waste. It must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash[4].
By integrating these safety and handling precautions into all experimental workflows, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: SRM 350c Benzoic Acid. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2023, December 12). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Redox. (2022, November 14). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 3-(Cyclohexyloxy)benzoic Acid Derivatives
Introduction: Significance and Scope
3-(Cyclohexyloxy)benzoic acid and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. The benzoic acid scaffold is a privileged structure found in numerous biologically active molecules, exhibiting properties that range from antimicrobial to anticancer.[1][2] The introduction of a cyclohexyloxy group modulates the lipophilicity and conformational flexibility of the parent molecule, which can be critical for optimizing pharmacokinetic and pharmacodynamic properties. These derivatives have been investigated for various therapeutic applications, including the treatment of tuberculosis and as potential anti-inflammatory agents.[3][4]
This document provides a comprehensive guide to the synthesis of these valuable compounds. It outlines several established synthetic strategies and presents a detailed, field-proven protocol for a reliable and scalable synthesis route. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific needs.
Overview of Synthetic Strategies
The core transformation in synthesizing this compound is the formation of an aryl-alkyl ether bond. Three primary methodologies are commonly considered for this purpose:
-
Williamson Ether Synthesis: This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][6] It is one of the most straightforward and cost-effective methods for preparing both symmetrical and asymmetrical ethers.[5][7] For this specific target, it involves deprotonating the hydroxyl group of a 3-hydroxybenzoic acid derivative and reacting it with a cyclohexyl halide.
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction between an aryl halide and an alcohol.[8][9] This method is particularly useful when the Williamson route is not feasible, though it often requires higher temperatures and specific catalyst systems.[8][10]
-
Mitsunobu Reaction: This redox-condensation reaction allows for the coupling of an alcohol with a suitable acidic nucleophile (like a phenol) under mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD).[11] It is renowned for its reliability, though the stoichiometry and removal of byproducts can be challenging.
For the synthesis of this compound, the Williamson ether synthesis offers the most balanced approach in terms of simplicity, cost, and efficiency, and will be the focus of our detailed protocol.
Recommended Synthetic Workflow
The synthesis is best approached in a three-stage sequence to prevent undesirable side reactions, such as the carboxylate competing as a nucleophile. The workflow involves:
-
Protection: The carboxylic acid of 3-hydroxybenzoic acid is first protected as a methyl ester.
-
Etherification: The core Williamson ether synthesis is performed on the protected ester.
-
Deprotection: The methyl ester is hydrolyzed (saponified) to yield the final carboxylic acid product.
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Analytical Strategies for the Robust Quantification of 3-(Cyclohexyloxy)benzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the quantitative analysis of 3-(Cyclohexyloxy)benzoic acid (CAS No. 158861-00-8), a synthetic organic compound with increasing relevance in pharmaceutical and chemical research.[1] Given its structure, which features a lipophilic cyclohexyloxy group appended to a benzoic acid core, precise quantification is critical for pharmacokinetic studies, quality control, and formulation development.[1] This document provides detailed, field-proven protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The causality behind experimental choices, self-validating system designs, and performance expectations are thoroughly discussed to ensure scientific integrity and immediate applicability in a research or GxP environment.
Introduction and Physicochemical Rationale
This compound is an aromatic carboxylic acid with a molecular weight of 220.26 g/mol and a molecular formula of C₁₃H₁₆O₃.[2] The presence of the benzoic acid moiety provides a strong chromophore suitable for UV detection, while the carboxylic acid functional group makes it amenable to reversed-phase chromatography and electrospray ionization (ESI) for mass spectrometry. The cyclohexyloxy group significantly increases its lipophilicity (calculated LogP ≈ 3.1-3.8), influencing its solubility, extraction behavior, and chromatographic retention.[2]
The choice of analytical method is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. For bulk drug substance analysis or high-concentration formulations, a straightforward HPLC-UV method offers sufficient robustness and accuracy. For trace-level quantification in complex biological matrices such as plasma or tissue, the superior sensitivity and selectivity of LC-MS/MS are indispensable.
Recommended Analytical Methodologies
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality and Principle: This method leverages reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The acidic nature of this compound requires an acidified mobile phase (pH < 4) to suppress the ionization of the carboxylic acid group (pKa ≈ 4-5). This ensures a single, neutral species, leading to better retention, sharper peak shapes, and reproducible results. Quantification is achieved by measuring the analyte's UV absorbance at a wavelength where the benzene ring exhibits a strong response (typically around 230-254 nm) and comparing it against a calibration curve prepared from a certified reference standard.
Experimental Protocol: HPLC-UV
-
Instrumentation & Materials
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., ZORBAX, 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Deionized Water (>18 MΩ·cm), Formic Acid or Phosphoric Acid (analytical grade).
-
Reference Standard: this compound of known purity.
-
-
Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile:Water (e.g., 60:40, v/v) containing 0.1% Formic Acid. The exact ratio should be optimized to achieve a suitable retention time (typically 3-7 minutes). Filter through a 0.45 µm membrane filter and degas before use.[3]
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10.0 mL of diluent.
-
Calibration Standards (e.g., 1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare at least five calibration standards covering the expected concentration range of the samples.
-
-
Sample Preparation
-
For Drug Substance/Formulation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
For Biological Matrix (e.g., Plasma - via Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 25 µL of an internal standard solution and 50 µL of 1M HCl to acidify.
-
Add 600 µL of an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
-
-
-
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 235 nm.[3]
-
Run Time: 10 minutes.
-
-
Data Analysis & System Suitability
-
Generate a linear regression curve (Peak Area vs. Concentration) from the calibration standards. The correlation coefficient (r²) should be >0.995.
-
Quantify unknown samples using the regression equation.
-
System suitability: For six replicate injections of a mid-level standard, the relative standard deviation (%RSD) of the peak area and retention time should be <2.0%. Tailing factor should be between 0.8 and 1.5.
-
Workflow and Data Presentation
Caption: HPLC-UV workflow for quantification.
Table 1. Typical Performance Characteristics for HPLC-UV Method
| Parameter | Expected Performance | Rationale / Comment |
|---|---|---|
| Linearity (r²) | > 0.995 | Demonstrates a direct proportional response. |
| Range | 1 - 100 µg/mL | Typical range for formulation and QC assays. |
| LOD | ~0.3 µg/mL | Sufficient for most non-trace level applications. |
| LOQ | ~1.0 µg/mL | Lowest concentration with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | Ensures reproducibility of the measurement.[4] |
| Accuracy (% Recovery) | 98 - 102% | Ensures the measured value is close to the true value.[4] |
Protocol 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality and Principle: This method is the gold standard for quantifying low concentrations of analytes in complex biological matrices. Its high selectivity is achieved by using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The analyte is first ionized, typically using electrospray ionization (ESI) in negative mode to form the deprotonated molecule [M-H]⁻. This specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (product ion) is selected in the third quadrupole (Q3) for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.
Experimental Protocol: LC-MS/MS
-
Instrumentation & Materials
-
LC-MS/MS System: A system such as a Sciex API 4000/5500 or Waters Xevo TQ-S, equipped with an ESI source.
-
LC Column: A fast-LC C18 or HILIC column (e.g., Luna HILIC, 2.0 x 50 mm, 3 µm) is suitable.[4]
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Internal Standard (IS): Ideally, ³-(Cyclohexyloxy)benzoic acid-d₁₁. If unavailable, a close structural analog like 4-(Cyclohexyloxy)benzoic acid or a commercially available SIL-benzoic acid can be used.
-
-
Preparation of Solutions
-
Mobile Phases: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Standard & IS Stocks (1 mg/mL): Prepare separately in methanol.
-
Working Solutions: Prepare combined working solutions of the analyte and a fixed concentration of the IS (e.g., 100 ng/mL) by diluting stocks in 50:50 Acetonitrile:Water. Use these to prepare the calibration curve.
-
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
LC-MS/MS Conditions
-
LC Method:
-
Flow Rate: 0.5 mL/min.[4]
-
Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1.5 minutes. Total run time: 5 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS Method (Negative ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Key Parameters: Optimize source parameters (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2) by infusing a standard solution.
-
MRM Transitions:
-
Analyte: Q1: m/z 219.1 ([M-H]⁻) → Q3: m/z 137.1 (Proposed fragment, [M-H-C₆H₁₀]⁻). This transition is analogous to the characteristic loss observed in similar phenolic acids.[4][5]
-
Internal Standard: Determine the appropriate transition based on the IS used (e.g., for -d₁₁, Q1: m/z 230.2 → Q3: m/z 141.1).
-
-
Optimize collision energy (CE) and declustering potential (DP) for each transition to maximize signal.
-
-
-
Data Analysis
-
Integrate the peak areas for the analyte and IS MRM transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration, using a weighted (1/x²) linear regression.
-
Quantify unknown samples using the regression equation.
-
Workflow and Data Presentation
Caption: LC-MS/MS workflow for high-sensitivity quantification.
Table 2. Typical Performance Characteristics for LC-MS/MS Method
| Parameter | Expected Performance | Rationale / Comment |
|---|---|---|
| Linearity (r²) | > 0.995 | Weighted linear regression is often required. |
| Range | 0.1 - 200 ng/mL | Demonstrates wide dynamic range suitable for PK studies. |
| LOD | ~0.03 ng/mL | Highlights the significant increase in sensitivity. |
| LOQ | ~0.1 ng/mL | Allows for accurate quantification at very low levels.[4] |
| Precision (%RSD) | < 15% (at LLOQ), < 10% (other levels) | Standard acceptance criteria for bioanalytical methods. |
| Accuracy (% Recovery) | 85 - 115% (at LLOQ), 90 - 110% (other levels) | Standard acceptance criteria for bioanalytical methods.[4] |
Alternative Methodologies: Gas Chromatography (GC-MS)
While powerful, GC-MS is a less direct approach for analyzing carboxylic acids like this compound. The high polarity and low volatility of the carboxylic acid group lead to poor chromatographic performance, including peak tailing and irreversible adsorption on the column.[6] To overcome this, a chemical derivatization step is required prior to analysis.[4]
Common Derivatization Approach:
-
Silylation: The sample extract is dried and reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent converts the acidic proton of the carboxyl group into a nonpolar trimethylsilyl (TMS) ester, which is much more volatile and amenable to GC analysis.[4][7]
While effective, the need for an additional, often moisture-sensitive, reaction step increases sample preparation time and introduces potential variability. Therefore, GC-MS is generally recommended only when LC-based instrumentation is unavailable.
Conclusion
The quantification of this compound can be reliably achieved using standard analytical instrumentation. For routine quality control and analysis of bulk materials, a validated HPLC-UV method provides a robust, cost-effective, and accurate solution. For applications requiring high sensitivity, such as the analysis of the compound in biological matrices for pharmacokinetic or metabolic studies, a LC-MS/MS method is superior, offering excellent selectivity and low limits of quantification. The choice between these authoritative methods should be based on the specific requirements of the study, balancing the need for sensitivity against throughput and cost.
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-
NIST. (2018). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. NIST Chemistry WebBook, SRD 69. [Link]
-
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-
NIST. (2021). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. NIST Chemistry WebBook, SRD 69. [Link]
-
NIST. (2021). Benzoic acid. NIST Chemistry WebBook, SRD 69. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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-
Pini, E., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(23), 5698. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
- Mori, M., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Fernández-Campos, F., et al. (2012). Determination of total and unbound concentrations of valproic acid in human plasma by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
-
Trick, A. (2009). Preparation and Analysis of Benzoic Acid. Alan Trick's Website. [Link]
- Lee, I., et al. (2008). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Bulletin of The Korean Chemical Society.
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Scientific Publishing House of the University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
- VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
- Owen, R., et al. (n.d.). LC/MS chromatogram of five benzoic acid compounds at 100 μM.
- Liquid Chromatography-Mass Spectrometry based Phytochemical Profiling of Marine Macroalga Ulva compressa Methanol Extract. (2025). Journal of Drug Delivery and Therapeutics.
- USDA FSIS. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- Jalsovszky, I., & Czira, G. (2003). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
- Darko, E., & Thurbide, K. B. (n.d.).
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ResearchGate. (2023). Benzoic acid determination with GC-FID?. [Link]
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SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,4,6-trimethoxy- on Newcrom R1 HPLC column. [Link]
- Greenspan, F. P., et al. (1965). Preparation of aromatic peroxy acids. U.S.
- IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023).
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Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 3-(Cyclohexyloxy)benzoic Acid
Abstract
This application note describes a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 3-(Cyclohexyloxy)benzoic acid. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research, development, and quality control environments. The strategic approach to method development, from initial parameter selection to full validation according to International Council for Harmonisation (ICH) guidelines, is detailed to provide a practical guide for analysts.
Introduction
This compound (CAS No. 158861-00-8) is a synthetic organic compound with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol .[1][2] Its structure, featuring a benzoic acid core with a cyclohexyloxy substituent, imparts significant lipophilicity, a property relevant in pharmaceutical and agrochemical research.[1] Accurate and reliable quantification of this analyte is crucial for assessing purity, monitoring reaction kinetics, and ensuring the quality of intermediates and final products.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful and widely used technique for the analysis of aromatic carboxylic acids due to its high resolution, sensitivity, and reproducibility.[3] This document provides a step-by-step guide to the development and validation of a robust HPLC-UV method for this compound.
Physicochemical Properties and Chromatographic Considerations
For acidic compounds in reversed-phase HPLC, controlling the mobile phase pH is essential to ensure reproducible retention and good peak shape.[5][6] By setting the mobile phase pH significantly lower than the analyte's pKa (a general rule of thumb is at least 2 pH units below), the carboxylic acid group remains in its protonated, less polar form.[7] This suppression of ionization enhances its interaction with the non-polar stationary phase, leading to increased retention and improved peak symmetry.[3][5]
The presence of the benzene ring in the molecule provides a chromophore suitable for UV detection. Benzoic acid and its derivatives typically exhibit UV absorbance maxima around 194 nm, 230 nm, and 274 nm.[8][9][10] The selection of an appropriate wavelength is critical for achieving optimal sensitivity.
HPLC Method Development
The development process for the analytical method followed a systematic approach, focusing on the optimization of chromatographic parameters to achieve a reliable and efficient separation.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for the separation of non-polar to moderately polar compounds.
-
Chemicals: HPLC-grade acetonitrile and methanol, purified water, and analytical grade phosphoric acid.
-
Analyte: this compound reference standard.
Selection of Chromatographic Conditions
The following workflow outlines the logical progression of method development:
Caption: Workflow for HPLC-UV Method Development.
A C18 column was selected as the stationary phase due to its hydrophobic nature, which is well-suited for retaining the non-polar cyclohexyloxy and phenyl moieties of the analyte in a reversed-phase mode.[3]
The mobile phase consists of an aqueous component (Mobile Phase A) and an organic modifier (Mobile Phase B).
-
Mobile Phase A: To ensure the analyte is in its non-ionized form, an acidic mobile phase is required. A 0.1% solution of phosphoric acid in water provides a pH of approximately 2.1, which is well below the estimated pKa of the analyte, and has a low UV cutoff.[11]
-
Mobile Phase B: Acetonitrile was chosen as the organic modifier over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[12]
-
Elution Mode: A gradient elution was initially employed to determine the approximate organic solvent concentration required to elute the analyte with a reasonable retention time and good peak shape. Based on these scouting runs, an isocratic method was found to be suitable for this single-analyte quantification, offering simplicity and robustness.
A UV scan of a standard solution of this compound in the mobile phase was performed. The wavelength of maximum absorbance was determined to be approximately 230 nm. This wavelength was selected for quantification to ensure high sensitivity.
Optimized Chromatographic Conditions
The final, optimized conditions for the analysis of this compound are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase B : 40% Mobile Phase A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Protocol for Analysis
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., mobile phase).
-
Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[13][14] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.
Caption: Core Parameters for HPLC Method Validation.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a placebo (if applicable) to ensure that there were no interfering peaks at the retention time of this compound. The method was found to be specific, with no co-eluting peaks observed.
Linearity
The linearity of the method was assessed by analyzing a series of at least five concentrations of the analyte. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | N/A |
| Correlation Coeff. (r²) | > 0.999 | r² ≥ 0.995 |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (low, medium, and high). The percent recovery was calculated.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| Low | 99.5% | 98.0% - 102.0% |
| Medium | 100.2% | 98.0% - 102.0% |
| High | 99.8% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[15]
-
Repeatability: Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed by a different analyst on a different day.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | < 1.0% | % RSD ≤ 2.0% |
| Intermediate Precision | < 1.5% | % RSD ≤ 2.0% |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the method parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The method was found to be robust, with no significant changes in retention time, peak area, or peak shape observed under the varied conditions.
Conclusion
A simple, specific, accurate, and precise reversed-phase HPLC-UV method has been successfully developed and validated for the quantitative determination of this compound. The use of a C18 column with a mobile phase of 0.1% phosphoric acid and acetonitrile in an isocratic elution mode provides excellent chromatographic performance. The method meets all the acceptance criteria of the ICH guidelines for validation and is therefore deemed suitable for routine quality control analysis.
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PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. Retrieved from [Link]
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Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid). Retrieved from [Link]
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Rahman, M. M. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2013). A review on method development by hplc. SciSpace. Retrieved from [Link]
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Khan, M. A., et al. (2016). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana. Retrieved from [Link]
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Dong, M. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
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Dolan, J. W. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
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ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
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Fiser, B., et al. (2016). Experimental UV spectra of benzoic acid derivatives. ResearchGate. Retrieved from [Link]
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AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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DergiPark. (n.d.). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Retrieved from [Link]
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Nguyen, M. T., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Hranjec, M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. NIST WebBook. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. NIST WebBook, IR Spectrum. Retrieved from [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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Application Notes & Protocols for 3-(Cyclohexyloxy)benzoic Acid in Agrochemical Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(Cyclohexyloxy)benzoic acid in the field of agrochemical research. While direct data on this specific molecule is nascent, this guide synthesizes established knowledge of benzoic acid derivatives to propose a structured research framework. It outlines detailed protocols for the synthesis, purification, and analytical characterization of this compound. Furthermore, it details robust screening methodologies to evaluate its potential as a fungicide, herbicide, and insecticide. The causality behind experimental choices is explained, and potential mechanisms of action are discussed, providing a scientifically rigorous foundation for its investigation as a novel agrochemical candidate.
Introduction: The Rationale for Investigating this compound
Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including notable applications in agriculture as fungicides and herbicides.[1][2][3] The core benzoic acid scaffold provides a versatile platform for chemical modification to modulate biological efficacy and physicochemical properties. The introduction of an alkoxy group, such as the cyclohexyloxy moiety at the 3-position, is a strategic chemical modification. The bulky and lipophilic cyclohexyl group can significantly enhance the compound's ability to permeate the waxy cuticles of plants and the cell membranes of fungi or insects, a critical factor for bioavailability and potency. This guide provides the necessary protocols to explore the hypothesis that this compound is a viable candidate for a new generation of agrochemicals.
Synthesis and Characterization
The synthesis of this compound is readily achievable through established organic chemistry reactions. The Williamson ether synthesis is a primary method, offering a straightforward and high-yielding route.
Protocol: Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from methyl 3-hydroxybenzoate and bromocyclohexane. The reaction proceeds in two main steps: etherification followed by hydrolysis of the methyl ester.
Step 1: Synthesis of Methyl 3-(cyclohexyloxy)benzoate
-
Reagents & Materials:
-
Methyl 3-hydroxybenzoate
-
Bromocyclohexane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
-
-
Procedure: a. To a solution of methyl 3-hydroxybenzoate (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2 equivalents). b. Add bromocyclohexane (1.2 equivalents) to the stirring mixture. c. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 56°C) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4] d. After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. e. Evaporate the acetone from the filtrate under reduced pressure to obtain the crude methyl 3-(cyclohexyloxy)benzoate. f. Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reagents & Materials:
-
Methyl 3-(cyclohexyloxy)benzoate
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), dilute
-
Beaker, magnetic stirrer.
-
-
Procedure: a. Dissolve the purified methyl 3-(cyclohexyloxy)benzoate in a 10% solution of KOH in aqueous methanol. b. Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material. c. Remove the methanol under reduced pressure. d. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute HCl. e. The this compound will precipitate as a solid. f. Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield the final product.[4]
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
To ensure the purity and confirm the identity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Purpose | Typical Parameters |
| HPLC-UV | Purity assessment and quantification. | Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% formic acid.Flow Rate: 1.0 mL/min.Detection: UV at 228 nm and 254 nm.[5][6] |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Solvent: CDCl₃ or DMSO-d₆.Analysis of chemical shifts, integration, and coupling constants to confirm the presence of both the cyclohexyloxy and benzoic acid moieties. |
| Mass Spectrometry | Determination of molecular weight. | Technique: Electrospray Ionization (ESI) in negative mode to detect the [M-H]⁻ ion. |
| Melting Point | Purity indicator. | A sharp melting point range indicates high purity. |
Agrochemical Screening Protocols
The following sections detail standardized, high-throughput screening protocols to assess the antifungal, herbicidal, and insecticidal potential of this compound.
Antifungal Activity Screening
Hypothesized Mechanism of Action: Benzoic acid and its derivatives are known to act as antifungal agents by disrupting the internal pH of microbial cells. The un-dissociated acid penetrates the fungal cell membrane and then dissociates in the higher pH of the cytoplasm, leading to an inhibition of key metabolic enzymes.[7]
Target Pathogens: A panel of economically important phytopathogenic fungi should be used, including:
-
Fusarium oxysporum (causes Fusarium wilt)
-
Botrytis cinerea (causes grey mold)
-
Alternaria solani (causes early blight)[1]
-
Colletotrichum acutatum (causes anthracnose)[8]
Protocol: Microdilution Broth Assay
-
Preparation of Fungal Inoculum: a. Grow each fungal species on Potato Dextrose Agar (PDA) plates until sporulation is observed. b. Harvest spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
Assay Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well microtiter plate, perform serial dilutions of the test compound in a suitable liquid medium (e.g., Potato Dextrose Broth or RPMI-1640) to achieve a range of final concentrations (e.g., 1 to 500 µg/mL).[8] c. Add the standardized fungal spore suspension to each well. d. Include a positive control (a commercial fungicide like Difenoconazole) and a negative control (medium with DMSO). e. Incubate the plates at 25°C for 48-72 hours. f. Determine the Minimum Inhibitory Concentration (MIC) visually or by measuring absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible fungal growth.
Herbicidal Activity Screening
Hypothesized Mechanism of Action: Some benzoic acid herbicides act as synthetic auxins, causing uncontrolled growth and eventual death of susceptible plants.[3] Others may inhibit specific enzymes, such as those involved in amino acid or fatty acid synthesis.[9]
Target Species: Include both a monocot and a dicot species to assess selectivity:
-
Monocot: Lolium rigidum (Ryegrass)
-
Dicot: Arabidopsis thaliana (Thale cress)
Protocol: Pre- and Post-Emergence Assays
-
Plant Preparation: a. For pre-emergence, fill small pots with soil and sow 10-15 seeds of each target species per pot. b. For post-emergence, allow seedlings to grow until they have 2-4 true leaves.
-
Application of Test Compound: a. Prepare solutions of this compound in a suitable solvent (e.g., acetone-water with a surfactant) at various concentrations (e.g., 100, 500, 2000 g/ha). b. Pre-emergence: Uniformly spray the soil surface of the seeded pots. c. Post-emergence: Uniformly spray the foliage of the seedlings.[10] d. Include a positive control (a commercial herbicide like Glyphosate or 2,4-D) and a negative control (solvent only).
-
Evaluation: a. Place the pots in a growth chamber with controlled light, temperature, and humidity. b. Assess herbicidal effects at 7 and 14 days after treatment. c. Evaluate parameters such as germination inhibition (pre-emergence), growth inhibition, chlorosis, necrosis, and mortality using a 0-100% rating scale where 0 is no effect and 100 is complete death.
Diagram: Herbicidal Screening Workflow
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Topic: Strategic Derivatization of the Carboxylic Acid Group of 3-(Cyclohexyloxy)benzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The derivatization of carboxylic acids is a cornerstone of medicinal chemistry and drug development, enabling the modulation of physicochemical properties and the synthesis of complex molecular architectures. This guide provides an in-depth exploration of scientifically robust methods for the chemical modification of 3-(Cyclohexyloxy)benzoic acid, a versatile building block in pharmaceutical research.[1] We move beyond simple procedural lists to explain the underlying chemical principles, offering a strategic framework for selecting the optimal derivatization pathway. Detailed, field-tested protocols for esterification, amidation, and acyl halide formation are presented, with a focus on overcoming the moderate steric hindrance imparted by the cyclohexyloxy moiety. This document serves as a practical resource for researchers aiming to synthesize novel esters, amides, and other key intermediates from this valuable scaffold.
Introduction: The Strategic Imperative of Carboxylic Acid Derivatization
In the landscape of drug discovery, the carboxylic acid functional group is both a blessing and a challenge. While its ionizable nature can enhance aqueous solubility, it can also lead to poor membrane permeability and metabolic instability. Derivatization—the targeted chemical modification of this group—is therefore not merely a synthetic step but a strategic tool. By converting the carboxylic acid of a molecule like this compound into esters or amides, researchers can:
-
Create Prodrugs: Masking the polar carboxylic acid as a lipophilic ester can significantly enhance oral bioavailability.[1]
-
Modulate Pharmacokinetics: Fine-tuning the derivative can alter absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enable Further Synthesis: Activating the carboxylic acid is a prerequisite for coupling it with other fragments, essential for building complex active pharmaceutical ingredients (APIs).
This guide focuses on this compound, a compound whose structural features—a benzoic acid core for aromatic interactions and a cyclohexyloxy group to enhance lipophilicity—make it a relevant scaffold in modern medicinal chemistry.[1] Our objective is to provide a comprehensive playbook of derivatization strategies tailored to its specific chemical nature.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₆O₃ | [2][3] |
| Molecular Weight | 220.26 g/mol | [2][3] |
| CAS Number | 158861-00-8 | [2][3] |
| Appearance | White to off-white solid | |
| LogP (XLogP3) | 3.8 | [2] |
The Core Challenge: Why Carboxylic Acid Activation is Essential
Directly reacting a carboxylic acid with a nucleophile like an amine or alcohol is generally inefficient. The reaction is thermodynamically unfavorable for two primary reasons:
-
Poor Leaving Group: The hydroxyl (-OH) group of the carboxylic acid is a strong base and therefore a very poor leaving group.[4]
-
Acid-Base Chemistry: Amines, being basic, will readily deprotonate the acidic carboxylic acid to form a highly unreactive ammonium carboxylate salt.[5]
Therefore, successful derivatization hinges on activation : converting the hydroxyl into a superior leaving group. This transforms the carbonyl carbon into a highly electrophilic site, primed for nucleophilic attack.
Method 1: Steglich Esterification (Carbodiimide-Mediated)
The Steglich esterification is a mild and highly effective method for forming esters, particularly for substrates that are sensitive to harsh acidic conditions or possess steric hindrance.[6][7] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.
Causality & Mechanism: The reaction proceeds through an O-acylisourea intermediate, which is more reactive than the parent carboxylic acid.[6] However, this intermediate can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, halting the desired reaction.[6] The genius of the Steglich method is the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP is a "super-nucleophile" that intercepts the O-acylisourea to form a highly reactive N-acylpyridinium salt. This "active ester" intermediate reacts rapidly with the alcohol, outcompeting the side reaction and ensuring a high yield of the desired product.[7][8]
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Application Note: High-Purity Recovery of 3-(Cyclohexyloxy)benzoic Acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-(Cyclohexyloxy)benzoic acid (CAS No. 158861-00-8) using the recrystallization technique.[1] As a key intermediate in pharmaceutical and material science research, achieving high purity of this compound is critical for downstream applications.[2] This guide moves beyond a simple list of steps to explain the fundamental principles and causality behind each experimental choice. It details a systematic approach for selecting an optimal solvent system and provides a step-by-step methodology for bulk purification, including characterization and troubleshooting. The protocols described herein are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results.
Introduction and Core Principles
This compound is an organic compound featuring a polar carboxylic acid group and a non-polar cyclohexyloxy substituent.[2] This bifunctional nature presents a unique challenge and opportunity for purification. Recrystallization is the premier technique for purifying nonvolatile organic solids, operating on the principle of differential solubility.[3] A successful recrystallization leverages a solvent system in which the target compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures. As the solution cools, the decreasing solubility forces the target compound to crystallize, while impurities remain dissolved in the surrounding solution (the "mother liquor"). The slow, ordered formation of the crystal lattice inherently excludes mismatched impurity molecules, leading to a significant increase in purity.
This document outlines a robust procedure, beginning with a logical solvent screening method to identify the ideal conditions for this compound before proceeding to a full-scale purification protocol.
Physicochemical Data and Materials
A thorough understanding of the target compound's properties is foundational to designing a purification protocol.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 158861-00-8 | [4] |
| Molecular Formula | C₁₃H₁₆O₃ | [2] |
| Molecular Weight | 220.26 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point (p-isomer) | 183-185 °C (para-isomer for reference) | [6] |
| LogP (Predicted) | 3.10 | [1] |
Note: The melting point for the 3-isomer is not widely published, but the similar 4-isomer provides a useful reference point, indicating a high-melting solid.
Required Equipment
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Graduated cylinders and beakers
-
Stemless or short-stem glass funnel
-
Filter paper (fluted for hot filtration, flat for vacuum filtration)
-
Büchner funnel and vacuum flask
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Spatulas and glass stirring rods
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Required Reagents
-
Crude this compound
-
Screening Solvents (Reagent Grade): Ethanol, Methanol, Toluene, Ethyl Acetate, Hexane, Deionized Water
-
Activated Carbon (optional, for colored impurities)
Experimental Protocol: A Two-Phase Approach
Phase 1: Systematic Solvent System Selection
The selection of an appropriate solvent is the most critical step for successful recrystallization.[7] A poor choice can lead to low recovery, "oiling out," or failure to purify.[8] The ideal solvent should exhibit a high temperature coefficient, meaning it dissolves the compound well when hot but poorly when cold.[3] Given the dual polarity of this compound, a mixed-solvent system is often highly effective.[9]
Procedure:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, toluene, hexane) dropwise at room temperature, swirling after each addition. Record if the solid dissolves easily (poor solvent choice) or remains insoluble.
-
For solvents where the compound is insoluble at room temperature, gently heat the test tube in a water bath while adding more solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
-
To test solvent pairs (e.g., Ethanol/Water), dissolve the compound in the minimum amount of the "good" hot solvent (Ethanol) and then add the "poor" solvent (Water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool.[9]
Data Interpretation:
| Solvent / System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Poor single solvent. Potentially a good anti-solvent. |
| Hexane | Insoluble | Sparingly Soluble | Poor / Minimal | Poor single solvent. Potentially a good anti-solvent with a non-polar solvent like Toluene. |
| Toluene | Sparingly Soluble | Soluble | Good | Promising single solvent. |
| Ethanol | Soluble | Very Soluble | Fair / Low Recovery | Too soluble for a single-solvent system, leading to poor yield.[8] Excellent candidate for a mixed-solvent system with water. |
| Ethanol/Water | Insoluble (in mix) | Soluble (in hot EtOH) | Excellent | Optimal System. The high polarity difference allows for fine-tuned control over solubility, promoting high-purity crystal growth and excellent recovery.[9] |
Scientist's Note: Based on extensive experience with aromatic carboxylic acids, an alcohol/water system is often the most robust choice.[10] It provides a wide dynamic range of solubility and is less hazardous than many organic alternatives. For this protocol, we will proceed with an Ethanol/Water system.
Phase 2: Bulk Purification Protocol (Ethanol/Water System)
This workflow is designed for purifying a multi-gram quantity of the crude product.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. On a hot plate, bring about 100 mL of ethanol to a gentle boil in a separate beaker. Add the hot ethanol to the crude solid in small portions, with stirring, until the compound just dissolves.
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities.
-
Hot Filtration (If Step 2 was performed or if insoluble impurities are present): This step removes the charcoal or any insoluble matter. Place a stemless funnel with fluted filter paper over a clean Erlenmeyer flask. Keep the receiving flask and funnel hot by placing them over a beaker of boiling solvent (e.g., ethanol).[9] Pour the hot solution through the filter paper quickly. Rinse the original flask and the filter paper with a small amount of hot ethanol to recover any product that crystallized prematurely.
-
Induce Saturation: Heat the clear filtrate to boiling. Add deionized water dropwise with swirling until a persistent cloudiness (incipient precipitation) is observed. Add a few drops of hot ethanol to redissolve the precipitate and produce a perfectly clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Scientist's Note: Slow cooling is the key to forming large, pure crystals. Rapid cooling or agitation will cause the solid to "crash out," trapping impurities within a less-ordered crystal lattice.
-
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield by further decreasing the product's solubility.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12] Use a spatula to transfer the crystalline slurry into the funnel.
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition).
-
Scientist's Note: The wash solvent must be cold to prevent significant dissolution of the purified crystals.[12] This step removes any residual mother liquor containing dissolved impurities.
-
-
Drying: Press the crystals firmly on the filter paper with a clean spatula to remove excess solvent. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Characterization and Quality Control
The efficacy of the purification must be validated. Melting point determination is a rapid and effective method for assessing purity.
| Sample | Observed Melting Point (°C) | Appearance | Interpretation |
| Crude Material | 175-181 °C (example) | Off-white, clumpy powder | A broad and depressed melting range indicates the presence of impurities. |
| Recrystallized Product | 183-185 °C (example) | White, well-defined needles | A sharp melting range that is elevated compared to the crude material signifies a significant increase in purity. The range should be narrow (1-2 °C).[2] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used, and the solution is not supersaturated.[8]- The solution cooled too slowly. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[8] |
| Product "Oils Out" as a Liquid | - The compound's melting point is lower than the boiling point of the solvent system.- The rate of cooling is too fast. | - Reheat the solution to redissolve the oil. Add slightly more of the "good" solvent (ethanol) and allow it to cool more slowly.- Ensure the anti-solvent is not added too quickly.[8] |
| Very Low Recovery / Yield | - Too much solvent was used initially.- The crystals were washed with a solvent that was not ice-cold. | - Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals (note: this crop may be less pure).- Always use ice-cold solvent for washing.[8] |
| Product is Still Impure/Colored | - Cooling was too rapid, trapping impurities.- The chosen solvent system also dissolves the impurity well. | - Repeat the recrystallization, ensuring a very slow cooling rate.- Perform a hot filtration with activated charcoal to remove colored impurities.- Consider a different solvent system.[8] |
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic solvents like ethanol and toluene are flammable. Avoid open flames and use a hot plate for heating.
-
Handle this compound with care, avoiding inhalation of dust and skin contact. Consult the Safety Data Sheet (SDS) for detailed information.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry. Recrystallization. Available at: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
-
Molinstincts. Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid). Available at: [Link]
- Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
CAS Common Chemistry. 4-(Cyclohexyloxy)benzoic acid. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]
-
California State University, Stanislaus. Experiment 9 — Recrystallization. Available at: [Link]
-
University of Calgary, Department of Chemistry. Recrystallisation. Available at: [Link]
-
The Student Room. How to purify a carboxylic acid by recrystallisation?. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
-
Michigan State University, Department of Chemistry. Recrystallization and Crystallization. Available at: [Link]
-
NIST. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. Available at: [Link]
-
Wikipedia. Benzoic acid. Available at: [Link]
-
PubChem. Benzoic Acid. Available at: [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. Available at: [Link]
-
Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Available at: [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. 158861-00-8(3-(Cyclohexyloxy)-benzoic Acid) | Kuujia.com [kuujia.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. This compound | 158861-00-8 [chemicalbook.com]
- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. amherst.edu [amherst.edu]
Application Notes and Protocols for 3-(Cyclohexyloxy)benzoic Acid in Solid-Phase Organic Synthesis
Introduction: The Strategic Role of Linker Moieties in Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid assembly of vast chemical libraries.[1] The success of this methodology hinges on the judicious choice of a solid support and a linker—a molecular bridge that tethers the nascent molecule to the insoluble resin. This linker is not merely an anchor; it is an active participant in the synthetic strategy, dictating the conditions under which the final product is cleaved and released into solution. While numerous linkers have been developed, the exploration of novel linker structures continues to be a fertile ground for innovation, offering new possibilities for modulating stability, cleavage kinetics, and the physicochemical properties of the final products.
This guide focuses on the potential applications of 3-(Cyclohexyloxy)benzoic acid , a compound with a unique combination of a carboxylic acid for resin attachment and a bulky, lipophilic cyclohexyloxy group. While not as ubiquitously documented as canonical linkers like the Wang or Rink linkers, its structure presents intriguing possibilities for the synthesis of small molecules and peptidomimetics. The cyclohexyloxy moiety can be envisioned to confer increased lipophilicity to resin-bound intermediates, potentially improving solubility in certain organic solvents and influencing the binding characteristics of the final cleaved products in biological assays.[2][3]
Chemical Profile of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 158861-00-8 |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| Structure | A benzoic acid core with a cyclohexyloxy group at the meta-position. |
The carboxylic acid functionality serves as the primary attachment point to amine- or alcohol-functionalized resins, a common strategy in solid-phase synthesis.[4] The ether linkage of the cyclohexyloxy group is generally stable to a wide range of reaction conditions, including the basic conditions often used for Fmoc-deprotection in peptide synthesis.[5][6] However, it can be susceptible to cleavage under strongly acidic conditions, a factor that must be considered in the design of a synthetic route.[7]
Conceptualization of this compound as a Linker
The structure of this compound allows it to be conceptualized as a versatile linker for the solid-phase synthesis of a variety of small molecules. The carboxylic acid can be activated and coupled to a resin, after which the aromatic ring can be further functionalized, or the entire moiety can act as a scaffold from which to build a larger molecule. The cyclohexyloxy group can serve to increase the lipophilicity of the resin-bound compound, which may be advantageous for subsequent solution-phase assays or for influencing the pharmacokinetic properties of the final product.
Experimental Workflow: Immobilization and Application
The following workflow outlines the proposed use of this compound in a typical solid-phase synthesis campaign.
Caption: Proposed workflow for the use of this compound in SPOS.
Detailed Protocols
Protocol 1: Immobilization of this compound on Aminomethyl Polystyrene Resin
Objective: To covalently attach this compound to an amine-functionalized solid support.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Solvent Exchange: Drain the DCM and wash the resin with anhydrous DMF (3 x 10 mL).
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3.0 mmol, 3.0 equiv.) and OxymaPure® (3.0 mmol, 3.0 equiv.) in anhydrous DMF (10 mL). Add DIC (3.0 mmol, 3.0 equiv.) to the solution and stir at room temperature for 15 minutes.
-
Coupling Reaction: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring the Reaction: Perform a qualitative Kaiser test on a small sample of the resin beads. A negative test (beads remain colorless or yellow) indicates complete coupling.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading of the linker can be determined by gravimetric analysis or by cleaving a small amount and quantifying the released linker by UV-Vis spectroscopy.
Protocol 2: Synthesis of a Small Molecule Library
Objective: To demonstrate the use of the immobilized linker in the synthesis of a small amide library.
Materials:
-
This compound-functionalized resin (from Protocol 1)
-
A diverse set of primary and secondary amines
-
A diverse set of carboxylic acids
-
Standard coupling reagents (e.g., HATU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (20% in DMF for Fmoc-deprotection if applicable)
-
Appropriate solvents (DMF, DCM)
Procedure:
This protocol assumes a split-and-pool strategy for library synthesis. For simplicity, a linear synthesis of a single compound is described.
-
Resin Preparation: Swell the this compound-functionalized resin in DCM, followed by washing with DMF.
-
First Coupling (Amine): The following steps would be performed if the linker itself is being used as a scaffold for diversification. For this example, we assume a molecule is being built upon a substrate attached to the linker. If the linker is part of the final molecule, this step would be the attachment of the first building block.
-
Subsequent Couplings (Carboxylic Acids): a. Swell the resin in DMF. b. In a separate vial, pre-activate the desired carboxylic acid (3.0 equiv.) with HATU (2.9 equiv.) and HOBt (3.0 equiv.) in the presence of DIPEA (6.0 equiv.) in DMF for 10 minutes. c. Add the activated carboxylic acid solution to the resin and shake for 2-4 hours. d. Monitor the reaction using a suitable test (e.g., Kaiser test for amine consumption). e. Wash the resin with DMF, DCM, and MeOH.
-
Iterative Synthesis: Repeat the coupling and deprotection (if necessary) steps with the desired building blocks to construct the target molecule.
Protocol 3: Cleavage of the Final Product from the Resin
Objective: To release the synthesized molecule from the solid support.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Resin Preparation: Wash the resin-bound product thoroughly with DCM to remove any residual DMF and dry it under vacuum.
-
Cleavage Reaction: a. Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v). The choice of scavengers like TIS is crucial to prevent side reactions.[8] b. Add the cleavage cocktail to the resin (10 mL per gram of resin). c. Agitate the mixture at room temperature for 1-3 hours. The stability of the cyclohexyloxy ether bond to these conditions should be evaluated for the specific substrate.
-
Product Isolation: a. Filter the resin and collect the filtrate. b. Wash the resin with additional cleavage cocktail or DCM. c. Combine the filtrates and reduce the volume under a stream of nitrogen. d. Precipitate the crude product by adding cold diethyl ether. e. Centrifuge the mixture, decant the ether, and repeat the ether wash.
-
Purification: Dry the crude product and purify it using an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Causality and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of in-process controls. The Kaiser test, for instance, provides a reliable qualitative measure of the completeness of coupling reactions involving primary amines. For reactions where the Kaiser test is not applicable (e.g., acylation of secondary amines), alternative methods such as the chloranil test can be employed. The final cleavage step's efficiency can be assessed by analyzing the crude product purity via HPLC and by attempting to re-cleave the resin to ensure no significant amount of product remains. The stability of the cyclohexyloxy ether linkage under the proposed acidic cleavage conditions is a critical parameter. Preliminary studies with a model compound are recommended to optimize cleavage time and minimize potential ether cleavage.
Diagram of Linker Chemistry
Caption: Chemical transformations involved in using this compound as a linker.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block for solid-phase organic synthesis. Its straightforward immobilization chemistry and the potential for the cyclohexyloxy moiety to impart desirable physicochemical properties make it a valuable candidate for the synthesis of novel small molecule libraries. The protocols outlined in this guide provide a robust starting point for researchers to explore the utility of this linker in their own synthetic endeavors. Further investigation into the precise influence of the cyclohexyloxy group on resin-bound intermediate solubility and the biological activity of the final products will undoubtedly open new avenues in linker design and application.
References
- Albericio, F., & Barany, G. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091–2158.
- Boncher, T., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855–4946.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
- Barany, G., et al. (1997). Solid-Phase Synthesis with Tris(alkoxy)benzyl Backbone Amide Linkage (BAL). Angewandte Chemie International Edition in English, 36(13-14), 1372-1385.
- Albericio, F., et al. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(6), 1434.
-
Oreate AI. (2024). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Retrieved from [Link]
- Tarigan, P., et al. (2021). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Molecules, 26(16), 4983.
- Arosio, D., et al. (2002). Solid-phase synthesis of combinatorial libraries based on enatiomerically pure (1S,2S,4R,5S)-4,5-dihydroxycyclohexan-1,2-dicarboxylic acid scaffolds. Il Farmaco, 57(10), 861-864.
- Taylor, E. C., & McKillop, A. (1967). The Cleavage of Ethers. Accounts of Chemical Research, 3(10), 338-346.
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
- Tarbell, D. S., & Harnish, D. P. (1951). The Cleavage of Ethers. Chemical Reviews, 49(1), 1-100.
- Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.
- Asfaw, A. M., et al. (2018).
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
- O'Hagan, D., et al. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. Chemistry – A European Journal, 27(58), 16000-16007.
-
Rasayan Journal of Chemistry. (2018). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. Retrieved from [Link]
-
Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. 158861-00-8(3-(Cyclohexyloxy)-benzoic Acid) | Kuujia.com [kuujia.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. longdom.org [longdom.org]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Cyclohexyloxy)benzoic Acid
This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 3-(Cyclohexyloxy)benzoic acid (CAS No. 158861-00-8).[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges that may arise during the synthesis of this compound, which is a valuable building block in pharmaceutical and agrochemical research due to its unique physicochemical properties.[2]
Issue 1: Low or No Yield of this compound
Question: My reaction is resulting in a very low yield, or I am only recovering my starting materials. What are the likely causes and how can I rectify this?
Answer: Low or negligible yield in the synthesis of this compound, typically attempted via a Williamson ether synthesis, is a common issue.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.[3][5] The primary factors influencing the success of this SN2 reaction are the choice of reagents, reaction conditions, and the presence of competing side reactions.[3][5][6]
Probable Causes & Solutions:
-
Inefficient Deprotonation of 3-Hydroxybenzoic Acid: The phenolic proton of 3-hydroxybenzoic acid must be removed to form the more nucleophilic phenoxide.
-
Weak Base: If you are using a weak base like sodium bicarbonate, it may not be strong enough to fully deprotonate the phenol.
-
Solution: Employ a stronger base. For phenols, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient.[5] For a more robust reaction, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be used, which will irreversibly deprotonate the alcohol.[5][7]
-
-
Poor Leaving Group on the Cyclohexyl Moiety: The rate of the SN2 reaction is highly dependent on the quality of the leaving group.
-
Solution: Cyclohexyl bromide or iodide are preferable to cyclohexyl chloride. For even greater reactivity, consider converting cyclohexanol to a cyclohexyl tosylate or mesylate, as these are excellent leaving groups.[8]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in SN2 reactions.
-
Protic Solvents: Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, reducing its reactivity.
-
Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[5] These solvents solvate the cation of the base but leave the nucleophile relatively free, enhancing its reactivity.
-
-
Reaction Temperature and Time:
-
Insufficient Heat: The reaction may be too slow at room temperature.
-
Solution: Williamson ether syntheses typically require heating, often in the range of 50-100 °C.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 8 hours.[5]
-
Issue 2: Significant Formation of Cyclohexene as a Byproduct
Question: I am observing a significant amount of an alkene byproduct, likely cyclohexene, in my reaction mixture. How can I minimize this elimination reaction?
Answer: The formation of cyclohexene is a classic example of a competing E2 elimination reaction.[5][9] This is particularly problematic when using secondary alkyl halides like cyclohexyl bromide.[5][10] The phenoxide, being a strong base, can abstract a proton from the cyclohexyl ring, leading to the formation of a double bond and elimination of the halide.
Strategies to Minimize Elimination:
-
Lower Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[5] By lowering the reaction temperature, you can favor the SN2 pathway.
-
Choice of Base: While a strong base is needed, a very bulky base can favor elimination. Using a less sterically hindered base for deprotonation can be beneficial.
-
Alternative Synthesis Route: The Mitsunobu Reaction: If elimination remains a persistent issue, consider an alternative synthetic strategy. The Mitsunobu reaction allows for the conversion of an alcohol to an ether with a different mechanism that often avoids the elimination problem seen with secondary halides in Williamson synthesis.[11][12] This reaction typically involves reacting the alcohol (cyclohexanol) and the phenol (3-hydroxybenzoic acid) with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]
Issue 3: C-Alkylation of the Aromatic Ring
Question: Besides my desired O-alkylated product, I am also isolating a byproduct where the cyclohexyl group is attached directly to the aromatic ring. How can I improve the selectivity for O-alkylation?
Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation) to form the desired ether, or the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho or para positions.[3][5] The selectivity is highly dependent on the reaction conditions.
Controlling O- vs. C-Alkylation:
-
Solvent Choice: This is the most critical factor.
-
For O-alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[5]
-
C-alkylation is favored in: Protic solvents and non-polar solvents.
-
-
Counter-ion: The nature of the cation associated with the phenoxide can also play a role. Larger, "softer" cations like cesium or potassium can favor O-alkylation.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
While the Williamson ether synthesis is the most traditional and straightforward approach, the Mitsunobu reaction often provides better yields and avoids the common side reaction of elimination when dealing with a secondary alcohol like cyclohexanol.[5][11][12]
Q2: How should I purify the final product?
Purification of benzoic acid derivatives can often be achieved through the following methods:
-
Extraction: After the reaction, an acidic workup will ensure the product is in its carboxylic acid form. The product can then be extracted into an organic solvent. Washing with a dilute base (e.g., sodium bicarbonate solution) will move the product into the aqueous layer, leaving non-acidic impurities behind. Re-acidification of the aqueous layer will precipitate the pure product.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[14] A suitable solvent system (e.g., water, or a mixture of organic solvents) should be determined experimentally.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities.[15]
Q3: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques should be used for characterization:[2]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[16]
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the carboxylic acid and ether functional groups.[16]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.[2]
III. Optimized Protocols and Data
Table 1: Comparison of Synthesis Methods
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Starting Materials | 3-Hydroxybenzoic acid, Cyclohexyl halide (or tosylate) | 3-Hydroxybenzoic acid, Cyclohexanol |
| Key Reagents | Strong Base (e.g., NaH, K₂CO₃) | PPh₃, DEAD or DIAD |
| Common Solvents | DMF, DMSO, Acetonitrile | THF, Dichloromethane |
| Typical Temperature | 50-100 °C | 0 °C to Room Temperature |
| Primary Side Reaction | E2 Elimination (Cyclohexene formation) | Formation of triphenylphosphine oxide |
| Yield with 2° Halides | Variable, often moderate to low | Generally good to high |
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for Mitsunobu Reaction.
IV. References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Chem-Station. (2014). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (n.d.). Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid). Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the purification of benzoic acid. Retrieved from
-
Google Patents. (n.d.). Purification of benzoic acid. Retrieved from
-
Google Patents. (n.d.). Process for the purification of benzoic acid. Retrieved from
-
European Patent Office. (1991). Method for the purification of benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. Retrieved from [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. 158861-00-8(3-(Cyclohexyloxy)-benzoic Acid) | Kuujia.com [kuujia.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-(Cyclohexyloxy)benzoic Acid
Introduction to the Synthesis
The most common and direct approach to synthesizing 3-(Cyclohexyloxy)benzoic acid is through a Williamson ether synthesis. This method involves the reaction of a salt of 3-hydroxybenzoic acid (a phenoxide) with a cyclohexyl halide or sulfonate. While straightforward in principle, the use of a secondary alkylating agent (the cyclohexyl group) introduces a significant propensity for competing side reactions, which can drastically affect yield and purity. This guide will focus primarily on troubleshooting this classical route, with additional considerations for alternative methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The Williamson ether synthesis is the most prevalent method. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the oxygen of a 3-hydroxybenzoate salt acts as a nucleophile, attacking the carbon atom of a cyclohexyl electrophile that bears a good leaving group (e.g., bromide, iodide, or tosylate).[1][2]
Q2: Why is the yield of my reaction consistently low?
Low yields in this synthesis are typically due to competing side reactions, primarily the E2 (bimolecular elimination) reaction.[3] The secondary nature of the cyclohexyl electrophile makes it susceptible to elimination, especially under the strong basic conditions required to form the phenoxide.[2][4] Other factors can include incomplete reaction, steric hindrance, or suboptimal reaction conditions.[3]
Q3: What are the major byproducts I should expect?
The most common byproduct is cyclohexene, resulting from the E2 elimination of the cyclohexyl halide.[3] Other potential byproducts include unreacted 3-hydroxybenzoic acid, dicyclohexyl ether (if the cyclohexanol is used as a starting material or present as an impurity and deprotonated), and potentially C-alkylated products where the cyclohexyl group attaches to the aromatic ring instead of the phenolic oxygen.[1][3]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Significant Formation of Cyclohexene Byproduct
Root Cause Analysis:
The formation of cyclohexene is a definitive indicator of a competing E2 elimination reaction.[3] The alkoxide/phenoxide base required for the Williamson synthesis can also act as a base to abstract a proton from the cyclohexyl ring, leading to the elimination of the leaving group and the formation of a double bond.[3] Several factors favor this undesired pathway:
-
Substrate Structure: Secondary alkyl halides, like cyclohexyl bromide, are significantly more prone to E2 elimination than primary alkyl halides.[2][4] The SN2 reaction is sensitive to steric hindrance at the reaction center, making the backside attack required for substitution more difficult on a secondary carbon compared to a primary one.[2][3]
-
Base Strength: Strong, sterically hindered bases favor E2 elimination. While a strong base is needed to deprotonate the phenol, its basicity can promote the elimination side reaction.[3]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[3] Elimination reactions often have a higher activation energy, and thus their rate increases more significantly with temperature compared to substitution.[3]
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally recommended for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[3][5] However, in the case of secondary halides, these solvents can also increase the basicity of the alkoxide, potentially leading to more elimination.[4]
Solutions and Optimized Protocols:
-
Modify the Leaving Group: Instead of using cyclohexyl bromide or iodide, consider using a cyclohexyl tosylate (or another sulfonate ester). Tosylates are excellent leaving groups and are generally less prone to inducing elimination reactions compared to halides in some contexts.
-
Control Reaction Temperature: Lowering the temperature can favor the SN2 pathway.[3] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protocol: Start the reaction at room temperature and monitor by TLC. If the reaction is too slow, gently warm to 40-50 °C. Avoid high temperatures (e.g., refluxing in high-boiling solvents).[3]
-
-
Choice of Base and Solvent: Use a weaker base if possible. Since phenols are more acidic than alcohols, a very strong base is not always necessary.[3] Potassium carbonate (K₂CO₃) is often a good choice for alkylating phenols.[6][7]
-
Optimized Protocol:
-
Dissolve 3-hydroxybenzoic acid in a polar aprotic solvent such as DMF or acetonitrile.
-
Add 1.5 to 2.0 equivalents of finely powdered anhydrous K₂CO₃.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add 1.1 equivalents of cyclohexyl tosylate (or bromide) to the mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and proceed with an aqueous workup and extraction.
-
-
| Parameter | Standard Condition (High Elimination) | Optimized Condition (Favors SN2) | Rationale |
| Electrophile | Cyclohexyl Bromide | Cyclohexyl Tosylate | Tosylate is a better leaving group, can alter the SN2/E2 ratio. |
| Base | NaH, NaOEt | K₂CO₃, Cs₂CO₃ | Weaker bases are sufficient for phenols and less likely to cause elimination.[3][5] |
| Temperature | 80-100 °C | 40-60 °C | Lower temperatures favor substitution over elimination.[3] |
| Solvent | DMF, DMSO | Acetonitrile, Acetone | Less polar aprotic solvents can sometimes reduce elimination rates.[7] |
Issue 2: C-Alkylation of the Aromatic Ring
Root Cause Analysis:
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired), particularly at the positions ortho and para to the hydroxyl group. While O-alkylation is generally kinetically favored, C-alkylation can become a significant side reaction under certain conditions.
Solutions and Optimized Protocols:
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO, which are good at solvating cations, tend to favor O-alkylation.
-
Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) can also play a role. Larger, "softer" cations like Cs⁺ often promote O-alkylation.
-
Protocol Suggestion:
-
In a flask, combine 3-hydroxybenzoic acid with 1.5 equivalents of cesium carbonate (Cs₂CO₃) in DMF.
-
Stir at room temperature for 30 minutes.
-
Add 1.1 equivalents of cyclohexyl tosylate.
-
Heat to 50-60 °C and monitor by TLC.
-
-
Alternative Synthetic Route: The Mitsunobu Reaction
For substrates where the Williamson ether synthesis fails or gives low yields, the Mitsunobu reaction can be a powerful alternative.[8][9] This reaction allows for the formation of an ether from an alcohol and a sufficiently acidic nucleophile (like a phenol) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
Potential Side Reactions and Troubleshooting:
-
Incomplete Reaction: The pKa of the phenolic proton of 3-hydroxybenzoic acid should be low enough for the reaction to proceed.[9][10]
-
Purification Challenges: A major drawback of the Mitsunobu reaction is the removal of byproducts, particularly triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative. Chromatographic purification is often required.
-
Side Products from Reagents: The azodicarboxylate can sometimes act as a nucleophile itself, leading to unwanted byproducts.[9]
Optimized Mitsunobu Protocol:
-
Dissolve 3-hydroxybenzoic acid (1 eq.), cyclohexanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the product from TPPO and other byproducts.
Visualizing Reaction Pathways
To better understand the competition between the desired SN2 reaction and the primary side reaction (E2 elimination), the following diagrams illustrate the mechanistic pathways.
Caption: SN2 vs. E2 pathways in Williamson ether synthesis.
Caption: O-Alkylation vs. C-Alkylation for a phenoxide ion.
References
-
Williamson ether synthesis - Wikipedia. Wikipedia.
-
Common side reactions in the Williamson synthesis of ethers - Benchchem. BenchChem.
-
Mitsunobu Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
-
Mitsunobu reaction - Wikipedia. Wikipedia.
-
Mitsunobu Reaction - Common Conditions. Organic Chemistry Data.
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. Master Organic Chemistry.
-
The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry.
-
Mitsunobu Reaction - Master Organic Chemistry. Master Organic Chemistry.
-
Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. ACS Publications.
-
Williamson Ether Synthesis - J&K Scientific LLC. J&K Scientific LLC.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia.
-
Williamson Ether Synthesis. University of California, Irvine.
-
SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! - YouTube. The Organic Chemistry Tutor.
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. Master Organic Chemistry.
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. Chemistry LibreTexts.
-
11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 - Organic Chemistry | OpenStax. OpenStax.
-
This compound - LookChem. LookChem.
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. MDPI.
-
synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchGate. ResearchGate.
-
Purification of benzoic acid - US3235588A - Google Patents. Google Patents.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
-
Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. European Patent Office.
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. National Institutes of Health.
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. International Journal of Advanced Research in Science, Communication and Technology.
-
[PDF] Buchwald-Hartwig reaction: An overview - Semantic Scholar. Semantic Scholar.
-
Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. Chemistry Research Journal. 3/64)
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-(Cyclohexyloxy)benzoic Acid
Welcome to the technical support center for the purification of 3-(Cyclohexyloxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing in-depth, experience-driven advice to help you achieve the desired purity and yield.
Introduction
This compound is a valuable building block in pharmaceutical and materials science research.[1] Its synthesis, often achieved through a Williamson ether synthesis or similar etherification reactions, can introduce a variety of impurities that require careful removal.[2][3] This guide provides a structured approach to troubleshooting the purification of this compound, focusing on practical solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization Issues
Recrystallization is a powerful and commonly used technique for purifying solid organic compounds like this compound.[4][5] Success is highly dependent on the choice of solvent and the cooling process.
Q1: My this compound is not dissolving in the recrystallization solvent, or I have to use an excessive amount of solvent.
A1: This issue typically points to an inappropriate solvent choice. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[4]
-
Underlying Cause: The polarity of the solvent may not be well-matched to the solute. This compound has both a polar carboxylic acid group and a nonpolar cyclohexyloxy group, giving it intermediate polarity.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good starting point for a compound with these functional groups would be mixed solvent systems.
-
Recommended Solvent Systems to Evaluate:
-
Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid and achieve a clear solution.[6]
-
Hexane/Ethyl Acetate: This combination is effective for compounds of intermediate polarity.[7] Dissolve the compound in a minimal amount of hot ethyl acetate and add hot hexanes until turbidity is observed.
-
Toluene: Aromatic solvents can be effective for crystallizing aromatic compounds.[7]
-
-
Data-Driven Solvent Selection:
-
| Solvent System | Rationale | Suitability for this compound |
| Water | Good for polar compounds, poor for nonpolar compounds. | Likely poor, due to the nonpolar cyclohexyloxy group. May be used as an anti-solvent.[8] |
| Ethanol | Good for moderately polar compounds. | A reasonable starting point. |
| Hexanes | Good for nonpolar compounds. | Likely a poor solvent on its own, but a good anti-solvent. |
| Ethyl Acetate | Good for compounds of intermediate polarity. | A strong candidate. |
| Toluene | Good for aromatic compounds. | A strong candidate. |
Q2: My product "oils out" instead of forming crystals during cooling.
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.
-
Underlying Cause: The solubility of the compound decreases too rapidly upon cooling, or the boiling point of the solvent is too high.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
-
Detailed Steps:
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. A Dewar flask can be used for very slow cooling.[5]
-
Increase Solvent Volume: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until a clear solution is formed, and then cool slowly.
-
Solvent System Modification: If using a mixed solvent system, adjust the ratio to increase the solubility of the compound at the point of crystallization.
-
Seed Crystals: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.[8]
-
Q3: The purity of my recrystallized product is not satisfactory, or the yield is very low.
A3: These are common and often interconnected issues in recrystallization.
-
Underlying Cause of Low Purity: Impurities may have similar solubility profiles to the desired product, leading to co-crystallization. Rapid crystallization can also trap impurities within the crystal lattice.
-
Underlying Cause of Low Yield: The compound may be too soluble in the cold solvent, or too much solvent was used.
-
Troubleshooting Steps:
-
For Low Purity:
-
Slow Down Crystallization: Ensure the solution cools slowly to allow for the formation of a more ordered and pure crystal lattice.[5]
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling.[5]
-
-
For Low Yield:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures. Re-evaluate your solvent choice.
-
-
Identification and Removal of Synthesis-Related Impurities
The most probable synthetic route to this compound is the Williamson ether synthesis, involving the reaction of a salt of 3-hydroxybenzoic acid with a cyclohexyl halide or sulfonate.[9] Understanding this can help predict and address specific impurities.
Q4: I suspect my product is contaminated with unreacted 3-hydroxybenzoic acid. How can I confirm this and remove it?
A4: 3-Hydroxybenzoic acid is a common potential impurity.
-
Identification:
-
TLC Analysis: Co-spot your purified product with a standard of 3-hydroxybenzoic acid on a TLC plate. The starting material is significantly more polar and will have a lower Rf value.
-
HPLC Analysis: An HPLC method can quantify the amount of residual starting material. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like TFA) would be a suitable starting point for method development.[10]
-
¹H NMR Spectroscopy: Look for characteristic peaks of 3-hydroxybenzoic acid that are absent in the pure product spectrum.
-
-
Removal:
-
Aqueous Base Wash: During the workup, an extraction with a weak aqueous base (e.g., sodium bicarbonate solution) can help remove the more acidic 3-hydroxybenzoic acid from the organic layer containing your desired product. The desired product, being a carboxylic acid, will also be extracted, so careful pH control is necessary.
-
Recrystallization: A well-optimized recrystallization should effectively separate the two compounds due to their different polarity and solubility profiles.
-
Q5: My NMR spectrum shows signals that could correspond to cyclohexene. How did this form and how can I remove it?
A5: Cyclohexene is a likely byproduct of an E2 elimination side reaction, which competes with the desired SN2 substitution in the Williamson ether synthesis.[11][12] This is more prevalent if using a secondary cyclohexyl halide.
-
Formation Mechanism: The alkoxide of 3-hydroxybenzoic acid is a strong base and can abstract a proton from the cyclohexyl halide, leading to the formation of cyclohexene.
-
Removal:
-
Distillation/Evaporation: Cyclohexene is volatile and can often be removed under reduced pressure.
-
Chromatography: If residual amounts persist, flash column chromatography on silica gel can effectively separate the nonpolar cyclohexene from the polar carboxylic acid product.
-
Impurity Troubleshooting Flowchart:
Caption: Decision tree for impurity removal.
Chromatographic Purification
When recrystallization fails to provide the desired purity, column chromatography is a reliable alternative.
Q6: What are the recommended conditions for purifying this compound by flash column chromatography?
A6: Flash chromatography on silica gel is a suitable method for this compound.
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase (Eluent): A solvent system of hexanes and ethyl acetate is a good starting point. Due to the carboxylic acid group, the compound may streak on the silica gel.
-
To Prevent Streaking: Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system. This will keep the carboxylic acid protonated and reduce its interaction with the acidic silica gel, resulting in better peak shape.
-
-
Gradient: Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product.
-
Monitoring: Use TLC to determine the appropriate solvent mixture and to track the fractions during elution.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.[4]
-
If using a mixed solvent system, add the hot anti-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.
-
If necessary, perform a hot gravity filtration to remove any insoluble impurities.[5]
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[8]
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30 A:B) and run a gradient to a higher concentration of B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.[10]
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
References
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Recrystallization of Benzoic Acid. Available at: [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available at: [Link]
-
Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid). Available at: [Link]
-
Williamson Ether Synthesis. Available at: [Link]
-
The Recrystallization of Benzoic Acid. Available at: [Link]
-
Name (Section 102) September 17, 2002 Lab #1 Recrystallization and Melting Points Abstract: Benzoic Acid is recrystallized with. Available at: [Link]
-
Product of Williamson Synthesis - Chemistry Stack Exchange. Available at: [Link]
- Purification of benzoic acid - US3235588A - Google Patents.
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]
-
Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. Available at: [Link]
-
Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. Available at: [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
This compound - LookChem. Available at: [Link]
- synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry. Available at: https://rasayanjournal.co.in/admin/php/upload/20_pdf.pdf
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen - UST Journals. Available at: [Link]
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- 3. francis-press.com [francis-press.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. condor.depaul.edu [condor.depaul.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
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- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. helixchrom.com [helixchrom.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Cyclohexyloxy)benzoic Acid Esterification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the esterification of 3-(Cyclohexyloxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this substrate. The bulky cyclohexyloxy group presents unique steric challenges that can affect reaction efficiency, yield, and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve optimal results in your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the esterification of this compound. The solutions are presented in a question-and-answer format to provide direct and actionable advice.
Question 1: My reaction yield is very low or non-existent. What are the likely causes and how can I improve it?
Answer: Low yield is the most common issue and can stem from several factors, primarily related to reaction equilibrium and steric hindrance.
-
Possible Cause A: Unfavorable Equilibrium (Fischer Esterification) The Fischer esterification is a reversible reaction where water is produced as a byproduct.[1] The presence of water can drive the equilibrium back towards the starting materials, significantly reducing the yield.[2]
-
Solution 1: Use Excess Alcohol. A large excess of the alcohol reactant (often used as the solvent) can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3][4] A 10-fold excess can dramatically increase yield.[3]
-
Solution 2: Remove Water. Actively removing water as it forms is a highly effective strategy. This can be accomplished by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or by adding a drying agent such as molecular sieves to the reaction mixture.[3][5]
-
-
Possible Cause B: Steric Hindrance The this compound and many secondary or tertiary alcohol partners are sterically bulky. This can slow down the rate of nucleophilic attack on the carboxylic acid's carbonyl carbon.[4]
-
Solution 1: Change Your Esterification Method. For sterically demanding substrates, milder and more powerful methods are often necessary. The Steglich Esterification is an excellent choice as it proceeds under mild, neutral conditions and is well-suited for hindered substrates.[6][7] The Mitsunobu Reaction is another powerful alternative, though it involves more complex reagents and purification.[8][9]
-
Solution 2: Optimize Fischer Conditions. If you must use the Fischer method, increase the reaction time and/or temperature to overcome the higher activation energy. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to find the optimal duration.[5] Using a stronger catalyst, such as a Lewis acid, may also help.[10][11]
-
-
Possible Cause C: Reagent Purity and Activity Moisture in your starting materials or solvents will inhibit any water-sensitive reaction. Catalysts can also lose activity over time.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and ensure your this compound and alcohol are as dry as possible.[12] If using a solid acid catalyst, ensure it has been properly activated and stored.
-
Question 2: My TLC analysis shows significant amounts of unreacted starting material even after a long reaction time. What's going wrong?
Answer: This indicates an incomplete reaction. The root cause is often insufficient activation of the carboxylic acid or conditions that are too mild for the sterically hindered substrate.
-
For Fischer Esterification:
-
Check Catalyst Amount and Type: Ensure you are using a sufficient catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄ or p-toluenesulfonic acid (p-TsOH).[13] The catalyst's role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[14]
-
Increase Temperature: Refluxing at a higher temperature (if the solvent allows) can provide the necessary energy to overcome the steric barrier.
-
-
For Steglich Esterification:
-
Check Reagent Stoichiometry: Ensure you are using at least 1.0-1.1 equivalents of the carbodiimide coupling agent (e.g., DCC or EDC).
-
Ensure DMAP is Present: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst in the Steglich reaction, especially for hindered alcohols.[15] It acts as an acyl transfer reagent, forming a highly reactive acylpyridinium intermediate that is more susceptible to nucleophilic attack than the initial O-acylisourea intermediate.[16][17]
-
Question 3: I've isolated my product, but it's contaminated with a persistent byproduct. How can I identify and prevent it?
Answer: The identity of the byproduct depends heavily on the reaction method used.
-
If using Steglich Esterification (DCC/DMAP):
-
Byproduct Identity: The most likely culprit is N-acylurea . This forms from a slow, irreversible 1,3-rearrangement of the O-acylisourea intermediate.[15][17] This side reaction is competitive with the desired ester formation, especially when the alcohol is a poor nucleophile (i.e., sterically hindered).[18]
-
Prevention and Removal: The addition of catalytic DMAP is the primary way to suppress this side reaction.[17] Once formed, N-acylurea can be difficult to remove. Purification often requires column chromatography. The best strategy is prevention.
-
-
If using Mitsunobu Reaction (PPh₃/DEAD):
-
Byproduct Identity: This reaction inherently produces triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate.[19] These byproducts are notorious for complicating purification.
-
Prevention and Removal: These byproducts cannot be prevented. However, their removal can be facilitated. TPPO can sometimes be crystallized out. Using polymer-bound triphenylphosphine can allow for removal by simple filtration.[19] Otherwise, careful column chromatography is required.
-
-
If using Fischer Esterification (H₂SO₄):
-
Byproduct Identity: With concentrated sulfuric acid at high temperatures, you risk sulfonation of the aromatic ring, typically at the meta-position relative to the carboxylic acid.[5]
-
Prevention and Removal: Use a non-sulfonating acid catalyst like p-TsOH or a solid acid catalyst.[13][20] If the sulfonated product forms, chromatographic separation will be necessary.
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and solving common issues during the esterification process.
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. scribd.com [scribd.com]
- 17. Steglich esterification - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. ijstr.org [ijstr.org]
Technical Support Center: Navigating the Stability of 3-(Cyclohexyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(Cyclohexyloxy)benzoic acid. As a Senior Application Scientist, I understand that navigating the nuances of chemical reactivity is paramount to successful research and development. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to prevent the decomposition of this compound during your experiments. Our focus is on providing causal explanations for experimental choices, ensuring the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: this compound possesses two primary functional groups susceptible to decomposition under certain reaction conditions: the cyclohexyloxy ether linkage and the carboxylic acid . The main decomposition pathways are ether cleavage and decarboxylation .
Q2: Under what conditions is the cyclohexyloxy ether linkage prone to cleavage?
A2: The ether linkage in this compound is generally stable under standard conditions.[1] However, it is susceptible to cleavage under strong acidic conditions , particularly in the presence of hydrohalic acids like HBr or HI.[2][3][4] The reaction typically proceeds via an SN1 or SN2 mechanism, depending on the specific reagents and reaction temperature.[2][3][4] Strongly basic conditions can also promote ether cleavage, although this is less common for aryl alkyl ethers compared to other ether types.[2]
Q3: What factors can induce decarboxylation of the benzoic acid moiety?
A3: Decarboxylation, the loss of carbon dioxide from the carboxylic acid group, is a significant concern, especially at elevated temperatures.[5][6] This process can be catalyzed by:
-
Heat: Thermal decomposition can lead to the formation of cyclohexyloxybenzene.
-
Acids and Bases: Both acidic and basic conditions, particularly in aqueous solutions at high temperatures (80-200 °C), can facilitate decarboxylation.
-
Radical Initiators: Radical conditions can also promote decarboxylation.[7][8][9]
-
Transition Metals: Certain transition metal catalysts, sometimes used in cross-coupling reactions, can induce decarboxylation.
Q4: Is this compound considered a generally stable compound?
A4: Yes, under typical laboratory conditions for storage and handling, this compound is a stable organic compound with a well-defined reactivity profile.[1] Decomposition issues primarily arise when it is subjected to harsh reaction conditions that are not optimized for its specific chemical nature.
Troubleshooting Guide: Preventing Decomposition in Common Reactions
This section provides troubleshooting advice for common synthetic transformations involving this compound.
Scenario 1: Amide Coupling Reactions
Issue: Low yield of the desired amide product, with potential isolation of byproducts suggesting decomposition.
Potential Causes & Solutions:
-
Cause: High reaction temperatures promoting decarboxylation. Standard amide coupling reactions can sometimes require elevated temperatures, which may be detrimental.
-
Solution: Employ modern coupling reagents that are effective at room temperature. Reagents like DCC, DIC, and EDC, often used in peptide synthesis, can facilitate amide bond formation under mild conditions.[4][10][11]
-
Cause: Use of strongly acidic or basic conditions for activation or workup.
-
Solution:
-
For activation, convert the carboxylic acid to an acyl chloride using a mild reagent like oxalyl chloride or thionyl chloride at low temperatures, followed by reaction with the amine in the presence of a non-nucleophilic base like triethylamine or DIEA.[4]
-
During workup, use dilute aqueous acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃ solution) for extractions and avoid prolonged exposure.
-
Experimental Protocol: Room Temperature Amide Coupling using EDC
-
Dissolve this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DCM or DMF) at room temperature.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture for 10-15 minutes to allow for the formation of the activated O-acylisourea intermediate.
-
Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup.
Scenario 2: Esterification Reactions
Issue: Evidence of ether cleavage (formation of 3-hydroxybenzoic acid derivatives) or decarboxylation.
Potential Causes & Solutions:
-
Cause: Use of strong mineral acids (e.g., concentrated H₂SO₄) as catalysts at high temperatures in Fischer esterification. This can lead to both ether cleavage and decarboxylation.
-
Solution:
-
Milder Acid Catalysis: Use a milder acid catalyst such as p-toluenesulfonic acid (p-TSA) and carefully control the reaction temperature.
-
DCC/DMAP Coupling: For more sensitive substrates, utilize DCC and a catalytic amount of DMAP to facilitate esterification at room temperature.[12] This avoids the need for strong acids and high heat.
-
Alkylation of the Carboxylate: Convert the carboxylic acid to its carboxylate salt with a mild base (e.g., K₂CO₃ or Cs₂CO₃) and then react it with an alkyl halide. This SN2 reaction avoids acidic conditions altogether.
-
Diagram: Decision Tree for Esterification Method Selection
Caption: Major decomposition pathways for this compound.
By understanding the inherent reactivity of this compound and carefully selecting reaction conditions, researchers can significantly minimize decomposition and improve the efficiency and reproducibility of their synthetic endeavors. Should you have further questions or require assistance with a specific application, please do not hesitate to reach out to our technical support team.
References
- Protodecarboxylation of benzoic acids under radical conditions. RSC Publishing.
- Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates.
- Ether cleavage. Wikipedia.
- Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid). C&L Chemical.
- Decarboxylative Hydroxyl
- Cleavage Of Ethers With Acid. Master Organic Chemistry.
- 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
- Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed.
- Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Carboxylate Cluster.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Esterification of benzoic acid in a continuous flow microwave reactor.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Nickel-catalyzed reductive cleavage of aryl alkyl ethers to arenes in absence of external reductant. RSC Publishing.
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.
- EXPERIMENT 5 ESTIM
- Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH.
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and p-nitro benzoic acid. International Journal of Research in Pharmacy and Science.
- Degradation of benzoic acid and its derivatives in subcritical w
- Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols.
- The Extraction of Benzoic Acid
- Extraction of Benzoic Acid. Odinity.
- Decarboxylation of 7-−14 C-Benzoic Acid. Handbook Methods For Ox.
- Metal-catalyzed activation of ethers via C–O bond cleavage. The Royal Society of Chemistry.
- Selective Synthesis of Ortho-substituted 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone.
- 3: Esterification (Experiment). Chemistry LibreTexts.
- Decarboxylative ipso Amination of Activ
- Continuous process for preparing benzoic acid esters.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
- Method for synthesizing allyl cyclohexoxyacetate.
- B -Alkyl sp 3 –sp 2 Suzuki–Miyaura Couplings under Mild Aqueous Micellar Conditions.
- Suzuki Coupling. Organic Chemistry Portal.
- On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
- The Thermal Decomposition of Some Perbenxoyl Aryl Carbon
- Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of the Serbian Chemical Society.
- Benzoic acid prepar
- What is the effect of electron withdrawing groups on the acidity carboxylic acid?. askIITians.
- Thermal decomposition of poly(aryl ether ketones). Semantic Scholar.
- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI.
- Product Class 11: Peptides. Science of Synthesis.
- Thermal decomposition of poly(aryl ether ketones). OiPub.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study of the initi
- On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
- Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to....
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- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
Technical Support Center: Characterization of 3-(Cyclohexyloxy)benzoic Acid
Welcome to the Technical Support Center for 3-(Cyclohexyloxy)benzoic acid. This guide, curated by Senior Application Scientists, is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of characterizing this unique molecule. We understand the nuances of this compound and have developed this resource to ensure your experiments are both efficient and successful.
The Unique Challenge of this compound
This compound presents a distinct set of analytical challenges stemming from its hybrid structure. It combines a hydrophilic carboxylic acid group with a bulky, lipophilic cyclohexyloxy moiety. This duality can lead to issues in chromatography, spectroscopy, and thermal analysis that require a nuanced approach to method development and troubleshooting. This guide will walk you through these challenges, providing not just solutions, but the scientific reasoning behind them.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for assessing the purity of this compound. However, its amphiphilic nature can lead to several chromatographic issues.
Frequently Asked Questions (HPLC)
Q1: What are the recommended starting chromatographic conditions for analyzing this compound?
A1: For initial screening, a reversed-phase C18 column is a robust choice. Given the acidic nature of the analyte, a mobile phase with a pH of 2.5 to 3.0 is recommended to ensure the carboxylic acid is in its protonated, non-ionized form, which enhances retention and improves peak shape.[1] A gradient elution with acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or a 10-25 mM phosphate buffer) is typically effective.[1]
Q2: My peak for this compound is tailing significantly. What could be the cause?
A2: Peak tailing for acidic compounds like this is often due to secondary interactions with the stationary phase. The most common culprit is the interaction of the carboxyl group with residual, un-endcapped silanols on the silica support of the C18 column. To mitigate this, ensure your mobile phase is sufficiently acidic (pH < 3) to suppress the ionization of the carboxylic acid.[2] If tailing persists, consider using a column with a different stationary phase (e.g., a C8 or a phenyl-hexyl column) or a column specifically designed for polar-functionalized analytes.
Q3: I'm observing inconsistent retention times between injections. What should I check?
A3: Fluctuating retention times are often a sign of an unstable chromatographic system. Here are a few things to check:
-
Mobile Phase pH: Small variations in the mobile phase pH can significantly impact the retention of ionizable compounds.[3] Ensure your buffer is adequately concentrated (at least 20 mM) to resist pH shifts.[4]
-
Temperature: Column temperature fluctuations can affect retention times. Using a column oven will provide a stable thermal environment.[5]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, which may require flushing with 10-20 column volumes.[2]
Troubleshooting Guide: HPLC
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | Poor column efficiency or large extra-column volume. | Check for loose fittings, use smaller ID tubing, and ensure the column is not deteriorated.[6] |
| Split Peaks | Sample solvent is too strong or there's an issue with the injector. | Dissolve the sample in the mobile phase whenever possible.[2] Clean the injection needle and port. |
| Ghost Peaks | Contamination in the mobile phase or carryover from a previous injection. | Use HPLC-grade solvents.[2] Implement a column wash step with a strong solvent at the end of each run.[4] |
| Low Signal Intensity | Sample concentration is too low or the detection wavelength is not optimal. | Increase sample concentration if possible. Determine the UV maximum of this compound (expected to be around 230-240 nm) and set your detector accordingly. |
Experimental Protocol: HPLC Purity Assay
-
Column: C18, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 235 nm.[7]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
While less common for non-volatile acids, GC-MS can be a powerful tool for identifying volatile impurities or for analyzing derivatized this compound.
Frequently Asked Questions (GC-MS)
Q1: Can I analyze this compound directly by GC-MS?
A1: Direct analysis is challenging due to the low volatility and high polarity of the carboxylic acid group, which can lead to poor peak shape and thermal degradation in the injector. Derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is highly recommended for reliable GC-MS analysis.
Q2: What are the expected fragmentation patterns for this compound in MS?
A2: The fragmentation will likely be driven by the loss of the cyclohexyloxy group and cleavage of the cyclohexyl ring. Key fragments to look for would include:
-
Loss of the cyclohexyl group: leading to a hydroxybenzoic acid fragment.
-
Cleavage of the ether bond: generating a cyclohexanol fragment and a benzoyl radical.
-
Decarboxylation: loss of CO2 from the parent ion.
-
Fragmentation of the cyclohexyl ring: producing characteristic alkene fragments.[8]
Troubleshooting Workflow: GC-MS Derivatization
Caption: Troubleshooting derivatization issues for GC-MS analysis.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation of this compound and for identifying impurities.
Frequently Asked Questions (NMR)
Q1: What are the expected ¹H NMR signals for this compound?
A1: The ¹H NMR spectrum will show distinct regions for the aromatic and aliphatic protons.
-
Aromatic Protons: Expect a complex multiplet pattern in the range of 7.0-8.0 ppm for the four protons on the benzene ring.
-
Cyclohexyl Protons: A series of broad multiplets between 1.2 and 2.0 ppm corresponding to the 11 protons on the cyclohexyl ring. The proton attached to the ether-linked carbon will be further downfield, likely around 4.5 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically above 10 ppm, which is exchangeable with D₂O.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Unexpected peaks often correspond to residual starting materials or by-products from the synthesis. The Williamson ether synthesis is a common route, which can leave behind:
-
3-Hydroxybenzoic Acid: Look for a phenolic -OH signal and a different aromatic splitting pattern.
-
Cyclohexanol or Cyclohexyl Halide: Check for signals corresponding to these reagents.
-
Solvents: Residual solvents from purification (e.g., ethyl acetate, hexane) are common and can be identified by their characteristic chemical shifts.
Data Interpretation Guide: NMR
| Signal Region (ppm) | Expected Proton Assignment | Potential Impurity Signals |
| > 10 | Carboxylic Acid (-COOH) | |
| 7.0 - 8.0 | Aromatic (Ar-H) | Aromatic protons of 3-hydroxybenzoic acid |
| ~4.5 | Cyclohexyl (-O-CH-) | |
| 1.2 - 2.0 | Cyclohexyl (-CH₂-) | Aliphatic protons of residual cyclohexanol or hexane |
| 2.0 - 2.5 | Ethyl acetate (-CH₃) | |
| 3.5 - 4.0 | Ethyl acetate (-CH₂-) |
Section 4: Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the melting point, purity, and thermal stability of this compound.
Frequently Asked Questions (Thermal Analysis)
Q1: What is the expected melting point of this compound?
A1: While a definitive experimental value is not widely published, based on similar structures, a melting point in the range of 130-150 °C can be anticipated. Impurities will typically lower and broaden this melting range.
Q2: My DSC thermogram shows multiple thermal events before the melting point. What could this indicate?
A2: Multiple endotherms or exotherms prior to melting can be indicative of polymorphism, where the compound exists in different crystalline forms.[9] Each polymorph will have a unique melting point and thermal profile. It is also possible that one of the events corresponds to the loss of a residual solvent. A TGA run can help differentiate between solvent loss (mass loss) and a polymorphic transition (no mass loss).
Q3: What does the TGA curve tell me about the stability of the compound?
A3: The TGA curve will show the temperature at which the compound begins to decompose. For benzoic acid derivatives, decomposition often involves decarboxylation.[10] The onset of mass loss in the TGA is a key indicator of the thermal stability of this compound.
Workflow for Investigating Polymorphism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00041A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-(Cyclohexyloxy)benzoic Acid
Welcome to the technical support center for the purification of 3-(Cyclohexyloxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.
Introduction
This compound is a synthetic organic compound with applications in pharmaceutical and agrochemical research.[1] Its synthesis, often achieved through methods like the Williamson ether synthesis, can result in a crude product containing various impurities.[2][3][4] These impurities may include unreacted starting materials, byproducts, and residual solvents. Effective purification is crucial to ensure the compound's quality and for the reliability of subsequent experiments and applications.[1][5]
This guide provides practical, field-proven insights into overcoming common purification hurdles, with a focus on acid-base extraction and recrystallization—two of the most effective techniques for purifying carboxylic acids.[5][6][7][8][9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question: During acid-base extraction, why isn't my this compound precipitating after adding acid to the aqueous layer?
Answer: This is a common issue that can arise from several factors:
-
Incomplete Acidification: The most likely cause is that not enough acid has been added to fully protonate the carboxylate salt and cause it to precipitate. The solution should be distinctly acidic. Always check the pH with litmus paper or a pH meter to ensure it is well below the pKa of the carboxylic acid. It is often recommended to add a slight excess of a strong acid like concentrated HCl.[8]
-
High Solubility in the Aqueous Phase: Even in its neutral form, the compound may have some solubility in the aqueous solution, especially if a large volume of water was used or if the temperature is elevated. Cooling the solution in an ice bath can help to decrease solubility and promote precipitation.
-
Formation of Fine Crystals or an Oil: If only a small amount of solid has formed or if it appears as very fine crystals, it may be difficult to see.[7] In some cases, the compound may "oil out" instead of crystallizing, especially if impurities are present that depress the melting point. If no solid forms, or if an oil is present, you can extract the acidic component back into an organic solvent.[7]
Question: After adding aqueous sodium bicarbonate to my organic layer, the mixture has formed a stable emulsion. How can I resolve this?
Answer: Emulsions are a frequent challenge in liquid-liquid extractions. Here’s how to address them:
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.
-
Break the Emulsion:
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up an emulsion by increasing the ionic strength of the aqueous layer.
-
Gentle Swirling: Gently swirling the separatory funnel, rather than vigorous shaking, can sometimes prevent emulsion formation in the first place.
-
Filtration: Filtering the emulsified mixture through a bed of Celite or glass wool can sometimes resolve the issue.
-
Question: Why did my this compound "oil out" during recrystallization instead of forming crystals?
Answer: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. This can be caused by:
-
Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your compound.
-
Presence of Impurities: Significant amounts of impurities can lower the melting point of the compound, making it more prone to oiling out.
-
Cooling Too Rapidly: Rapid cooling can cause the compound to come out of solution too quickly and above its melting point.
To remedy this, you can try the following:[11]
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional "soluble solvent" to the mixture.
-
Allow the solution to cool more slowly.
-
If impurities are suspected, a preliminary purification step like acid-base extraction or treatment with activated charcoal might be necessary.
Question: My purified this compound has a low melting point and a broad melting range. What does this indicate?
Answer: A low and broad melting point is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. To address this, further purification is necessary. Consider repeating the purification step (e.g., another recrystallization) or employing a different technique, such as column chromatography, if simple recrystallization is ineffective.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route used. If prepared via a Williamson ether synthesis, common impurities could include:
-
Unreacted starting materials such as 3-hydroxybenzoic acid and a cyclohexyl halide.
-
Byproducts from side reactions.
-
Residual base (e.g., potassium carbonate) and solvents (e.g., acetone, butanone).[12][13][14]
Q2: What is the best purification technique for this compound?
A2: A combination of acid-base extraction followed by recrystallization is often the most effective approach for purifying solid carboxylic acids like this compound.[5][8]
-
Acid-base extraction is excellent for removing neutral or basic impurities.[5][6][9][15]
-
Recrystallization is highly effective for removing small amounts of remaining impurities, leading to a highly pure crystalline product.[10][16][17][18]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent should:
-
Not react chemically with the compound.[10]
-
Dissolve the compound well at elevated temperatures but poorly at low temperatures.[10][17][19]
-
Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).[10]
-
Be volatile enough to be easily removed from the purified crystals.[10]
For a benzoic acid derivative, suitable solvents could include water, ethanol, or a mixture of solvents like ethanol/water.[16][19][20][21][22] Experimental testing with small amounts of your crude product is the best way to determine the optimal solvent or solvent system.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be used. However, carboxylic acids can sometimes be challenging to purify on silica gel due to strong interactions that can lead to peak tailing. To mitigate this, it is common to add a small amount (0.5-1%) of a volatile acid, like acetic acid, to the eluting solvent system.[5] This keeps the carboxylic acid protonated and improves the peak shape.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol describes the separation of this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
An organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[5]
-
6M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and flasks
-
Ice bath
-
Litmus paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent.
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.[5] Stopper the funnel and gently shake, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the lower aqueous layer as its sodium salt. Drain the aqueous layer into a clean flask.[5]
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been removed.[5] Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise while stirring until the solution is acidic (test with litmus paper).[5] The this compound should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water to remove any residual salts.
-
Drying: Dry the purified solid, for instance, in a desiccator.[5]
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of the solid obtained from acid-base extraction or for crude material that is already substantially pure.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (determined from prior small-scale tests)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolving the Solid: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate, adding small portions of hot solvent until the solid just dissolves.[16][17]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[16] Then, place it in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly to remove all traces of the solvent.
Data Presentation
Table 1: Common Recrystallization Solvents for Benzoic Acid Derivatives
| Solvent | Boiling Point (°C) | Properties and Considerations |
| Water | 100 | Good for many benzoic acid derivatives; solubility often increases significantly with temperature.[19] |
| Ethanol | 78 | A good solvent for many organic compounds; often used in a mixture with water.[19][20] |
| Acetone | 56 | A strong solvent, may dissolve the compound too well at room temperature. |
| Ethyl Acetate | 77 | A moderately polar solvent. |
| Toluene | 111 | A non-polar solvent, useful if impurities are highly polar.[20] |
| Heptane/Hexane | 98/69 | Non-polar solvents, often used as the "poor" solvent in a mixed-solvent system.[20] |
Visualizations
Diagram 1: Workflow for Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.
Diagram 2: Troubleshooting Logic for Recrystallization
Caption: Troubleshooting Logic for Common Recrystallization Issues.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
AHH Chemical. (n.d.). Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid). Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid.
-
ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
-
European Patent Office. (1991, October 23). Method for the purification of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of 3-(Cyclohexyloxy)benzoic Acid in Solution
Welcome to the technical support center for 3-(Cyclohexyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the stability of this compound in solution. By understanding the underlying chemical principles and employing robust formulation strategies, you can ensure the integrity and reliability of your experimental results.
Introduction to this compound and its Stability Challenges
This compound is a synthetic organic compound with a molecular formula of C13H16O3.[1][2][3] It features a benzoic acid core with a cyclohexyloxy group at the 3-position.[1] This structure gives it unique physicochemical properties, including enhanced lipophilicity due to the cyclohexyl group, which can be advantageous for membrane permeability in bioactive molecules.[1] However, like many carboxylic acid-containing compounds, this compound can present formulation challenges, particularly concerning its stability in aqueous solutions.[4]
The primary stability concerns for this compound in solution are related to its carboxylic acid and ether functional groups. These groups can be susceptible to degradation pathways such as hydrolysis, especially under certain pH and temperature conditions.[5][6] Maintaining the stability of this compound is crucial for obtaining accurate and reproducible data in research and for ensuring the efficacy and shelf-life of potential pharmaceutical formulations.[4][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main functional groups of concern for degradation are the carboxylic acid and the ether linkage.
-
Hydrolysis of the Ether Linkage: While generally more stable than esters, ether linkages can undergo cleavage under harsh acidic conditions and elevated temperatures, though this is typically a slower process.[5]
-
Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation (loss of CO2) at high temperatures in aqueous solutions, leading to the formation of benzene derivatives.[8][9] However, benzoic acid itself is relatively stable to this process up to 300°C.[8][9]
-
Oxidation: The aromatic ring and the cyclohexyl group could be susceptible to oxidative degradation, especially in the presence of metal ions or light.[10]
Q2: How does pH affect the stability of this compound?
A2: pH is a critical factor influencing the stability of carboxylic acid-containing drugs.[4][7][11] For this compound, pH can:
-
Influence Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups.[5][11] The rate of hydrolysis is often pH-dependent.[5]
-
Impact Solubility: As a carboxylic acid, its solubility is pH-dependent. At low pH, it will be in its less soluble protonated form, while at higher pH, it will exist as the more soluble carboxylate anion.[4][12] Maintaining a pH where the compound is both stable and sufficiently soluble is key.
Q3: What are the initial signs of degradation I should look for?
A3: Signs of degradation can be observed through several methods:
-
Visual Inspection: Precipitation, color change, or formation of particulates in the solution.
-
Chromatographic Analysis (HPLC/LC-MS): The appearance of new peaks or a decrease in the peak area of the parent compound.[13] This is the most reliable method for quantifying degradation.
-
Spectroscopic Analysis (UV-Vis): Changes in the absorbance spectrum may indicate chemical modification.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Precipitation of the Compound in Aqueous Buffer
Root Cause Analysis: This is often due to the low aqueous solubility of the protonated carboxylic acid form, which is more prevalent at acidic pH. The lipophilic cyclohexyloxy group further reduces water solubility.[1]
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Recommendations:
-
pH Adjustment: Carefully select a buffer system to maintain a pH where the compound is in its more soluble ionized form.[4][12] Phosphate or citrate buffers are commonly used in pharmaceutical formulations.[14][15]
-
Co-solvents: If pH adjustment is not sufficient or desirable for your experiment, consider using a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase solubility. Start with low percentages and verify that the co-solvent does not interfere with your assay.
-
Solubilizing Excipients: For more advanced formulations, cyclodextrins can be used to form inclusion complexes that enhance the solubility and stability of poorly soluble drugs.[4][16]
Issue 2: Loss of Compound Over Time as Measured by HPLC
Root Cause Analysis: This indicates chemical degradation. The most likely culprit in a typical aqueous buffer is hydrolysis, which can be catalyzed by either acidic or basic conditions.[5][11] Oxidation is another possibility.[10]
Solution Workflow:
Sources
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- 2. This compound | 158861-00-8 [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Pharmaceutical Buffers [chemical-sales.com]
- 15. Excipients for stabilizing preservation | PDF [slideshare.net]
- 16. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
common pitfalls in the handling of 3-(Cyclohexyloxy)benzoic acid
Welcome to the technical support resource for 3-(Cyclohexyloxy)benzoic acid (CAS No. 158861-00-8). This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the common challenges and pitfalls encountered during the handling, storage, and experimental use of this compound. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the integrity and success of your experiments.
Section 1: Compound Overview and Key Properties
This section provides fundamental data for this compound, which underpins the handling and troubleshooting advice in subsequent sections.
Question: What are the core physicochemical properties of this compound that I should be aware of?
Answer: Understanding the fundamental properties of this compound is the first step to preventing experimental errors. The molecule consists of a benzoic acid core, which provides an acidic functional group, and a cyclohexyloxy substituent, which significantly increases its lipophilicity compared to benzoic acid itself.[1] This dual nature governs its solubility, stability, and handling requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance & Implication | Source |
| CAS Number | 158861-00-8 | Unique identifier for accurate compound tracking. | [2] |
| Molecular Formula | C₁₃H₁₆O₃ | Essential for calculating molarity and mass. | [1][3] |
| Molecular Weight | 220.26 g/mol | Critical for accurate preparation of solutions. | [1][2] |
| Appearance | White to off-white solid. | Visual check for purity; deviations may indicate contamination or degradation. | [2] |
| Predicted pKa | 3.91 ± 0.10 | The carboxylic acid is weakly acidic. It will be predominantly in its neutral, less water-soluble form at pH < 4 and in its charged, more water-soluble carboxylate form at pH > 4. This is the key to managing aqueous solubility. | [2] |
| Predicted XLogP3 | 3.8 | Indicates high lipophilicity and poor aqueous solubility for the neutral form. The compound will preferentially partition into organic solvents. | [3] |
Section 2: Safety, Handling, and Storage
Safe and proper handling is non-negotiable. These FAQs address the most common questions regarding personal safety and maintaining compound stability.
Question: What are the primary safety hazards associated with this compound and what personal protective equipment (PPE) is required?
Answer: While specific toxicity data for this compound is limited, its structure as a benzoic acid derivative suggests it should be handled with care. Similar compounds are known to cause skin, eye, and respiratory irritation.[4][5][6] Therefore, standard laboratory precautions are essential.
-
Skin and Eye Irritation: Assume the compound is an irritant. Direct contact can cause redness and irritation.[4][7] Always wear nitrile gloves and safety glasses with side shields.
-
Respiratory Irritation: As a solid powder, it can form dust that may irritate the respiratory tract.[4] Handle in a well-ventilated area or a chemical fume hood, especially when weighing or transferring large quantities.[8][9]
-
Required PPE:
-
Lab coat
-
Nitrile gloves
-
Safety glasses or goggles
-
Use a fume hood when handling the powder.
-
Question: What are the optimal storage conditions to ensure the long-term stability of this compound?
Answer: this compound is stable under standard conditions.[1] However, improper storage can lead to degradation. The primary concerns are moisture and temperature.
-
Storage Protocol: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][8] A desiccator at room temperature is an excellent choice.
-
Causality: The carboxylic acid moiety can be susceptible to certain reactions, and like many organic compounds, prolonged exposure to heat can accelerate degradation. Benzoic acid itself is chemically stable at room temperature.[9] Keeping the container tightly sealed prevents the absorption of atmospheric moisture.
Question: Are there any known chemical incompatibilities I should avoid?
Answer: Yes. Based on the functional groups present, you should avoid co-storage or mixing with the following, unless it is a controlled part of your reaction:
-
Strong Oxidizing Agents: Can react with the aromatic ring or cyclohexyl group.
-
Strong Bases: Will deprotonate the carboxylic acid in an exothermic reaction.
-
Strong Reducing Agents: May react with the carboxylic acid.
-
Strong Acids: While it is an acid itself, very strong acidic conditions should be evaluated for potential side reactions.[8]
Below is a workflow for the proper receipt and storage of the compound.
Caption: Workflow for receiving and storing the compound.
Section 3: Troubleshooting Guide
This section addresses the most frequent and critical pitfall: solubilization.
Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). How can I get it into solution?
Answer: This is the most common issue and is entirely expected due to the compound's high lipophilicity (XLogP3 = 3.8) and acidic pKa (~3.91).[2][3] At neutral pH, you are attempting to dissolve a poorly soluble neutral molecule. The key is to first deprotonate the carboxylic acid to form the much more water-soluble carboxylate salt.
Experimental Protocol: Preparing an Aqueous Stock Solution
-
Weigh Compound: Accurately weigh the required amount of this compound powder in an appropriate container (e.g., a glass vial).
-
Initial Solvent Addition: Add a small amount of a water-miscible organic solvent like DMSO or ethanol. Use the minimum volume necessary to fully wet the powder (e.g., 20-50 µL for a few milligrams). This step helps to break up the solid matrix. Benzoic acid is highly soluble in alcohols.[10]
-
Basification: Add a small molar excess (e.g., 1.1 equivalents) of a dilute aqueous base, such as 0.1 M NaOH. Vortex or sonicate briefly. The solid should dissolve as the carboxylate salt is formed.
-
pH Adjustment & Dilution: Add your target buffer (e.g., PBS) to reach the desired final concentration. Crucially, verify the final pH of the solution. It should be well above the pKa (ideally >6.0) to ensure the compound remains in its ionized, soluble form. If the pH is too low, the compound may precipitate out.
-
Final Check: Inspect the solution for any cloudiness or precipitate. If the solution is clear, it is ready for use. This protocol ensures you are working with a fully solubilized compound, which is critical for dose-response experiments.
The following decision tree provides a systematic approach to troubleshooting solubility issues.
Sources
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- 2. This compound | 158861-00-8 [chemicalbook.com]
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- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Benzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for 3-(Cyclohexyloxy)benzoic Acid
Introduction
Welcome to the technical support guide for reactions involving 3-(Cyclohexyloxy)benzoic acid (CAS 158861-00-8). This molecule presents unique opportunities and challenges in synthetic chemistry due to its distinct functional groups: a reactive carboxylic acid, a robust aryl ether linkage, and a sterically demanding cyclohexyloxy substituent.[1][2] The interplay between these features dictates the optimal choice of catalysts and reaction conditions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable insights for efficient and successful experimentation.
We will explore the causality behind catalyst selection for the most common transformations: esterification, amidation, and potential cleavage of the C-O ether bond.
Section 1: Esterification of the Carboxylic Acid
Esterification is a fundamental derivatization of this compound. The primary challenge is often overcoming the moderate steric hindrance imposed by the adjacent cyclohexyloxy group, which can impede the approach of the alcohol nucleophile.
FAQ 1: My Fischer esterification with a primary alcohol is slow and gives incomplete conversion. What is the root cause and how can I fix it?
Answer: This is a classic equilibrium problem exacerbated by steric factors. The Fischer esterification is reversible, and its success hinges on effectively shifting the equilibrium towards the product.[3]
Causality:
-
Steric Hindrance: The bulky cyclohexyloxy group can slow the rate of nucleophilic attack on the protonated carbonyl carbon.[4][5]
-
Water Formation: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[3]
-
Insufficient Catalyst Activity: The catalyst's role is to protonate the carbonyl oxygen, making the carboxylic acid a more potent electrophile. Insufficient acid catalysis will result in a sluggish reaction.[3]
Troubleshooting Protocol:
-
Drive the Equilibrium:
-
Excess Alcohol: Use the alcohol reactant as the solvent or in a large stoichiometric excess (10-20 equivalents) to push the reaction forward via Le Châtelier's principle.[3]
-
Water Removal: This is critical. Use a Dean-Stark apparatus with an azeotroping solvent like toluene to physically remove water as it forms. Alternatively, for small-scale reactions, adding activated 4Å molecular sieves can sequester water.
-
-
Optimize Catalysis:
-
Standard Acid Catalysts: Ensure you are using a sufficient catalytic amount (1-5 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6]
-
Solid Acid Catalysts: For cleaner reactions and simpler workups, consider heterogeneous catalysts like phosphoric acid-modified Montmorillonite K10 clay or certain zeolites.[7][8] These can be filtered off post-reaction, avoiding aqueous neutralization steps.
-
-
Increase Reaction Temperature: Refluxing at the boiling point of the alcohol or azeotropic solvent is standard. Higher temperatures increase the reaction rate, helping to overcome the activation energy barrier.
Experimental Protocol: Optimized Fischer Esterification
Caption: Optimized Fischer Esterification Workflow.
FAQ 2: I need to synthesize an ester with a bulky secondary or tertiary alcohol. Fischer esterification is failing. What are my alternatives?
Answer: For sterically demanding alcohols, acid-catalyzed conditions are often too harsh and inefficient, leading to dehydration of the alcohol into an alkene.[3] You should switch to a method that involves activating the carboxylic acid first under milder conditions.
Recommended Alternatives:
-
Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate. This is highly reactive towards the alcohol. The addition of 4-(dimethylamino)pyridine (DMAP) as a catalyst is crucial for activating the alcohol and facilitating the acyl transfer.[9][10]
-
Other Coupling Agents: For exceptionally difficult couplings, stronger activating agents like HATU or PyBOP can be used, although these are more commonly employed for amidation.
| Catalyst / Reagent System | Pros | Cons | Typical Conditions |
| H₂SO₄ / p-TsOH (Fischer) | Inexpensive, simple for primary alcohols. | Reversible, harsh conditions, fails with bulky alcohols. | Reflux in excess alcohol, water removal.[3] |
| EDC / DMAP | Mild conditions, high yield, good for hindered alcohols. | EDC is moisture-sensitive, requires purification to remove urea byproduct. | CH₂Cl₂, Room Temp, 1.2 eq EDC, 0.1 eq DMAP.[9] |
| SOCl₂ then Alcohol | Forms highly reactive acyl chloride, irreversible. | Harsh reagent, generates HCl, not suitable for sensitive substrates. | Reflux in SOCl₂, then add alcohol carefully at 0 °C. |
Section 2: Amide Bond Formation
Amidation reactions face similar steric challenges to esterification. Direct heating of the carboxylic acid and amine is generally ineffective and requires activation. The choice of coupling agent is paramount for achieving high yields, especially with hindered amines.[11]
FAQ 3: What is the best general-purpose catalyst system for coupling this compound with a primary amine?
Answer: For routine amide bond formation with non-hindered primary or secondary amines, carbodiimide-based coupling is a reliable and cost-effective starting point.
-
Recommended System: EDC in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .
Causality:
-
Activation: EDC activates the carboxylic acid.[9]
-
Racemization Suppression & Efficiency: HOBt or HOAt traps the activated intermediate as an active ester. This intermediate is more stable than the O-acylisourea, which can rearrange into an unreactive N-acylurea. This two-stage activation minimizes side reactions and, in chiral systems, suppresses racemization. The active ester then reacts cleanly with the amine to form the amide bond.
Troubleshooting Guide: Amidation Reactions
Caption: Troubleshooting workflow for amidation.
FAQ 4: I am attempting to couple with a sterically hindered amine (e.g., tert-butylamine) and my yield is poor. How should I adjust my strategy?
Answer: This is a classic "difficult coupling" scenario. The slow rate of nucleophilic attack by the hindered amine allows side reactions of the activated intermediate to dominate.[11] You need a more reactive and stable coupling agent.
Recommended Catalyst Systems:
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its analogues are excellent for hindered couplings. They do not form the problematic guanidinium by-products that aminium salts can.
-
Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most powerful coupling reagents available. It forms a highly reactive HOAt-based active ester, which is very effective for coupling hindered substrates.
-
Boron-Based Reagents: Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is an effective stoichiometric reagent for direct amidation that often requires minimal purification.[12] Boronic acids can also be used catalytically, but typically require heat and water removal.[13]
| Coupling Reagent | Class | Recommended For | Key Advantage |
| EDC / HOBt | Carbodiimide | General Purpose, Primary/Secondary Amines | Cost-effective, well-established.[9] |
| PyBOP | Phosphonium Salt | Hindered Amines, Peptide Coupling | High reactivity, avoids guanidinium byproducts. |
| HATU | Aminium Salt | Very Hindered or Weakly Nucleophilic Amines | Extremely powerful, forms highly reactive HOAt ester. |
| B(OCH₂CF₃)₃ | Boron Reagent | General Purpose, Clean Reactions | Often allows for non-chromatographic purification.[12] |
Section 3: C-O Bond (Aryl Ether) Stability & Cleavage
A critical consideration during any transformation of this compound is the stability of the aryl ether bond. While generally robust, it is not inert and can be cleaved under specific, typically harsh, conditions.
FAQ 5: I am observing 3-hydroxybenzoic acid as a byproduct in my reaction. What conditions could be causing the cleavage of the cyclohexyloxy group?
Answer: The cleavage of an aryl-alkyl ether bond typically requires strong acid catalysis at elevated temperatures or specific metal-catalyzed hydrogenolysis conditions.[14][15]
Potential Causes for Unwanted Cleavage:
-
Excessively Strong Acid / High Temperature: Attempting a Fischer esterification with concentrated H₂SO₄ or HI/HBr at very high temperatures (>150 °C) for prolonged periods can lead to protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., I⁻, Br⁻) on the cyclohexyl ring via an Sₙ1 or Sₙ2 pathway.[16][17]
-
Certain Metal Catalysts: While less common in standard derivatizations, catalysts used for hydrogenation or other C-H activation processes (e.g., Pd/C with H₂, certain Ni or Rh catalysts) can catalyze C-O bond hydrogenolysis.[18][19][20] If your reaction involves such catalysts, ether cleavage is a known potential side reaction.
Preventative Measures:
-
Use Milder Conditions: For esterification or amidation, avoid strong mineral acids at high temperatures. Opt for coupling agents at room temperature or p-TsOH under reflux.
-
Choose Catalysts Carefully: If performing a reaction on another part of the molecule (e.g., reduction), be aware of the catalyst's potential to cleave aryl ethers. Screen catalysts and conditions to find a selective system. For example, some hydrogenation reactions can be performed selectively without ether cleavage by careful choice of catalyst and conditions.[21]
References
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Cornella, J., Zarate, C., & Martin, R. (2014). Metal-catalyzed activation of ethers via C–O bond cleavage: a new strategy for molecular diversity. Chemical Society Reviews, 43(23), 8081-8097. [Link][18][22]
-
Dong, G., Teo, Y. C., & Ye, Z. (2020). Recent Advances in C–O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers. Chemistry – An Asian Journal, 15(1), 26-41. [Link][23]
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Li, H., et al. (2012). An efficient cleavage of the aryl ether C-O bond in supercritical carbon dioxide-water. Green Chemistry, 14(4), 939-941. [Link][19]
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Autech Corporation. (n.d.). Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid). [Link][1]
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Unacademy. (n.d.). Cleavage of C-O Bond in Ethers. [Link][16]
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Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid. [24]
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Google Patents. (n.d.). Continuous process for preparing benzoic acid esters. [6]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link][25]
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DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link][7][26]
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Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 266-270. [Link][11]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link][9]
-
Sabatini, D. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2112–2115. [Link][12]
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link][8]
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MDPI. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link][21][27]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link][17]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link][15]
-
Catalytic Amidation Project. (n.d.). Development of a generally applicable catalytic amidation reaction. [Link][13]
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Rasayan Journal of Chemistry. (n.d.). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. [Link][10]
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Exner, O., & Bohm, S. (2004). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Physical Chemistry Chemical Physics, 6(15), 3864-3870. [Link][4]
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Nichols, D. E. (2010). Redox-Neutral Cleavage of the C-O Bond in 2-Aryloxy-1-arylethanols. eScholarship, University of California. [Link][20]
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Chapman, K. T., et al. (1987). Kinetics of the reactions of substituted benzoic acids and related carboxylic acids with diazodiphenylmethane in ethanol. Journal of the Chemical Society, Perkin Transactions 2, 639-644. [Link][5]
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Validation & Comparative
comparative analysis of 3-(Cyclohexyloxy)benzoic acid and other benzoic acid derivatives
This guide provides a comprehensive comparative analysis of 3-(Cyclohexyloxy)benzoic acid and other key benzoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, physicochemical properties, and biological potential of these compounds, supported by experimental insights and protocols.
Introduction: The Benzoic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
Benzoic acid, a simple aromatic carboxylic acid, represents a fundamental scaffold in organic and medicinal chemistry.[1] Its derivatives are widespread in nature, found in various plants where they act as metabolic intermediates and defense compounds.[1][2] The true power of the benzoic acid core lies in its versatility. The benzene ring and its carboxylic acid group can be readily modified, allowing for the fine-tuning of a molecule's physicochemical and biological properties.[3]
Substituents on the aromatic ring profoundly influence the molecule's electronic character, lipophilicity, steric profile, and hydrogen bonding capacity. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior, making the benzoic acid scaffold a cornerstone in the design of novel therapeutics.[3] This guide will focus on this compound, a synthetic derivative, and compare its profile against naturally occurring and synthetically accessible analogs to understand the impact of specific structural modifications.
In Focus: this compound
This compound is a synthetic organic compound characterized by a benzoic acid core with a bulky, non-polar cyclohexyloxy group at the meta-position.[4] This substitution is not trivial; it imparts distinct properties that set it apart from simpler hydroxylated or alkylated analogs.
Molecular Structure: C₁₃H₁₆O₃[4][5] Molecular Weight: 220.26 g/mol [4][5]
The key feature is the cyclohexyloxy moiety. This group significantly increases the lipophilicity (fat-solubility) of the molecule.[4] In drug design, enhanced lipophilicity can lead to improved permeability across biological membranes, such as the cell membrane, which is a critical factor for a drug's ability to reach its intracellular target. The carboxylic acid group remains a key functional handle, allowing for the synthesis of various esters, amides, and other derivatives, making it a valuable intermediate and building block in medicinal chemistry.[4]
Comparative Analysis of Benzoic Acid Derivatives
To appreciate the unique characteristics of this compound, it is essential to compare it with other derivatives. We will consider four key analogs: the parent benzoic acid, 3-hydroxybenzoic acid, 4-hydroxybenzoic acid (PHBA), and the highly hydrophilic gallic acid.
dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape="Mrecord", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Caption: Structural and property relationships between selected benzoic acid derivatives.
Physicochemical Property Comparison
The choice of substituent dramatically alters the physicochemical profile of the benzoic acid core. The table below summarizes key quantitative data for our selected compounds. The LogP value (a measure of lipophilicity) and pKa (a measure of acidity) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Biological Activity Highlights |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 1.9 | Antimicrobial, competitive inhibitor of polyphenol oxidase (PPO).[1][6] |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 1.5 | Antimicrobial, anti-inflammatory, antioxidant.[7] |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 1.5 | Antimicrobial, antialgal, antimutagenic, antioxidant.[8][9] |
| This compound | C₁₃H₁₆O₃ | 220.27 | 3.8 | Synthetic intermediate; high lipophilicity suggests potential for enhanced membrane permeability.[4][5] |
| Gallic Acid | C₇H₆O₅ | 170.12 | 0.7 | Potent antioxidant, inhibits mutagenesis.[9] |
Expertise & Experience: As evidenced by the XLogP3 values, replacing the hydrogen at C3 with a hydroxyl group (3-Hydroxybenzoic Acid) slightly decreases lipophilicity. However, replacing that hydroxyl group with a cyclohexyloxy moiety drastically increases the lipophilicity (from 1.5 to 3.8). This is a deliberate design choice in medicinal chemistry to enhance a molecule's ability to cross lipid-rich barriers. Conversely, adding multiple hydroxyl groups, as in Gallic Acid, significantly increases water solubility and reduces LogP, which would favor distribution in aqueous compartments.
Biological Activity Profile
The diverse substitutions lead to a wide spectrum of biological activities.[1][2]
-
Antimicrobial Activity: Benzoic acid and its hydroxylated derivatives are well-known for their antimicrobial properties, often used as preservatives.[10] Their mechanism involves disrupting the cellular pH balance of microbes, a process that is more effective in acidic conditions where the un-dissociated, more lipophilic form of the acid can readily penetrate microbial cell membranes.[10]
-
Antioxidant Activity: Phenolic derivatives, particularly those with multiple hydroxyl groups like gallic acid, are potent antioxidants.[9] They can scavenge free radicals, which is beneficial in combating oxidative stress-related diseases.
-
Enzyme Inhibition: Benzoic acid derivatives can act as enzyme inhibitors. For example, benzoic acid itself is a competitive inhibitor of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables.[6] Substituted derivatives can be designed to target specific enzymes with high affinity. For instance, certain derivatives have been shown to modulate the proteostasis network by targeting cathepsins B and L.[11]
-
Anti-inflammatory Effects: Several derivatives, including 3-hydroxybenzoic acid and p-hydroxybenzoic acid, exhibit anti-inflammatory properties.[7][8] This is often linked to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.[1]
The high lipophilicity of This compound suggests it would be a promising scaffold for developing agents that target intracellular components. While specific biological activity data for this compound is not widely published, its structure is analogous to intermediates used in the synthesis of pharmacologically active molecules, such as PDE4 inhibitors.[12]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of benzoic acid derivatives.
Synthesis Protocol: Williamson Ether Synthesis of Alkoxy-Benzoic Acids
This protocol describes a general method for synthesizing alkoxy-benzoic acid derivatives, such as this compound, from their corresponding hydroxy-benzoic acid precursors.
Objective: To couple an alkyl (or cycloalkyl) halide with a hydroxy-benzoic acid ester, followed by hydrolysis to yield the target acid.
Step-by-Step Methodology:
-
Esterification (Protection):
-
Dissolve 1.0 equivalent of the starting hydroxy-benzoic acid (e.g., 3-hydroxybenzoic acid) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for 4-8 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid, extract the methyl ester with an organic solvent (e.g., ethyl acetate), and purify. This protection of the carboxylic acid is crucial to prevent it from reacting in the next step.
-
-
Etherification:
-
Dissolve the purified methyl hydroxybenzoate (1.0 eq.) in a polar aprotic solvent like acetone or DMF.
-
Add a weak base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.), to deprotonate the phenolic hydroxyl group.
-
Add the corresponding alkyl halide (e.g., cyclohexyl bromide, 1.2 eq.).
-
Reflux the mixture for 6-12 hours, again monitoring by TLC.
-
Once the starting material is consumed, filter off the base, and evaporate the solvent. The crude product is the alkoxy-benzoate ester.
-
-
Hydrolysis (Deprotection):
-
Dissolve the crude ester in a mixture of methanol and a 10% aqueous solution of a strong base (e.g., sodium hydroxide, NaOH).
-
Stir at room temperature or gently heat until the ester is fully hydrolyzed to the carboxylate salt.
-
Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final alkoxy-benzoic acid.[7]
-
dot graph TD { A[Start: 3-Hydroxybenzoic Acid] --> B{Step 1: Esterification(MeOH, H₂SO₄)}; B --> C[Intermediate: Methyl 3-hydroxybenzoate]; C --> D{Step 2: Etherification(Cyclohexyl Bromide, K₂CO₃)}; D --> E[Intermediate: Methyl 3-(cyclohexyloxy)benzoate]; E --> F{Step 3: Hydrolysis(NaOH, then HCl)}; F --> G[End Product: this compound];
} dot Caption: Workflow for the synthesis of this compound.
Biological Assay Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of benzoic acid derivatives.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., DMSO) that is non-toxic to the test microorganism at the highest concentration used.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well. This creates a concentration gradient across the plate.
-
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the inoculum to all wells.
-
Controls: Include a positive control (medium with inoculum, no compound) to ensure microbial growth and a negative control (medium only) to check for sterility.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure optical density.[1]
Conclusion
The comparative analysis of this compound against its simpler analogs underscores a fundamental principle of medicinal chemistry: subtle structural modifications can lead to profound changes in physicochemical and biological properties. The introduction of the cyclohexyloxy group dramatically enhances lipophilicity, a key parameter for targeting intracellular proteins and crossing biological membranes. While hydroxylated benzoic acids possess a broad range of well-documented biological activities, from antimicrobial to antioxidant, the synthetic nature and distinct lipophilic character of this compound make it a highly attractive scaffold for the development of novel therapeutics. Further investigation into its specific biological targets is warranted and represents a promising avenue for future drug discovery efforts.
References
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Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
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Benchchem. Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
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Verma, A., Kumar, N., & Shukla, S. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER.
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Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Benchchem. Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities.
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Chourasiya, P., et al. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts (IJCRT).
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LookChem. Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid).
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Li, Z., et al. (2022). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. Journal of the Science of Food and Agriculture.
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Gkioxari, A., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules.
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ChemicalBook. This compound | 158861-00-8.
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NIST. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. NIST Chemistry WebBook.
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Rasayan Journal of Chemistry. synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I].
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Fallarini, S., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank.
-
Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
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Globalresearchonline.net. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
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A Comparative Analysis of the Biological Activities of 3-(Cyclohexyloxy)benzoic Acid and its Para-Isomer, 4-(Cyclohexyloxy)benzoic Acid
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's biological activity. This guide provides a detailed comparative analysis of two such isomers: 3-(Cyclohexyloxy)benzoic acid and 4-(Cyclohexyloxy)benzoic acid. While direct comparative studies on these specific molecules are not extensively available in public literature, this document synthesizes existing knowledge on benzoic acid derivatives, structure-activity relationships (SAR), and relevant biological assays to offer a scientifically grounded perspective on their potential therapeutic relevance.
Introduction: The Significance of Isomerism in Drug Discovery
Benzoic acid and its derivatives represent a versatile class of compounds with a wide spectrum of applications in the pharmaceutical industry.[1] Their biological activities, which include anti-inflammatory, antimicrobial, and antioxidant properties, are intricately linked to the nature and placement of substituents on the benzene ring.[1] The cyclohexyloxy moiety, a bulky and lipophilic group, is expected to significantly impact the pharmacokinetics and pharmacodynamics of the parent benzoic acid structure. Understanding how the positioning of this group—at the meta (3-) versus the para (4-) position—alters the molecule's interaction with biological targets is crucial for guiding drug design and development efforts.
This guide will delve into the known biological profiles of each isomer, explore their potential mechanisms of action with a focus on cyclooxygenase (COX) inhibition, provide detailed experimental protocols for assessing their activity, and present a comparative analysis based on established structure-activity relationship principles.
Physicochemical Properties
The location of the cyclohexyloxy group influences the electronic and steric properties of the benzoic acid backbone, which in turn can affect properties like acidity (pKa), lipophilicity (logP), and the molecule's overall shape. These differences are fundamental to their differential biological activities.
| Property | This compound | 4-(Cyclohexyloxy)benzoic Acid |
| Molecular Formula | C13H16O3 | C13H16O3 |
| Molecular Weight | 220.26 g/mol | 220.26 g/mol |
| Structure | ||
| Predicted XlogP | 3.2 | 3.2 |
Data sourced from PubChem.[2]
Comparative Biological Activities: A Focus on Anti-Inflammatory Potential
The anti-inflammatory activity of many benzoic acid derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[3] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[4]
4-(Cyclohexyloxy)benzoic Acid: The Para-Isomer
The para-isomer, 4-(Cyclohexyloxy)benzoic acid, has been reported to possess anticancer and anti-inflammatory properties, with its mechanism of action linked to the inhibition of cyclooxygenase enzymes.[5] There is also a suggestion of its high affinity for bone tissue, indicating potential therapeutic applications in conditions like osteoarthritis.[5] The para-positioning of the bulky cyclohexyloxy group may allow for optimal orientation within the active site of target enzymes.
This compound: The Meta-Isomer
Information regarding the specific biological activities of this compound is less prevalent in the literature. It is often cited as a synthetic organic compound and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] The meta-position of the cyclohexyloxy group will alter the molecule's geometry and electronic distribution compared to the para-isomer, which could lead to a different biological activity profile.
Structure-Activity Relationship (SAR) and Inferred Comparison
Based on the principles of SAR for COX inhibitors, the position of the substituent on the benzoic acid ring is critical. For many non-steroidal anti-inflammatory drugs (NSAIDs), the acidic carboxylate group binds to a key arginine residue in the COX active site.[7] The rest of the molecule then occupies a hydrophobic channel. The larger active site of COX-2 compared to COX-1 can be exploited by bulky substituents to achieve selectivity.[8]
It can be hypothesized that the linear arrangement of the para-isomer might allow for a more extended conformation, potentially enabling deeper penetration into the hydrophobic channel of the COX active site. In contrast, the bent geometry of the meta-isomer might result in a different binding mode or affinity. Without direct experimental data, it is plausible that 4-(Cyclohexyloxy)benzoic acid may exhibit more potent COX inhibition than its meta-counterpart due to a more favorable interaction with the enzyme's active site. However, experimental verification is essential to confirm this hypothesis.
Experimental Protocols
To empirically determine and compare the biological activities of these two isomers, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
This assay is designed to measure the direct inhibitory effect of the test compounds on the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Test compounds (3- and 4-(Cyclohexyloxy)benzoic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Known COX inhibitor as a positive control (e.g., Celecoxib for COX-2, Indomethacin for both)
-
96-well white opaque microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer as per the manufacturer's instructions. Prepare serial dilutions of the test compounds and positive controls.
-
Reaction Setup: To each well of the 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX Probe.
-
Inhibitor Addition: Add the test compounds at various concentrations to their respective wells. Include wells for a vehicle control (solvent only) and a positive control.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535/587 nm) in a kinetic mode for a set duration (e.g., 10 minutes).[5]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Diagram of the COX Inhibition Assay Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Visualizing the Mechanism: The Cyclooxygenase Pathway
The anti-inflammatory effects of the test compounds are likely mediated through the inhibition of the cyclooxygenase pathway, which is responsible for the conversion of arachidonic acid into prostaglandins.
Diagram of the COX Pathway:
Caption: Inhibition of the cyclooxygenase pathway.
Conclusion and Future Directions
While the available literature points towards 4-(Cyclohexyloxy)benzoic acid as a potential anti-inflammatory agent through COX inhibition, there is a clear knowledge gap regarding the biological activity of its meta-isomer, this compound. Based on established structure-activity relationships for COX inhibitors, it is reasonable to hypothesize that the para-isomer may exhibit more potent activity.
This guide provides the foundational knowledge and detailed experimental protocols necessary to conduct a direct, quantitative comparison of these two molecules. Such studies are crucial to validate the inferred activities and to elucidate the subtle yet significant impact of positional isomerism on the therapeutic potential of this chemical scaffold. Further investigations could also explore other potential biological activities, such as antimicrobial and antioxidant effects, to build a comprehensive profile of these compounds. The insights gained from such research will be invaluable for the rational design of novel benzoic acid derivatives with enhanced efficacy and selectivity.
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Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer. Nature Reviews Cancer, 10(3), 181–193. [Link]
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Accessed January 10, 2026. [Link]
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Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of medicinal chemistry, 50(7), 1425–1441. [Link]
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R. Manuja, S. Sachdeva, A. Jain, J. Chaudhary. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
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Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC advances, 6(113), 112148-112168. [Link]
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Navigating the Structure-Activity Landscape of 3-(Cyclohexyloxy)benzoic Acid Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of novel therapeutics. This guide provides a comparative analysis of 3-(cyclohexyloxy)benzoic acid analogs, a scaffold with emerging potential in medicinal chemistry. By dissecting the core structure and evaluating the impact of specific modifications, we aim to furnish insights that can accelerate discovery programs. While comprehensive SAR studies on this exact scaffold are not broadly published, this guide synthesizes data from closely related benzoic acid derivatives to establish a predictive framework for targeted drug design.[1][2]
The this compound Scaffold: A Privileged Core
The benzoic acid core is a well-established building block in medicinal chemistry, present in a wide array of biologically active compounds.[2][3] Its prevalence stems from its ability to engage in key hydrogen bonding and ionic interactions with biological targets, while also serving as a versatile anchor for chemical modification. The introduction of a cyclohexyloxy group at the 3-position introduces several critical features:
-
Lipophilicity and Membrane Permeability: The bulky, non-polar cyclohexyl ring significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and access intracellular targets.
-
Conformational Rigidity: The cyclohexyl group introduces a degree of conformational constraint, which can lock the molecule into a bioactive conformation, thereby improving potency and selectivity.[1]
-
Metabolic Stability: The ether linkage and the alicyclic ring can improve metabolic stability compared to more labile functional groups, leading to a better pharmacokinetic profile.[1]
Our analysis will deconstruct the scaffold into three key regions for a systematic SAR evaluation: (A) The Benzoic Acid Ring, (B) The Cyclohexyl Moiety, and (C) The Ether Linkage.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is exquisitely sensitive to substitutions across its core structure. The following sections explore how modifications in each region influence potency, selectivity, and overall pharmacological profile, drawing on principles observed in broader studies of benzoic acid derivatives.
Region A: The Benzoic Acid Ring
The aromatic ring and its carboxylic acid group are critical for target engagement, often acting as the primary anchor.
-
Carboxylic Acid (C1-Position): The carboxylate group is typically essential for activity, forming strong ionic and hydrogen bonds with basic residues (e.g., Arginine, Lysine) in a target's binding pocket. Esterification or reduction of this group often leads to a significant loss of potency, confirming its role as a key pharmacophore.
-
Substitutions at the 3-Position: The nature of the substituent at the C3 position is a critical determinant of biological activity.[1] In our scaffold, this is the cyclohexyloxy group. Its size and vector relative to the carboxylic acid define the primary interaction with the target protein.
-
Substitutions at other positions (C2, C4, C5, C6): Introducing small substituents such as halogens (F, Cl), methyl, or hydroxyl groups can fine-tune the electronic properties and steric profile. For instance, an electron-withdrawing group like chlorine can modulate the pKa of the carboxylic acid, potentially strengthening its interaction with the target.[2] However, larger groups can introduce steric clashes, reducing binding affinity.
Region B: The Cyclohexyl Moiety
The cyclohexyl ring explores a more lipophilic region of the binding pocket.
-
Hydroxylation: Introducing a hydroxyl group onto the cyclohexyl ring can dramatically alter the compound's properties. While it may decrease lipophilicity, it provides a new hydrogen bond donor/acceptor, potentially forming a key interaction with the target and significantly increasing potency.[4] The stereochemistry of this hydroxyl group is often crucial.
-
Alkylation: Small alkyl groups (e.g., methyl) on the ring can enhance van der Waals interactions within a hydrophobic pocket, boosting affinity.[4] However, the position and stereochemistry must be optimized to avoid steric hindrance.
-
Ring Size: While this guide focuses on cyclohexyl rings, exploring cyclopentyl or cycloheptyl analogs can reveal the optimal ring size to fit the target's hydrophobic pocket.
Region C: The Ether Linkage
The ether linkage provides spacing and a specific rotational angle between the benzoic acid and cyclohexyl rings. Replacing this linkage can modulate the compound's flexibility and chemical properties.
-
Thioether Analogs: Replacing the oxygen with sulfur creates a thioether. This modification increases lipophilicity and can alter the bond angle, potentially improving binding.
-
Amide or Sulfonamide Linkages: These linkages introduce hydrogen bond donor/acceptor capabilities, which could form new, beneficial interactions with the target protein, though they also significantly change the molecule's electronic and conformational properties.
Data Presentation: Comparative SAR Table
The following table summarizes the predicted impact of various substitutions based on established principles from related benzoic acid analogs. The activity modulation is a qualitative prediction to guide initial design efforts.
| Analog ID | Region Modified | Modification | Predicted Impact on Activity | Rationale |
| Parent | - | This compound | Baseline | Reference scaffold. |
| A-1 | Benzoic Acid | 4-Chloro substitution | Potential Increase | Modulates pKa of carboxylate for stronger ionic interaction.[2] |
| A-2 | Benzoic Acid | 2-Methyl substitution | Potential Decrease | Potential steric clash with the binding pocket near the anchor point. |
| A-3 | Benzoic Acid | Carboxylate to Methyl Ester | Significant Decrease | Loss of key ionic/hydrogen bond interaction with the target. |
| B-1 | Cyclohexyl | trans-4-Hydroxy substitution | Potential Increase | Introduces a new hydrogen bonding opportunity; stereochemistry is key.[4] |
| B-2 | Cyclohexyl | cis-4-Hydroxy substitution | Variable | Activity is often highly sensitive to stereoisomerism.[4] |
| B-3 | Cyclohexyl | 4,4-Dimethyl substitution | Variable | May enhance hydrophobic interactions or cause steric hindrance. |
| C-1 | Linkage | Ether (O) to Thioether (S) | Potential Increase | Alters bond angle and increases lipophilicity, potentially improving fit. |
Experimental Protocols for SAR Elucidation
The determination of structure-activity relationships relies on robust and reproducible experimental assays. Below are methodologies for key experiments essential for evaluating these analogs.
Enzyme Inhibition Assay (Generic Kinase Target Example)
This protocol is designed to determine the concentration at which a compound inhibits 50% of the enzyme's activity (IC50).
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate assay buffer.
-
Enzyme Reaction Mixture: In a 96-well plate, add the kinase, its specific peptide substrate, and ATP in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Incubation: Add the serially diluted compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is measured. A lower light signal indicates higher kinase activity.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay (e.g., for Anticancer Agents)
This assay measures the effect of the compounds on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the this compound analogs for 72 hours.
-
Viability Assessment: Add a viability reagent such as Resazurin or MTT to each well and incubate for 2-4 hours. Live cells metabolize the reagent, causing a colorimetric or fluorescent change.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against the log of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Visualization of SAR Principles and Workflow
To better understand the context of these SAR studies, the following diagrams illustrate the key structural relationships and a general workflow for a drug discovery campaign.
Caption: Key regions for SAR exploration on the this compound scaffold.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.[1]
Conclusion and Future Directions
While a dedicated, comprehensive SAR study for this compound analogs remains to be published, the analysis of related benzoic acid derivatives provides a strong foundation for predicting potential biological activities and for guiding the rational design of novel compounds.[1][2] The interplay between the electronic nature of the benzoic acid ring, the steric and hydrogen-bonding capacity of the cyclohexyl moiety, and the geometry of the ether linkage provides a rich landscape for optimization. Future work should focus on synthesizing a focused library of analogs based on the principles outlined herein and screening them against various biological targets, such as kinases, GPCRs, and metabolic enzymes, to uncover the full therapeutic potential of this promising scaffold.
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Podobnik, M., Stojan, J., Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276. Available from: [Link]
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Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Semantic Scholar. Available from: [Link]
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Nishizawa, R., et al. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry, 19(13), 4028-4042. Available from: [Link]
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comparing the lipophilicity of 3-(Cyclohexyloxy)benzoic acid with other compounds
Introduction: Lipophilicity's Central Role in Drug Efficacy
In the landscape of drug discovery and development, a molecule's physicochemical properties are the primary determinants of its ultimate success or failure. Among these, lipophilicity—the affinity of a compound for a lipid or non-polar environment—stands out as a critical parameter.[1][2] It profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] A molecule must navigate a complex biological maze, traversing aqueous environments like the bloodstream and penetrating lipid-based cell membranes to reach its target.[5][6] This journey necessitates a delicate balance between hydrophilicity and lipophilicity.
Lipophilicity is most commonly quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a two-phase system of immiscible liquids, typically n-octanol and water. For practical purposes, this is expressed in a logarithmic form, logP.[7] For ionizable compounds, the distribution coefficient, logD, is used, which is the partition ratio at a specific pH (e.g., physiological pH of 7.4).[6] An optimal lipophilicity range, often cited as a logP or logD between 1 and 3, is frequently associated with favorable drug-like properties, enhancing the probability of therapeutic success.[3][8] Compounds that are excessively lipophilic may exhibit poor aqueous solubility, rapid metabolism, and increased toxicity, while highly hydrophilic compounds may struggle to cross biological membranes.[3][9]
This guide provides a comparative analysis of the lipophilicity of 3-(Cyclohexyloxy)benzoic acid , a synthetic organic compound featuring a benzoic acid core functionalized with a cyclohexyloxy group.[10] By comparing its lipophilicity to that of its structural precursors and other relevant molecules, we can deconstruct the contributions of its constituent parts and contextualize its potential behavior within a biological system.
Structural Deconstruction and Lipophilicity Comparison
The lipophilicity of this compound is best understood by examining its structural components and comparing them to related molecules. The molecule consists of a hydrophilic benzoic acid moiety and a highly lipophilic cyclohexyloxy group. The addition of the bulky, non-polar cyclohexyl ring via an ether linkage is expected to significantly increase the overall lipophilicity compared to its parent structures.
| Compound | Structure | Type | Experimental logP | Calculated logP (ALOGPs) |
| Phenol | Precursor | 1.48[12] | 1.39[13] | |
| Cyclohexanol | Precursor | 1.23[14] | 1.35[15] | |
| Benzoic Acid | Precursor | 1.87[8][16] | - | |
| Salicylic Acid | Related Acid | 2.26 (exp.) | 1.96[17] | |
| This compound | ![]() | Target | N/A | 4.21 * |
| Ibuprofen | Drug Analog | 3.97[18] | 3.50 |
*Calculated using ALOGPS 2.1 (VCCLAB, ). This is a predicted value for comparative purposes.
Analysis of Comparative Data
-
Building Blocks (Phenol, Cyclohexanol, Benzoic Acid): The fundamental precursors all exhibit logP values within the "drug-like" range of 1-3. Benzoic acid (logP 1.87) is more lipophilic than phenol (logP 1.48) and cyclohexanol (logP 1.23).[8][12][14] This provides a baseline for understanding the contributions of the aromatic ring and carboxylic acid group.
-
The Impact of the Cyclohexyloxy Group: The most significant structural change is the addition of the cyclohexyloxy group to the benzoic acid core. Comparing benzoic acid (logP 1.87) to this compound (calculated logP ~4.21) demonstrates a substantial increase in lipophilicity of over two log units. This highlights the dominant hydrophobic contribution of the six-carbon aliphatic ring.[10]
-
Context with a Marketed Drug (Ibuprofen): Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), has an experimental logP of 3.97.[18] This value is notably high and is very close to the predicted logP of this compound. This comparison suggests that our target compound's lipophilicity is within the range of established therapeutic agents, although it sits at the higher end of what is typically desired.
-
Implications for Drug Development: With a calculated logP of ~4.21, this compound is a highly lipophilic compound. While this high lipophilicity may enhance its ability to cross cell membranes, it also raises potential flags for drug development. Risks associated with high logP values (>3-4) include poor aqueous solubility, increased binding to plasma proteins (reducing the free drug concentration), and a higher likelihood of rapid metabolic clearance by liver enzymes.[3]
Experimental Determination of Lipophilicity
While calculated values are useful for initial screening, experimental determination provides the definitive measure of lipophilicity. The two most widely accepted methods are the Shake-Flask method (OECD 107) and the HPLC method (OECD 117).
Protocol 1: The Shake-Flask Method (OECD 107)
This is the "gold standard" method for its direct measurement of partitioning.[18] It is most accurate for compounds with logP values in the range of -2 to 4.
Causality and Rationale: The principle is straightforward: allow a compound to reach equilibrium between two immiscible phases (n-octanol and water) and then measure its concentration in each. The n-octanol serves as a surrogate for the lipid environment of a biological membrane. Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would alter the final concentration measurements. Centrifugation ensures a clean and complete separation of the two phases, which is crucial for accurate quantification.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing them and allowing the phases to separate for at least 24 hours.
-
Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), add a known volume of the n-octanol stock solution and a known volume of the saturated water. To ensure accuracy, this is typically performed with varying phase volume ratios.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours. The OECD 107 guideline suggests shaking for at least 15 minutes, followed by a resting period.
-
Phase Separation: Centrifuge the vessel to achieve a sharp separation between the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_water) phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentrations: P = C_oct / C_water. The final value is expressed as logP.
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Navigating the Uncharted: A Comparative In Vitro Guide to 3-(Cyclohexyloxy)benzoic Acid as a Potential GPR40 Agonist
Introduction: Rationale for Investigating 3-(Cyclohexyloxy)benzoic Acid
In the landscape of modern drug discovery, particularly for metabolic diseases, the identification of novel molecular scaffolds that can modulate key signaling pathways is of paramount importance. This compound is a synthetic organic compound characterized by a benzoic acid core, a known pharmacophore in various biologically active molecules, and a bulky, lipophilic cyclohexyloxy substituent.[1] While direct in vitro assay data for this specific molecule is not extensively available in the public domain, its structural features provide a compelling rationale for investigation as a modulator of the G protein-coupled receptor 40 (GPR40), also known as the Free Fatty Acid Receptor 1 (FFAR1).[2][3]
GPR40 has emerged as a significant therapeutic target for type 2 diabetes mellitus (T2DM).[3][4] It is predominantly expressed on pancreatic β-cells and is activated by medium- to long-chain free fatty acids.[5] This activation potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, offering a potential therapeutic advantage by minimizing the risk of hypoglycemia associated with other insulin secretagogues.[2][6] The structure of this compound, combining a carboxylic acid head (common in GPR40 agonists) with a hydrophobic tail, makes it a prime candidate for GPR40 agonism.
This guide provides a comprehensive framework for the in vitro characterization of this compound. It outlines a logical, step-by-step experimental cascade, drawing comparisons with established GPR40 agonists to provide context for potential results. The protocols herein are designed to be self-validating systems, ensuring scientific rigor and reproducibility.
The GPR40 Signaling Cascade: A Multi-Faceted Target
Understanding the signaling pathways downstream of GPR40 is critical for designing and interpreting in vitro assays. Activation of GPR40 is known to initiate several distinct signaling cascades, offering the possibility of biased agonism, where a ligand preferentially activates one pathway over another.
-
Canonical Gαq Pathway: The primary and most well-understood pathway involves coupling to the Gαq/11 subunit.[2] This activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for insulin granule exocytosis.[7]
-
Gαs Pathway and cAMP Accumulation: Surprisingly, some synthetic GPR40 agonists have been shown to also couple to Gαs, stimulating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[8] This pathway is also known to promote insulin secretion, and ligands that activate both Gαq and Gαs (Gq+Gs agonists) may have robust efficacy.[8]
-
β-Arrestin Recruitment: Like most GPCRs, GPR40 can also signal through G protein-independent pathways by recruiting β-arrestins.[9] β-arrestin recruitment can lead to receptor desensitization and internalization, but also initiate distinct signaling cascades that may influence long-term cellular responses.[10]
This multifaceted signaling potential necessitates a panel of assays to fully profile the activity of a novel compound like this compound.
Figure 1: Hypothesized GPR40 signaling pathways for this compound.
Comparative Performance of Known GPR40 Agonists
To establish a benchmark for evaluating this compound, it is essential to compare the in vitro potencies of structurally diverse, clinically relevant GPR40 agonists.
| Compound | Chemical Class | Calcium Flux EC₅₀ (nM) | cAMP Accumulation | β-Arrestin Recruitment | Primary Signaling Bias | Reference |
| TAK-875 | Phenylpropanoic Acid | ~16 - 40 | Gq-only | Weak | Gαq | [8] |
| AMG 837 | Phenylpropanoic Acid | ~10 - 50 | Gq-only | Weak | Gαq | [8] |
| AM-1638 | Phenylpropanoic Acid Derivative | ~23 | Gq+Gs | Potent | Gαq / Gαs | [8] |
| AM-5262 | Spirocyclic Derivative | ~17 | Gq+Gs | Potent | Gαq / Gαs | [8][11] |
| GW9508 | Phenylpropanoic Acid | ~30 | Gq-only | Not Reported | Gαq | [12] |
Disclaimer: EC₅₀ values are approximate and can vary based on cell line and assay conditions. The table is for illustrative comparison.
Experimental Protocols: A Step-by-Step Investigative Cascade
The following protocols outline a logical workflow to determine if this compound is a GPR40 agonist and to characterize its signaling profile.
Primary Screening: Calcium Mobilization Assay
This assay is the cornerstone for identifying GPR40 agonists, as it directly measures the activation of the canonical Gαq pathway.[13] A positive result is the first indicator of on-target activity.
Figure 2: Workflow for the Calcium Mobilization Assay.
Detailed Protocol:
-
Cell Culture: Seed HEK293T cells stably expressing human GPR40 into black-wall, clear-bottom 384-well plates at a density of 20,000 cells/well. Incubate overnight at 37°C with 5% CO₂.[14]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a 10-point concentration curve, typically from 10 µM down to 0.1 nM. Include a known agonist (e.g., TAK-875) as a positive control and a vehicle (DMSO) as a negative control.
-
Dye Loading: Aspirate the culture medium and add 20 µL/well of a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) prepared according to the manufacturer's instructions, often including probenecid to prevent dye leakage.[15] Incubate for 1 hour at 37°C.
-
Measurement: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.[1] Record a baseline fluorescence reading for 10-20 seconds. The instrument then adds 20 µL of the compound dilutions from a source plate. Continue to measure the fluorescence intensity every second for at least 120 seconds.[16]
-
Data Analysis: The change in fluorescence (Max - Min) is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted using a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) values.
Profiling for Biased Agonism: cAMP Accumulation Assay
A positive result in the calcium assay warrants further investigation into potential Gαs-biased agonism. This assay measures the production of the second messenger cAMP.[17]
Detailed Protocol:
-
Cell Culture: Seed HEK293T cells expressing human GPR40 in white, opaque 384-well plates at a density of 10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, a known Gq+Gs agonist (e.g., AM-1638), and a Gq-only agonist (e.g., TAK-875) in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[8]
-
Cell Stimulation: Remove culture medium and pre-incubate cells with the stimulation buffer containing the PDE inhibitor for 30 minutes at 37°C.[17] Add the compound dilutions and incubate for an additional 30 minutes at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.[18][19] The signal is typically inversely proportional to the amount of cAMP produced.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot cAMP concentration against the logarithm of the compound concentration to determine EC₅₀ and Emax values. A significant increase in cAMP for this compound, comparable to AM-1638 but absent for TAK-875, would indicate Gq+Gs dual agonism.
Assessing G Protein-Independent Signaling: β-Arrestin Recruitment Assay
This assay determines if the compound promotes the interaction between GPR40 and β-arrestin, another key indicator of biased signaling.[9]
Figure 3: Workflow for the β-Arrestin Recruitment Assay.
Detailed Protocol:
-
Cell Line: Utilize an engineered cell line designed for β-arrestin recruitment assays, such as the DiscoverX PathHunter® system.[10][20] These cells co-express GPR40 fused to a small enzyme fragment (ProLink, or PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor, or EA).
-
Cell Plating: Plate the PathHunter® cells in white-walled 384-well plates according to the manufacturer's protocol and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and relevant controls. Add the compounds directly to the cells.
-
Incubation: Incubate the plates for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment. This interaction brings the two enzyme fragments together, forming an active β-galactosidase enzyme.[21]
-
Detection: Add the detection reagents containing the chemiluminescent substrate for β-galactosidase. Incubate for 60 minutes at room temperature.
-
Data Analysis: Read the chemiluminescent signal on a plate reader. Plot the signal against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
Interpreting the Data: Building a Profile for a Novel Compound
The collective results from this assay cascade will create a comprehensive in vitro pharmacological profile for this compound.
-
If active only in the calcium assay: The compound is likely a Gαq-biased or Gαq-selective agonist, similar to TAK-875.
-
If active in both calcium and cAMP assays: The compound is a dual Gαq/Gαs agonist, potentially with robust efficacy, similar to AM-1638.
-
If active in the β-arrestin assay: The compound's potency in this assay relative to its G protein activation potential will define its bias. A compound highly potent in G protein activation but weak in β-arrestin recruitment would be considered G protein-biased.
Structure-activity relationship (SAR) insights can be inferred by comparing the potency and bias of this compound with other benzoic acid derivatives.[22][23] The size and lipophilicity of the cyclohexyloxy group at the 3-position likely play a crucial role in binding affinity and receptor activation, a hypothesis that can only be confirmed through this rigorous experimental evaluation.
Conclusion
While direct experimental data for this compound remains to be published, its chemical structure strongly suggests potential activity as a GPR40 agonist. The proposed in vitro testing cascade provides a robust, logical, and scientifically rigorous framework for its characterization. By systematically evaluating its effects on Gαq, Gαs, and β-arrestin signaling pathways and comparing its performance to established benchmarks, researchers can elucidate its mechanism of action, potency, and potential for biased agonism. This comprehensive approach is fundamental to advancing novel chemical entities from hypothetical candidates to promising leads in the pursuit of new therapies for type 2 diabetes.
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A Comparative Guide to the Cytotoxicity of 3-(Cyclohexyloxy)benzoic Acid
This guide provides a comprehensive framework for evaluating the cytotoxic profile of 3-(Cyclohexyloxy)benzoic acid. Designed for researchers in drug discovery and toxicology, it offers a comparative analysis against structurally related and clinically relevant compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a model for data interpretation, grounding our approach in established scientific principles.
Introduction: Contextualizing the Investigation
This compound is a synthetic organic compound characterized by a benzoic acid core with a cyclohexyloxy substitution.[1] While its specific biological activities are not extensively documented in publicly available literature, its structural relatives—benzoic acid and other phenolic compounds—are known to possess a range of biological effects, including antimicrobial and anticancer properties.[2][3][4] Therefore, a thorough evaluation of its cytotoxicity is a critical first step in determining its potential as a therapeutic agent or identifying any toxicological risks.
The objective of in vitro cytotoxicity testing is to assess the potential of a substance to cause damage to cells.[5] This is a foundational component of drug discovery and safety assessment, offering advantages such as reduced animal testing, lower costs, and faster screening of candidates.[6] This guide outlines a multi-assay strategy to build a robust cytotoxicity profile for this compound, comparing it against key benchmarks to understand its relative potency and potential mechanism of action.
Comparator Compound Selection: Establishing a Scientific Baseline
To meaningfully interpret the cytotoxicity of this compound, it is essential to compare it against a panel of well-characterized compounds. Our selection is based on structural similarity and established activity.
-
This compound: The investigational compound. Its lipophilic cyclohexyloxy group may influence cell membrane permeability and interaction with intracellular targets.[1]
-
Benzoic Acid (BA): The parent scaffold. It provides a baseline for the effect of the core benzoic acid moiety. Benzoic acid itself has demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms like histone deacetylase (HDAC) inhibition.[7]
-
3,4-Dihydroxybenzoic Acid (DHBA): A naturally occurring benzoic acid derivative known to be a more potent HDAC inhibitor than benzoic acid itself.[8] It serves as a positive control for a potential mechanism of action and demonstrates how substitutions on the benzene ring can dramatically alter activity.
-
Doxorubicin: A widely used chemotherapeutic agent. It is included as a benchmark positive control to compare the potency of the test compounds against a clinically relevant drug with a well-understood, potent cytotoxic mechanism (DNA intercalation and topoisomerase II inhibition).[9]
A Multi-Pronged Approach to Cytotoxicity Assessment
No single assay can provide a complete picture of a compound's cytotoxic effect. A robust assessment relies on interrogating multiple cellular health indicators. We propose a tiered approach that moves from general viability to specific mechanisms of cell death.
Workflow for Comprehensive Cytotoxicity Profiling
The following diagram illustrates the logical flow of experiments, from initial cell culture preparation to detailed mechanistic analysis.
Caption: Experimental workflow for cytotoxicity assessment.
Comparative Cytotoxicity Data (Hypothetical Model)
The primary output of the initial screening assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to reduce cell viability by 50%.[10] The table below illustrates how experimental data would be structured for clear comparison across different cell lines—a cancer line (MCF-7) and a non-cancerous control (MRC-5)—to also assess selectivity.
| Compound | Cell Line | Assay | IC₅₀ (µM) after 48h Exposure | Selectivity Index (SI)¹ |
| This compound | MCF-7 (Breast Cancer) | MTT | TBD | TBD |
| MRC-5 (Normal Lung Fibroblast) | MTT | TBD | ||
| Benzoic Acid | MCF-7 | MTT | 231.16 ± 25.25[7] | 1.0 |
| MRC-5 | MTT | ~230 (Phoenix control)[7] | ||
| 3,4-Dihydroxybenzoic Acid | MCF-7 | MTT | ~50-60² | ~2.5 |
| Non-cancerous | MTT | >150 (estimated) | ||
| Doxorubicin | MCF-7 | MTT | 0.20 ± 0.05 | >500 |
| MRC-5 | MTT | >100 |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. ² Value estimated based on reported growth retardation percentages for similar benzoic acid derivatives.[8] TBD = To Be Determined experimentally.
Detailed Experimental Protocols
Scientific integrity demands reproducible and self-validating methods. The following protocols are based on established standards.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Active mitochondrial dehydrogenase enzymes in living cells reduce the yellow MTT salt to a purple formazan product.[6]
-
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed MCF-7 and MRC-5 cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 500 µM) in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control wells. Plot the results to determine the IC₅₀ value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12]
-
Principle: Increased LDH activity in the supernatant corresponds to a loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11]
-
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (as per manufacturer's instructions).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. Causality: This allows the LDH enzyme to catalyze the conversion of a substrate into a colored product.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Calculation: Use a lysis control (cells treated with a lysis buffer to achieve 100% LDH release) to calculate the percentage of cytotoxicity for each treatment condition.
-
Protocol 3: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between different stages of cell death.
-
Principle: Annexin V, a fluorescently labeled protein, binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, staining the DNA of necrotic or late apoptotic cells.[11]
-
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and treat with compounds at their approximate IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells using a flow cytometer. The results will quadrant the cell population:
-
Live cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Necrotic cells: Annexin V-negative / PI-positive.
-
-
Potential Mechanisms of Action
Based on the known activities of benzoic acid derivatives, a key potential mechanism of cytotoxicity is the induction of apoptosis.[7][13] Apoptosis is a programmed cell death pathway crucial for tissue homeostasis, and its activation is a desired outcome for many anticancer agents.
Hypothetical Apoptotic Pathway
Many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, which in turn activates a cascade of executioner caspases.
Caption: Simplified intrinsic apoptosis signaling pathway.
This pathway can be investigated using assays like Caspase-Glo, which measures the activity of specific caspases (e.g., caspase-3/7) and provides direct evidence of apoptotic signaling.[14]
Conclusion
This guide presents a rigorous, multi-faceted strategy for characterizing the cytotoxicity of this compound. By employing a panel of assays that measure distinct cellular health parameters and comparing the results to relevant benchmarks like the parent compound Benzoic Acid and the clinical drug Doxorubicin, researchers can build a comprehensive and meaningful toxicological profile. This systematic approach, grounded in established protocols and a clear understanding of the causality behind them, is essential for making informed decisions in the early stages of drug development and chemical safety assessment.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-(Cyclohexyloxy)benzoic Acid via Melting Point Analysis
For researchers and professionals in drug development, the synthesis of a novel compound is but the first step. Rigorous verification of its purity is a critical, non-negotiable stage that underpins all subsequent biological and toxicological evaluations. This guide provides an in-depth, practical comparison of a synthesized batch of 3-(Cyclohexyloxy)benzoic acid against its expected physicochemical properties, with a core focus on purity assessment through melting point analysis. We will explore not just the "how," but the fundamental "why" behind each step, ensuring a self-validating and scientifically sound experimental design.
The Foundational Role of Melting Point in Purity Determination
The melting point of a crystalline solid is a unique physical property, intrinsically linked to the strength of its crystal lattice. For a pure substance, the transition from a highly ordered solid to a liquid state occurs over a very narrow temperature range, typically 0.5–1 °C.[1] However, the presence of impurities disrupts this ordered crystalline structure.[2] This disruption weakens the intermolecular forces, requiring less energy to break the lattice, which manifests in two observable phenomena: a depression of the melting point and a broadening of the melting range.[1][2][3] Therefore, by comparing the observed melting point of a synthesized compound to its literature value, we can derive a qualitative assessment of its purity.
Synthesis of this compound: A Brief Overview
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established SN2 reaction involves the deprotonation of 3-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic cyclohexyl halide (e.g., cyclohexyl bromide).
While a robust method, potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 3-hydroxybenzoic acid or cyclohexanol.
-
Side Reactions: The primary competing reaction is E2 elimination, particularly if a secondary alkyl halide like cyclohexyl bromide is used, leading to the formation of cyclohexene. Another possibility is the formation of dicyclohexyl ether from the reaction of cyclohexanol with cyclohexyl bromide.
Experimental Protocol: Melting Point Determination
This protocol is adapted from standard pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP) <741>.[4][5][6]
Apparatus:
-
Calibrated digital melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the synthesized this compound is completely dry. Trace solvents can act as impurities and depress the melting point.
-
Place a small amount of the sample onto a clean, dry watch glass.
-
Using a mortar and pestle, gently grind the sample into a fine, uniform powder. This ensures efficient and even heat transfer within the capillary tube.
-
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.[7]
-
-
Melting Point Measurement:
-
Rapid Preliminary Measurement:
-
Set the heating rate of the melting point apparatus to a rapid increase (e.g., 10-20 °C per minute).
-
Insert the capillary tube and observe the approximate temperature at which the sample melts. This provides a rough estimate of the melting point.
-
-
Accurate Measurement:
-
Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Insert a new capillary tube with the sample.
-
Set the heating rate to a slow, controlled increase of 1-2 °C per minute.[7] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate reading.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded melting range is the interval between these two temperatures.
-
-
-
Data Interpretation:
-
A sharp melting range (≤ 2 °C) close to the literature value indicates a high degree of purity.
-
A broad melting range (> 2 °C) and a depressed melting point compared to the literature value suggest the presence of impurities.
-
Diagram of the Purity Assessment Workflow
Caption: Workflow for assessing the purity of synthesized this compound.
Data Comparison and Analysis
| Compound | Role in Synthesis | Literature Melting Point (°C) | Expected Observation for Impure Sample |
| This compound | Product | Not Found (4-isomer: 183-185 °C[8]) | < 183 °C with a broadened range |
| 3-Hydroxybenzoic acid | Starting Material | 200-203 °C[9] | Depression and broadening of the product's melting point |
| Cyclohexanol | Starting Material | ~25 °C[10][11][12][13][14] | Likely to act as a solvent, causing significant depression and broadening |
| Dicyclohexyl ether | Potential Byproduct | -36 °C[15][16][17][18] | Significant depression and broadening |
| Cyclohexene | Potential Byproduct | -104 °C[19][20][21][22] | Significant depression and broadening |
Analysis of Hypothetical Results:
-
Scenario 1: Observed Melting Range of 182-184 °C. This result, being very close to the reference value of the 4-isomer and exhibiting a narrow range, would suggest a relatively pure sample of the desired product (assuming the 3- and 4-isomers have similar melting points).
-
Scenario 2: Observed Melting Range of 170-178 °C. The significant depression and broad range strongly indicate the presence of impurities. The melting behavior begins at a much lower temperature and spans a wide range, characteristic of a contaminated substance.[3]
-
Scenario 3: Observed Melting Range near 200 °C. This could indicate a substantial amount of unreacted 3-hydroxybenzoic acid. A mixed melting point determination with pure 3-hydroxybenzoic acid would be a confirmatory test.
Relationship between Impurity and Melting Point Depression
Caption: The effect of impurities on the melting point of a crystalline solid.
Conclusion: A Self-Validating Approach to Purity Assessment
Melting point analysis remains a fundamental, accessible, and powerful tool for the initial assessment of purity for a synthesized compound like this compound. The key to its effective implementation lies not just in the precise execution of the experimental protocol but in the rigorous interpretation of the results. A narrow melting range that is depressed and broad is a strong indicator of the presence of impurities, necessitating further purification steps. While the absence of a literature melting point for this compound presents a challenge, the principles and comparative methodology outlined in this guide provide a robust framework for any researcher or drug development professional to confidently assess the purity of their synthesized compounds.
References
-
CAS Common Chemistry. (n.d.). 4-(Cyclohexyloxy)benzoic acid. CAS, a division of the American Chemical Society. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexene. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexanol. Retrieved January 7, 2026, from [Link]
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LookChem. (n.d.). Dicyclohexyl ether. Retrieved January 7, 2026, from [Link]
-
Sciencemadness Wiki. (2020, February 15). Cyclohexanol. Retrieved January 7, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Cyclohexanol. CAS, a division of the American Chemical Society. Retrieved January 7, 2026, from [Link]
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IndiaMART. (n.d.). Buy 3-Hydroxybenzoic Acid Analytical Standard. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). Cyclohexene. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Grokipedia. (n.d.). Melting-point depression. Retrieved January 7, 2026, from [Link]
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The Chemical Thesaurus. (n.d.). Cyclohexene. Retrieved January 7, 2026, from [Link]
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Apexmol. (n.d.). DICYCLOHEXYL ETHER - CAS:4645-15-2. Retrieved January 7, 2026, from [Link]
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Stenutz. (n.d.). cyclohexanol. Retrieved January 7, 2026, from [Link]
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The Good Scents Company. (n.d.). meta-salicylic acid 3-hydroxybenzoic acid. Retrieved January 7, 2026, from [Link]
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Stenutz. (n.d.). dicyclohexyl ether. Retrieved January 7, 2026, from [Link]
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Kuujia. (n.d.). Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid). Retrieved January 7, 2026, from [Link]
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USP-NF. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved January 7, 2026, from [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Retrieved January 7, 2026, from [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 7, 2026, from [Link]
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Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved January 7, 2026, from [Link]
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IBChem. (n.d.). Melting point depression. Retrieved January 7, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved January 7, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Cyclohexyloxy)benzoic acid
This guide provides an essential framework for the safe handling of 3-(Cyclohexyloxy)benzoic acid, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep, causal understanding of the protocols we employ. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the "Why"
While specific toxicological data for this compound is limited, a robust safety protocol can be developed by analyzing data from structurally similar compounds, such as 2-(Cyclohexyloxy)benzoic acid, 4-(Cyclohexyl)benzoic acid, and the parent compound, Benzoic acid. The Globally Harmonized System (GHS) classifications for these analogues consistently point to a clear hazard profile that dictates our PPE strategy.
The primary risks associated with this class of compounds involve direct contact. The molecule's structure suggests it can cause significant irritation to skin and eyes and may irritate the respiratory system, particularly if handled as a fine powder.[1][2][3]
Table 1: GHS Hazard Classification for Analogous Compounds
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][4] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation | [1][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][3] |
This hazard profile is the cornerstone of our PPE protocol. The potential for serious, irreversible eye damage is a critical consideration, while the certainty of skin irritation and the risk of respiratory discomfort necessitate comprehensive barrier protection.
Core Directive: The Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound in any solid or dissolved form. The principle is to establish multiple barriers between the researcher and the chemical, mitigating the risks identified above.
Primary Engineering Controls: The First Line of Defense
Before any discussion of personal gear, it is crucial to emphasize the role of engineering controls. All handling of this compound powder should occur within a certified chemical fume hood or a similar local exhaust ventilation system.[4][6] This is the most effective way to prevent the generation of airborne dust and minimize the risk of inhalation.[1][2] Facilities must also be equipped with easily accessible eyewash stations and safety showers.[5][7]
Eye and Face Protection: A Non-Negotiable Mandate
Requirement: Tightly sealed chemical safety goggles. A face shield is required if there is a significant risk of splashing or dust generation.[4][8]
Causality: The GHS classification "Causes serious eye damage/irritation" is the driving factor.[1][5] Standard safety glasses do not provide an adequate seal against fine dust or splashes. Chemical goggles are essential to prevent contact that could lead to severe and lasting injury. In the event of eye contact, it is critical to rinse cautiously with water for several minutes, removing contact lenses if possible, and to seek immediate medical attention.[1][4][9]
Skin and Body Protection: Preventing Dermal Exposure
Requirement:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory. Protective boots may be necessary depending on the scale of the operation.[4]
Causality: The compound is classified as a skin irritant.[1][4] Protective gloves are the primary barrier.[4] It is crucial to wash hands and face thoroughly after handling the material.[1][4] Contaminated clothing must be removed immediately and washed before reuse, as prolonged contact can exacerbate irritation.[1][4]
Respiratory Protection: Mitigating Inhalation Risk
Requirement: A NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with a P3 filter) is required when handling large quantities of the powder or when engineering controls (like a fume hood) are not available or may be insufficient.[5][8]
Causality: The potential for respiratory irritation (H335) necessitates this precaution.[1][2][3] While a fume hood is the primary control, a respirator provides an essential secondary layer of protection, particularly during weighing operations where dust generation is most likely. If inhaled, the affected person should be moved to fresh air immediately.[1][5]
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clear. Confirm the locations of the nearest eyewash station and safety shower.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, safety goggles, and finally, gloves.
-
Handling: Conduct all manipulations of the solid chemical within the fume hood to prevent dust dispersion.[6] Avoid any actions that could generate dust.
-
Post-Handling: After use, ensure the container is tightly closed.[1][6]
-
Doffing PPE: Remove gloves first, followed by the lab coat and goggles.
-
Hygiene: Immediately wash hands and any exposed skin with soap and water.[10] Do not eat, drink, or smoke in the laboratory area.[10]
Spill Response and First Aid
-
Minor Spill: For small spills of solid material, avoid generating dust.[6][10] Carefully sweep or vacuum the material into a suitable container for disposal.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][9] Remove contaminated clothing.[1] If irritation occurs, seek medical advice.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[8][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][5] If they feel unwell, call a poison center or doctor.[1]
Disposal Plan
All waste containing this compound, including contaminated consumables and excess material, must be treated as chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the contents and the container in accordance with all local, state, and federal regulations.[6] This must be handled by a licensed waste disposal company.[6]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Workflow for PPE selection based on task scale and risk.
References
-
This compound - LookChem. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31. (2020, November 9). Retrieved January 14, 2026, from [Link]
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SAFETY DATA SHEET. (2015, December 1). Retrieved January 14, 2026, from [Link]
-
BENZOIC ACID - Alpha Resources. (2021, February 19). Alpha Resources. Retrieved January 14, 2026, from [Link]
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Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. Retrieved January 14, 2026, from [Link]
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Safety Data Sheet: Benzoic acid - Carl ROTH. (2025, June 12). Carl ROTH. Retrieved January 14, 2026, from [Link]
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Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 14, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

